Adenosylhomocysteine
描述
5'-S-(3-Amino-3-carboxypropyl)-5'-thioadenosine. Formed from S-adenosylmethionine after transmethylation reactions.
S-Adenosylhomocysteine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
S-adenosyl-L-homocysteine has been reported in Daphnia pulex, Drosophila melanogaster, and other organisms with data available.
S-Adenosylhomocysteine is an amino acid derivative and an intermediate in the synthesis of cysteine and adenosine. S-adenosylhomocysteine (SAH) is formed upon S-adenosylmethionine (SAM)-dependent methylation (homocysteine methionine cycle) of biological molecules, such as DNA, RNA, and proteins. It is then hydrolyzed by S-adenosylhomocysteine hydrolase to form adenosine and homocysteine. As SAH modulates methylation dependent reactions, SAH levels and the ratio of SAH:SAM may be used to assess methylation status of macrocolecules.
S-Adenosylhomocysteine (AdoHcy) is the immediate precursor of all of the homocysteine produced in the body. The reaction is catalyzed by S-adenosylhomocysteine hydrolase and is reversible with the equilibrium favoring formation of AdoHcy. In vivo, the reaction is driven in the direction of homocysteine formation by the action of the enzyme adenosine deaminase, which converts the second product of the S-adenosylhomocysteine hydrolase reaction, adenosine, to inosine. Except for methyl transfer from betaine and from methylcobalamin in the methionine synthase reaction, AdoHcy is the product of all methylation reactions that involve S-adenosylmethionine (AdoMet) as the methyl donor. Methylation is significant in epigenetic regulation of protein expression via DNA and histone methylation. The inhibition of these AdoMet-mediated processes by AdoHcy is a proven mechanism for metabolic alteration. Because the conversion of AdoHcy to homocysteine is reversible, with the equilibrium favoring the formation of AdoHcy, increases in plasma homocysteine are accompanied by an elevation of AdoHcy in most cases. Disturbances in the transmethylation pathway indicated by abnormal S-adenosylmethionine, S-adenosylhomocysteine or their ratio have been reported in many neurodegenerative diseases, such as dementia, depression or Parkinson's disease. (A3511, A3512).
属性
IUPAC Name |
(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUKTBDSGOFHSH-WFMPWKQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCC[C@@H](C(=O)O)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30895860 | |
| Record name | S-Adenosylhomocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30895860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | S-Adenosylhomocysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000939 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
979-92-0, 75899-14-8 | |
| Record name | Adenosylhomocysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=979-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Adenosylhomocysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000979920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formycinylhomocysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075899148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-adenosyl-L-homocysteine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01752 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | S-Adenosylhomocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30895860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-5'-(S)-(3-amino-3-carboxypropyl)-5'-thioadenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | S-ADENOSYL-L-HOMOCYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K31Q2S66S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | S-Adenosylhomocysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000939 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
209 - 211 °C | |
| Record name | S-Adenosylhomocysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000939 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Central Role of S-Adenosylhomocysteine in Cellular Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of S-Adenosylhomocysteine (SAH) in the regulation of cellular methylation. As the universal by-product of S-Adenosylmethionine (SAM)-dependent methyltransferase reactions, SAH is a potent competitive inhibitor of these enzymes. The intracellular concentration of SAH, and particularly the SAM/SAH ratio, serves as a crucial indicator of the cell's methylation capacity, influencing a vast array of biological processes from gene expression to protein function. Dysregulation of SAH metabolism is implicated in numerous pathological conditions, making it a key area of investigation for therapeutic intervention.
The Methionine Cycle and the Generation of SAH
Cellular methylation reactions are fundamentally linked to the methionine cycle. In this cycle, the essential amino acid methionine is converted to SAM by the enzyme methionine adenosyltransferase (MAT). SAM, often referred to as the "universal methyl donor," provides the methyl group for the methylation of various substrates, including DNA, RNA, proteins, and small molecules. Upon donation of its methyl group, SAM is converted to SAH.
SAH is then hydrolyzed to homocysteine and adenosine (B11128) by the enzyme SAH hydrolase (SAHH). This reaction is reversible, with the equilibrium favoring the synthesis of SAH.[1] Therefore, the efficient removal of homocysteine and adenosine is crucial to drive the forward reaction and prevent the accumulation of SAH. Homocysteine can be either remethylated back to methionine to continue the cycle or enter the transsulfuration pathway for the synthesis of cysteine and glutathione.[2]
The Critical Role of the SAM/SAH Ratio
The ratio of SAM to SAH within the cell is a key determinant of methylation potential. A high SAM/SAH ratio indicates a high capacity for methylation, while a low ratio signifies reduced methylation capacity due to the product inhibition of methyltransferases by SAH.[3] Numerous studies have demonstrated that an elevated level of SAH is more consistently associated with DNA hypomethylation than a decrease in SAM alone.[4]
SAH as a Potent Inhibitor of Methyltransferases
SAH exerts its regulatory function primarily through competitive inhibition of SAM-dependent methyltransferases. Structurally similar to SAM, SAH binds to the SAM-binding site of these enzymes, thereby preventing the binding of SAM and halting the methylation reaction. The inhibitory potency of SAH, as indicated by its inhibition constant (Ki) or half-maximal inhibitory concentration (IC50), varies among different methyltransferases.
Data Presentation: Quantitative Data on SAH Inhibition and Cellular Concentrations
The following tables summarize key quantitative data related to SAH's inhibitory effects and its cellular concentrations, providing a valuable resource for researchers in the field.
Table 1: Inhibition Constants (Ki and IC50) of S-Adenosylhomocysteine (SAH) for Various Methyltransferases
| Methyltransferase Class | Specific Enzyme | Substrate | Ki (µM) | IC50 (µM) | Organism/System | Reference(s) |
| DNA Methyltransferases | DNMT1 | DNA | 3.63 | - | Human | [4] |
| DNMT2 (hDNMT2) | tRNA | - | 1.2 - 8.5 | Human | ||
| RNA Methyltransferases | METTL3/METTL14 | RNA | 2.06 | - | Human | [4] |
| m¹-adenine methyltransferase | tRNA | 2.4 | - | Rat Liver | [2][5] | |
| m²-guanine methyltransferase I | tRNA | 8 | - | Rat Liver | [2][5] | |
| m²-guanine methyltransferase II | tRNA | 0.3 | - | Rat Liver | [2][5] | |
| Histone Methyltransferases | EZH2 | Histone H3 | - | - | - | |
| G9a | Histone H3 | - | - | - | ||
| SUV39H1 | Histone H3 | - | - | - | ||
| SETD2 | Histone H3 | - | - | - | ||
| Small Molecule Methyltransferases | Catechol-O-methyltransferase (COMT) | 3,4-dihydroxybenzoic acid | - | - | Human Erythrocyte | [6] |
Data for some enzymes were not available in the initial search and are represented by "-". Further targeted literature review is recommended for specific enzymes of interest.
Table 2: Cellular Concentrations of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) in Various Cell Types and Conditions
| Cell Type/Tissue | Condition | SAM Concentration | SAH Concentration | SAM/SAH Ratio | Reference(s) |
| Healthy Tissues | |||||
| Human Plasma | Healthy Adults | 120 ± 36 nM | 21.5 ± 6.5 nM | ~5.6 | [7] |
| Mouse Liver | Normal Diet | ~40-80 nmol/g | ~5-15 nmol/g | ~5-8 | [8] |
| Mouse Kidney | Normal Diet | ~20-40 nmol/g | ~2-5 nmol/g | ~8-10 | [8] |
| Mouse Brain | Normal Diet | ~10-20 nmol/g | ~0.5-1.5 nmol/g | ~10-20 | [8] |
| Pathological Conditions | |||||
| Human Colorectal Cancer | Microsatellite Stable | Enhanced SAM/SAH Metabolism | Enhanced SAM/SAH Metabolism | - | [9] |
| Human Hepatocytes | Alcohol-Associated Liver Disease | Decreased | Increased | Reduced | [10] |
| Mouse Brain (Niemann-Pick type C) | Disease Model | Decreased | Unchanged | Tended to Increase with SAM treatment | [11] |
| Human CD8+ T cells | Tumor Microenvironment | Decreased (due to cancer cell competition) | Decreased (due to cancer cell competition) | - | [9] |
| In Vitro Models | |||||
| Activated CD4+ T cells | In vitro activation | Relatively constant | Increased | - | [12] |
| Neuronal Cells | Oxidative Stress | - | Increased | Decreased | [13] |
Concentrations can vary significantly based on the specific experimental conditions and analytical methods used.
Signaling Pathways and Cellular Processes Regulated by SAH
The cellular methylation status, dictated by the SAM/SAH ratio, has profound effects on numerous signaling pathways and fundamental cellular processes.
NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. Studies have shown that NF-κB activation is modulated by the cellular methylation status. In the context of subarachnoid hemorrhage, for instance, a biphasic activation of NF-κB has been observed, and inhibiting this pathway has been shown to be neuroprotective.[14][15] The accumulation of SAH can influence NF-κB-mediated gene expression.
PI3K/Akt Signaling
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is central to cell growth, proliferation, survival, and metabolism. This pathway is interconnected with methionine metabolism. For example, oncogenic activation of PI3K can promote methionine dependency in cancer cells.[16] Furthermore, methionine has been shown to promote milk protein synthesis in human mammary epithelial cells via the PI3K-mTOR signaling pathway.[17]
ERK/MAPK Signaling
The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[18] The MEK/ERK pathway can drive the overexpression of key methylation-related enzymes like UHRF1 and DNMT1 in cancer cells.[19] The activity of the ERK1 pathway has also been linked to DNA hypomethylation in T cells of lupus mice.[20]
Experimental Protocols for Studying SAH and Cellular Methylation
Accurate and reliable methods for the quantification of SAH and the analysis of cellular methylation are essential for research in this field. This section provides detailed methodologies for key experiments.
Quantification of SAM and SAH by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of SAM and SAH in biological samples.
Objective: To determine the absolute concentrations of SAM and SAH in cell or tissue extracts.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Hypercarb column (or equivalent porous graphitic carbon column)[8]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Perchloric acid (PCA), 0.4 M
-
Potassium phosphate (B84403) (K3PO4), 2.5 M
-
Internal Standards: Stable isotope-labeled SAM (e.g., [²H₃]-SAM) and SAH (e.g., [¹³C₅]-SAH)
-
Cell or tissue samples
Procedure:
-
Sample Preparation (Tissue):
-
Excise tissue and immediately freeze in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue (~20 mg) in 10 volumes of ice-cold 0.4 M PCA.[8]
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Add a known amount of internal standards to the supernatant.
-
Neutralize the extract by adding 2.5 M K3PO4 to precipitate perchlorate.
-
Centrifuge to remove the precipitate and collect the supernatant for LC-MS/MS analysis.[8]
-
-
Sample Preparation (Cells):
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet with ice-cold 0.4 M PCA.
-
Proceed with the same steps as for tissue samples from centrifugation onwards.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the prepared sample onto the Hypercarb column.
-
Use a gradient elution with Mobile Phase A and B to separate SAM and SAH. A typical gradient might be: 0-2 min, 5% B; 2-5 min, 5-95% B; 5-7 min, 95% B; 7-8 min, 95-5% B; 8-10 min, 5% B.
-
-
Mass Spectrometry Detection:
-
Use electrospray ionization (ESI) in positive mode.
-
Set up Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions for SAM, SAH, and their internal standards.
-
SAM: e.g., m/z 399.2 → 250.1
-
SAH: e.g., m/z 385.2 → 136.1
-
Internal standards will have corresponding shifted m/z values.
-
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of SAM and SAH with a fixed amount of internal standard.
-
Calculate the peak area ratios of the endogenous analytes to their respective internal standards in the samples.
-
Determine the concentrations of SAM and SAH in the samples by interpolating from the standard curve.
-
Radiometric Methyltransferase Activity Assay
This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a substrate, providing a direct measure of methyltransferase activity.
Objective: To determine the activity of a specific methyltransferase.
Materials:
-
[³H]-S-Adenosyl-L-methionine ([³H]-SAM)
-
Purified methyltransferase enzyme
-
Substrate (e.g., DNA, histone peptide, small molecule)
-
10X Methyltransferase Reaction Buffer (specific to the enzyme)
-
Scintillation vials and scintillation fluid
-
Filter paper (e.g., phosphocellulose or glass fiber)
-
Trichloroacetic acid (TCA) solution (e.g., 10%)
-
Ethanol (B145695) (70%)
-
Liquid scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture on ice:
-
Nuclease-free water (to final volume)
-
2 µL of 10X Reaction Buffer
-
1 µL of substrate
-
1 µL of [³H]-SAM (e.g., 1 µCi)
-
1 µL of methyltransferase enzyme
-
-
The final reaction volume is typically 20 µL.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 60 minutes).
-
-
Stopping the Reaction and Spotting:
-
Stop the reaction by adding an equal volume of ice-cold 20% TCA.
-
Spot the entire reaction mixture onto a piece of filter paper.
-
-
Washing:
-
Wash the filter papers three times with cold 10% TCA for 5 minutes each to remove unincorporated [³H]-SAM.
-
Wash once with 70% ethanol for 2 minutes.
-
Air dry the filter papers completely.
-
-
Quantification:
-
Place each filter paper in a scintillation vial.
-
Add 5 mL of scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the background CPM (from a no-enzyme control) from the sample CPM.
-
Calculate the amount of incorporated methyl groups based on the specific activity of the [³H]-SAM.
-
Global DNA Methylation Analysis using Bisulfite Sequencing
Bisulfite sequencing is the gold standard for single-base resolution analysis of DNA methylation. Treatment of DNA with sodium bisulfite converts unmethylated cytosines to uracil (B121893), while methylated cytosines remain unchanged.
Objective: To determine the methylation status of CpG sites within a specific genomic region.
Materials:
-
Genomic DNA
-
Bisulfite conversion kit (e.g., EZ DNA Methylation-Gold™ Kit, Zymo Research)
-
PCR primers designed for bisulfite-converted DNA
-
Taq DNA polymerase
-
dNTPs
-
PCR purification kit
-
Cloning vector (e.g., TOPO TA Cloning Kit, Invitrogen)
-
Competent E. coli cells
-
Sanger sequencing reagents
Procedure:
-
Bisulfite Conversion:
-
PCR Amplification:
-
Design PCR primers that are specific to the bisulfite-converted DNA sequence of the target region. These primers should not contain CpG dinucleotides.
-
Perform PCR using the bisulfite-converted DNA as a template. Use a Taq polymerase that can read uracil as thymine.
-
Optimize the PCR conditions (annealing temperature, cycle number) for specific and efficient amplification.
-
-
Cloning and Sequencing:
-
Purify the PCR product.
-
Ligate the PCR product into a cloning vector.
-
Transform the ligation product into competent E. coli cells.
-
Plate the transformed cells on selective agar (B569324) plates and grow overnight.
-
Pick individual bacterial colonies, grow them in liquid culture, and isolate the plasmid DNA.
-
Sequence the plasmid DNA from multiple clones (typically 10-20) using Sanger sequencing.
-
-
Data Analysis:
-
Align the obtained sequences to the original unconverted reference sequence.
-
For each CpG site, determine the percentage of clones that have a C (indicating methylation) versus a T (indicating no methylation).
-
Visualizations of Key Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the central metabolic and signaling pathways involving SAH, as well as a typical experimental workflow.
The Methionine Cycle and Its Connection to Cellular Methylation
The Methionine Cycle and Cellular Methylation.
Experimental Workflow for Investigating the Effects of SAH on Gene Expression
Workflow for studying SAH's effects on gene expression.
Simplified Overview of SAH's Influence on Key Signaling Pathways
SAH's influence on major signaling pathways.
Conclusion
S-Adenosylhomocysteine is a pivotal regulator of cellular methylation, acting as a direct feedback inhibitor of methyltransferase enzymes. The maintenance of a high SAM/SAH ratio is essential for normal cellular function, and its dysregulation is a common feature of various diseases, including cancer and neurodegenerative disorders. A thorough understanding of the mechanisms by which SAH modulates cellular processes, coupled with robust experimental methodologies to study these effects, is crucial for the development of novel therapeutic strategies targeting the epigenome. This guide provides a foundational resource for researchers and drug development professionals to navigate the complexities of SAH-mediated methylation control.
References
- 1. m.youtube.com [m.youtube.com]
- 2. S-adenosylhomocysteine inhibition of three purified tRNA methyltransferases from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. S-adenosylhomocysteine inhibition of three purified tRNA methyltransferases from rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of catechol-O-methyltransferase activity in erythrocytes by high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S-adenosylmethionine metabolism shapes CD8+ T cell functions in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. S-Adenosyl-l-methionine restores brain mitochondrial membrane fluidity and GSH content improving Niemann-Pick type C disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antigen receptor control of methionine metabolism in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Biphasic Activation of Nuclear Factor-Kappa B in Experimental Models of Subarachnoid Hemorrhage In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of Nuclear Factor-κB in the Brain after Experimental Subarachnoid Hemorrhage and Its Potential Role in Delayed Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oncogenic PI3K Promotes Methionine Dependency in Breast Cancer Cells Through the Cystine-Glutamate Antiporter xCT - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. Activated MEK/ERK Pathway Drives Widespread and Coordinated Overexpression of UHRF1 and DNMT1 in Cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. oncodiag.fr [oncodiag.fr]
- 22. researchgate.net [researchgate.net]
- 23. geneticeducation.co.in [geneticeducation.co.in]
- 24. DNA Methylation: Bisulphite Modification and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
S-Adenosylhomocysteine: A Technical Guide to its Role as a Pan-Methyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Adenosylhomocysteine (SAH), a metabolic byproduct of S-adenosylmethionine (SAM)-dependent methylation reactions, is a potent pan-inhibitor of methyltransferases. Its intracellular concentration is a critical regulator of cellular methylation potential, influencing a vast array of biological processes, from epigenetic gene regulation to signal transduction. Elevated SAH levels are implicated in numerous pathological conditions, including cardiovascular disease, neurodegenerative disorders, and cancer, making it a focal point for both basic research and therapeutic development. This technical guide provides an in-depth overview of SAH's mechanism of action, its inhibitory effects on various classes of methyltransferases, detailed experimental protocols for its study, and its impact on key cellular signaling pathways.
Introduction: The Central Role of S-Adenosylhomocysteine in the Methylation Cycle
The methylation cycle is a fundamental metabolic pathway that governs the transfer of methyl groups to a diverse range of substrates, including DNA, RNA, proteins, and small molecules. This process is primarily mediated by a large family of enzymes known as methyltransferases, which utilize S-adenosylmethionine (SAM) as the universal methyl donor. Upon donation of its methyl group, SAM is converted to S-Adenosylhomocysteine (SAH).
SAH is a powerful product inhibitor of most SAM-dependent methyltransferases. Its accumulation effectively creates a negative feedback loop, dampening cellular methylation capacity. The cellular methylation status, often represented by the SAM/SAH ratio, is therefore tightly regulated by the enzymatic activity of SAH hydrolase (SAHH), which catalyzes the reversible hydrolysis of SAH to adenosine (B11128) and homocysteine. Consequently, any disruption in SAHH activity or an increase in homocysteine levels can lead to the accumulation of SAH, with significant downstream biological consequences.
Mechanism of Inhibition
SAH acts as a competitive inhibitor of methyltransferases, binding to the same active site as the cofactor SAM. Due to its structural similarity to SAM, lacking only the reactive methyl group, SAH occupies the SAM-binding pocket, thereby preventing the enzyme from binding its methyl-donating substrate and catalyzing the methylation of its target substrate. The inhibitory potency of SAH varies between different methyltransferases, as reflected by their respective inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).
Quantitative Inhibition Data
The inhibitory effect of SAH on a wide range of methyltransferases has been quantified. The following tables summarize the reported Ki and IC50 values for SAH against various classes of these enzymes.
Table 1: Inhibition of DNA Methyltransferases (DNMTs) by S-Adenosylhomocysteine
| Enzyme | Substrate | Ki (µM) | IC50 (µM) | Reference(s) |
| DNMT1 | Poly(dI-dC) | 3.63 ± 3.13 | - | [1] |
| DNMT3b2 | - | - | Varies with SAH analogue | [2] |
Table 2: Inhibition of RNA Methyltransferases by S-Adenosylhomocysteine
| Enzyme | Substrate | Ki (µM) | IC50 (µM) | Reference(s) |
| METTL3/14 | ssRNA 28mer | 2.06 ± 2.80 | - | [1] |
| m²-guanine methyltransferase I | tRNA | 8 | - | [3] |
| m²-guanine methyltransferase II | tRNA | 0.3 | - | [3] |
| m¹-adenine methyltransferase | tRNA | 2.4 | - | [3] |
Table 3: Inhibition of Histone Methyltransferases (HMTs) by S-Adenosylhomocysteine
| Enzyme | Substrate | Ki (µM) | IC50 (µM) | Reference(s) |
| DOT1L | - | 0.16 | - | [4] |
| CARM1 (PRMT4) | - | 0.40 | - | [4] |
| PRMT1 | - | 0.86 | - | [4] |
| G9a | - | 0.57 | - | [4] |
| SUV39H1 | - | 4.9 | 1.2 | [4][5] |
| EZH2 | - | - | 4.8 | [6] |
| SETD7 | - | - | 30 | [7] |
Table 4: Inhibition of Small Molecule Methyltransferases by S-Adenosylhomocysteine
| Enzyme | Substrate | Ki (µM) | IC50 (µM) | Reference(s) |
| Nicotinamide N-Methyltransferase | Nicotinamide | Competitive Inhibition | Dose-dependent | [8] |
Experimental Protocols
Accurate measurement of SAH levels and methyltransferase activity is crucial for understanding the regulatory role of SAH. This section provides detailed methodologies for key experiments.
Quantification of Intracellular S-Adenosylhomocysteine and S-Adenosylmethionine by LC-MS/MS
Objective: To accurately measure the intracellular concentrations of SAH and SAM, and to determine the SAM/SAH ratio, a key indicator of cellular methylation potential.
Methodology:
-
Sample Preparation:
-
Culture cells to the desired confluency and apply experimental treatments.
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding a specific volume of ice-cold extraction solution (e.g., 0.4 M perchloric acid or methanol/water mixture).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 10-15 minutes to allow for complete cell lysis and protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.
-
Carefully collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Inject a defined volume of the supernatant onto a liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).
-
Separate SAH and SAM using a suitable chromatography column (e.g., a C18 reversed-phase column) and a gradient elution program.
-
Detect and quantify SAH and SAM using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for SAH and SAM should be used for accurate quantification.
-
Use stable isotope-labeled internal standards for both SAH and SAM to correct for matrix effects and variations in instrument response.
-
-
Data Analysis:
-
Generate standard curves for both SAH and SAM using known concentrations of analytical standards.
-
Calculate the concentrations of SAH and SAM in the samples by comparing their peak areas to the standard curves.
-
Normalize the concentrations to the cell number or total protein content of the original sample.
-
Calculate the SAM/SAH ratio.
-
In Vitro Methyltransferase Activity Assay
Objective: To measure the enzymatic activity of a specific methyltransferase and to determine the inhibitory effect of SAH or other potential inhibitors.
Methodology:
-
Reaction Setup:
-
Prepare a reaction buffer optimized for the specific methyltransferase being assayed. This buffer typically contains a buffering agent (e.g., Tris-HCl), salts (e.g., NaCl, MgCl2), and a reducing agent (e.g., DTT).
-
In a multi-well plate, combine the purified methyltransferase enzyme, its specific substrate (e.g., a histone peptide, a DNA oligonucleotide, or a small molecule), and the methyl donor, SAM.
-
For inhibition studies, pre-incubate the enzyme with varying concentrations of SAH or the test compound before adding SAM to initiate the reaction.
-
Include appropriate controls, such as a "no enzyme" control to determine background signal and a "no inhibitor" control to represent 100% enzyme activity.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30°C or 37°C) for a defined period, ensuring the reaction proceeds within the linear range.
-
-
Detection of Methylation:
-
Several methods can be used to detect the product of the methylation reaction:
-
Radiometric Assay: Use [³H]-SAM as the methyl donor and measure the incorporation of radioactivity into the substrate.
-
Antibody-Based Detection (ELISA or Western Blot): Use an antibody specific to the methylated substrate to quantify the product.
-
Coupled Enzyme Assays: Use a series of coupled enzymes to convert the reaction byproduct, SAH, into a detectable signal (e.g., luminescence, fluorescence, or absorbance). Commercially available kits such as MTase-Glo™ are based on this principle.
-
Mass Spectrometry: Directly measure the mass shift of the substrate upon methylation.
-
-
-
Data Analysis:
-
Quantify the signal from each well.
-
For inhibitor studies, plot the enzyme activity as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
To determine the Ki and the mechanism of inhibition, perform kinetic studies by varying the concentrations of both the substrate and the inhibitor.
-
Impact on Cellular Signaling Pathways
The inhibition of methyltransferases by SAH has profound effects on numerous cellular signaling pathways that are regulated by methylation events. The following diagrams, generated using the DOT language for Graphviz, illustrate the logical relationships within these pathways and how SAH can perturb them.
The Methylation Cycle and SAH-Mediated Inhibition
Experimental Workflow for Characterizing SAH as a Methyltransferase Inhibitor
Wnt Signaling Pathway and Epigenetic Regulation by SAH
Hedgehog Signaling and Epigenetic Control Modulated by SAH
Conclusion and Future Directions
S-Adenosylhomocysteine is a pivotal regulator of cellular methylation and, by extension, a vast network of biological processes. Its role as a pan-methyltransferase inhibitor underscores the importance of maintaining metabolic homeostasis within the methylation cycle. The accumulation of SAH is a key pathological event in a variety of diseases, making the enzymes that regulate its levels, particularly SAH hydrolase, attractive targets for therapeutic intervention.
Future research will likely focus on developing more specific inhibitors for individual methyltransferases, which may offer more targeted therapeutic approaches with fewer off-target effects than global methylation inhibition. Furthermore, a deeper understanding of the interplay between cellular metabolism, SAH levels, and the epigenetic landscape will be crucial for unraveling the complex mechanisms underlying health and disease. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted role of S-Adenosylhomocysteine.
References
- 1. Switching Off Vascular MAPK Signaling: A Novel Strategy to Prevent Delayed Cerebral Ischemia Following Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SAR around (l)-S-adenosyl-l-homocysteine, an inhibitor of human DNA methyltransferase (DNMT) enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-adenosylhomocysteine inhibition of three purified tRNA methyltransferases from rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibitors of Histone Methyltransferase DOT1L: Design, Synthesis and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone-lysine N-methyltransferase SUV39H1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 6. Histone-lysine N-methyltransferase EZH2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. Histone-lysine N-methyltransferase SETD7 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 8. Nicotinamide methyltransferase inhibition by S-adenosylethionine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolic Pathway of S-Adenosylhomocysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Adenosylhomocysteine (SAH) is a critical intermediate metabolite in the methionine cycle, formed from the demethylation of S-adenosylmethionine (SAM).[1] SAM is the universal methyl donor for a vast array of biological methylation reactions, impacting DNA, RNA, proteins, and lipids.[2][3] The concentration of SAH is tightly regulated, as it is a potent product inhibitor of most methyltransferases.[1][4] Consequently, the intracellular ratio of SAM to SAH, often termed the "methylation index," is a crucial determinant of the cell's methylation capacity.[4][5][6] Dysregulation of SAH metabolism, leading to its accumulation, is implicated in the pathophysiology of numerous diseases, including cardiovascular, neurological, and metabolic disorders.[1][7][8] This guide provides a comprehensive overview of the SAH metabolic pathway, including quantitative data, detailed experimental protocols, and visualizations of the core biological processes.
Core Metabolic Pathway of S-Adenosylhomocysteine
The metabolism of SAH is intrinsically linked to the Methionine Cycle . This cycle is a fundamental biochemical pathway that balances methylation demand with sulfur-containing amino acid metabolism.[9]
The key steps are as follows:
-
Synthesis of SAM : The cycle begins with the essential amino acid Methionine. The enzyme Methionine Adenosyltransferase (MAT) catalyzes the transfer of an adenosyl group from ATP to methionine, forming S-Adenosylmethionine (SAM).[6][10]
-
Methyl Transfer : SAM donates its activated methyl group to a wide range of acceptor molecules (e.g., DNA, histones, catecholamines). This reaction is catalyzed by a large family of enzymes called methyltransferases (MTs).[3][5]
-
Formation of SAH : Upon donating its methyl group, SAM is converted into S-Adenosylhomocysteine (SAH).[5][11]
-
Hydrolysis of SAH : SAH is then hydrolyzed in a reversible reaction by the enzyme S-Adenosylhomocysteine Hydrolase (SAHH) , also known as AdoHcyase, to yield L-homocysteine and adenosine (B11128).[7][12] This is the only known eukaryotic pathway for SAH catabolism.[12] The reaction equilibrium favors the synthesis of SAH, so the efficient removal of the products (homocysteine and adenosine) is vital to prevent SAH accumulation.[1][8]
-
Fates of Homocysteine : Homocysteine stands at a critical metabolic branch point and can enter one of two major pathways:
-
Remethylation to Methionine : Homocysteine can be remethylated to regenerate methionine, thus completing the methionine cycle. This can occur via two enzymes: Methionine Synthase (MS), which uses vitamin B12 as a cofactor and 5-methyltetrahydrofolate as a methyl donor, or Betaine-Homocysteine Methyltransferase (BHMT), which uses betaine.[13][14]
-
Transsulfuration Pathway : Alternatively, homocysteine can be irreversibly converted to cysteine through the transsulfuration pathway. This pathway involves the enzymes cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase, both of which require vitamin B6.[12][13] Cysteine is a precursor for the major intracellular antioxidant, glutathione.[2]
-
The overall pathway ensures a continuous supply of SAM for methylation reactions while controlling the levels of the inhibitory SAH and the potentially toxic homocysteine.
Caption: The core metabolic pathway of S-Adenosylhomocysteine (SAH) within the Methionine Cycle.
Regulation of the Pathway
The methionine cycle is tightly regulated to maintain cellular homeostasis.[9][15]
-
Product Inhibition : SAH is a potent competitive inhibitor of most SAM-dependent methyltransferases.[1][4] An increase in the SAH concentration, or a decrease in the SAM/SAH ratio, directly reduces the rate of methylation reactions.[5] This feedback inhibition is a primary short-term regulatory mechanism.[15]
-
Enzyme Regulation :
-
S-Adenosylhomocysteine Hydrolase (SAHH) : The activity of this enzyme is crucial. The reversible nature of the reaction means that high concentrations of its products, homocysteine and adenosine, can drive the reaction in reverse, leading to SAH accumulation.[7][8]
-
Methionine Adenosyltransferase (MAT) : SAM itself can act as a feedback inhibitor of some MAT isoenzymes, helping to regulate its own synthesis.[15]
-
Cystathionine β-synthase (CBS) : SAM acts as an allosteric activator of CBS, the first enzyme in the transsulfuration pathway. When SAM levels are high, it promotes the conversion of homocysteine to cysteine, thus removing it from the methionine cycle.[13][16]
-
Caption: Key regulatory interactions governing cellular methylation potential.
Quantitative Data
The concentrations of SAH and related metabolites, along with enzyme kinetics, are critical for understanding the state of the methylation cycle. These values can vary significantly between tissues and cell types.
Table 1: Typical Plasma Concentrations of Methionine Cycle Metabolites in Healthy Adults
| Metabolite | Concentration Range | Reference |
|---|---|---|
| S-Adenosylmethionine (SAM) | 120.6 ± 18.1 nM | [17] |
| S-Adenosylhomocysteine (SAH) | 21.5 ± 3.2 nM | [17] |
| Homocysteine (Total Plasma) | 15–25 µmol/L (Mild Hyperhomocysteinemia) | [12] |
| SAM/SAH Ratio (Methylation Index) | ~5.6 | Calculated from[17] |
Table 2: Kinetic Parameters of S-Adenosylhomocysteine Hydrolase (SAHH)
| Parameter | Value | Organism/Conditions | Reference |
|---|---|---|---|
| kcat (Hydrolysis) | Reduced to 0.7% of WT for D130N mutant | Human (recombinant) | [18] |
| kcat (Hydrolysis) | Reduced to 0.5% of WT for K185N mutant | Human (recombinant) | [18] |
| Km (SAH) | ~21.8 μM | Recombinant | [19] |
| Vmax (Hydrolysis) | ~22.9 μM/min | Recombinant | [19] |
| Dissociation Constant (Kd for 5'-deoxyadenosine) | 24 μM | Bovine SAHH |[20] |
WT: Wild Type
Experimental Protocols
Accurate quantification of SAH and the activity of related enzymes is essential for research in this field.
Protocol 1: Quantification of SAM and SAH by LC-MS/MS
This method allows for the precise and sensitive measurement of SAM and SAH in biological samples like plasma, cells, or tissues.[17][21]
1. Sample Preparation (from Plasma):
-
Thaw plasma samples on ice.
-
To 20 µL of plasma, add an internal standard solution (e.g., 1 μM of [2H3]-SAM).
-
Precipitate proteins by adding a sufficient volume of a cold organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Vortex vigorously and incubate at a low temperature (e.g., -20°C) for at least 30 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
2. LC-MS/MS Analysis:
-
Chromatography: Use a column suitable for separating these polar compounds, such as a penta-fluorinated stationary phase, which can enhance retention and sensitivity.[21][22]
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI). Use multiple reaction monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for SAM, SAH, and the internal standard.
-
Quantification: Create a calibration curve using known concentrations of SAM and SAH standards prepared in a similar matrix (e.g., pooled plasma).[21] The concentration in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Caption: A typical experimental workflow for quantifying SAH and SAM using LC-MS/MS.
Protocol 2: Measurement of SAHH Activity (Hydrolytic Direction)
This continuous spectrophotometric assay measures the production of homocysteine from the SAHH-catalyzed hydrolysis of SAH.[19][23]
1. Principle:
-
SAHH hydrolyzes SAH to produce adenosine and homocysteine.
-
To prevent the reverse reaction, adenosine deaminase is added to convert adenosine to inosine.[23]
-
The free thiol group of the newly formed homocysteine reacts with Ellman's reagent (5,5′-dithiobis-2-nitrobenzoic acid, DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored compound.
-
The rate of TNB formation, measured by the increase in absorbance at 412 nm, is directly proportional to the SAHH activity.[19]
2. Reagents:
-
Assay Buffer: 50 mM potassium phosphate, pH 7.2.[23]
-
SAH solution (substrate).
-
DTNB solution (Ellman's reagent).
-
Adenosine deaminase.
-
SAHH enzyme preparation (e.g., purified recombinant enzyme or cell lysate).
3. Procedure:
-
In a cuvette, prepare a reaction mixture containing assay buffer, DTNB, and adenosine deaminase.
-
Add the SAHH enzyme preparation and incubate for a few minutes at 37°C to equilibrate.
-
Initiate the reaction by adding the SAH substrate.
-
Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance vs. time plot, using the molar extinction coefficient of TNB (13,600 M-1cm-1).[23]
Role in Disease and Drug Development
Elevated SAH is a more sensitive biomarker for cardiovascular disease than homocysteine.[7] The accumulation of SAH leads to the inhibition of methyltransferases, which can cause global DNA hypomethylation and altered gene expression, contributing to pathologies like atherosclerosis.[7][24] Deficiencies in SAHH are rare genetic disorders but result in severe pathological consequences, including myopathy and developmental delay, due to massively elevated SAH levels.[12]
Because of its central role, SAHH is a target for the development of antiviral, antiparasitic, and anticancer therapies.[25] Inhibiting SAHH leads to a buildup of SAH, which in turn shuts down viral methyltransferases that are essential for viral replication.
Conclusion
The metabolic pathway of S-Adenosylhomocysteine is a cornerstone of cellular regulation, directly influencing the vast landscape of biological methylation. The hydrolysis of SAH by SAHH is the critical step that prevents feedback inhibition of methyltransferases, thereby maintaining the cell's methylation capacity. Understanding the intricate regulation of this pathway, supported by robust quantitative methods and detailed experimental protocols, is paramount for researchers and professionals in drug development. The data and methodologies presented here provide a technical foundation for investigating the role of SAH in health and disease, and for exploring SAHH as a promising therapeutic target.
References
- 1. benchchem.com [benchchem.com]
- 2. amsbio.com [amsbio.com]
- 3. S-Adenosylmethionine and methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylation Index, SAM/SAH - DetoxScan® - Oxidative Stress Tests | Diagnostiki Athinon [athenslab.gr]
- 5. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 6. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of S-adenosylhomocysteine in cardiovascular disease and its potential epigenetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: Showing metabocard for S-Adenosylhomocysteine (HMDB0000939) [hmdb.ca]
- 9. Overview of Methionine Cycle and Folate Metabolism - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic regulatory properties of S-adenosylmethionine and S-adenosylhomocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methionine metabolism and methyltransferases in the regulation of aging and lifespan extension across species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
- 16. Methionine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Catalytic mechanism of S-adenosylhomocysteine hydrolase. Site-directed mutagenesis of Asp-130, Lys-185, Asp-189, and Asn-190 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. S-adenosylhomocysteine hydrolase. Stereochemistry and kinetics of hydrogen transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Regulation of S-Adenosylhomocysteine Hydrolase by Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ahajournals.org [ahajournals.org]
- 25. benchchem.com [benchchem.com]
The Central Role of S-Adenosylhomocysteine Hydrolase in Cellular Methylation and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
S-Adenosylhomocysteine hydrolase (SAHH), also known as adenosylhomocysteinase (AdoHcyase), is a critical enzyme that maintains the fidelity of cellular methylation reactions. By catalyzing the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) into adenosine (B11128) and L-homocysteine, SAHH plays a pivotal role in the metabolism of the universal methyl donor S-adenosyl-L-methionine (SAM).[1] The accumulation of SAH, a potent product inhibitor of methyltransferases, can disrupt essential methylation processes involved in the regulation of DNA, RNA, proteins, and lipids.[1][2] Consequently, dysfunction of SAHH is implicated in a wide range of pathologies, including viral infections, cancer, cardiovascular diseases, and neurological disorders, making it a compelling target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the biological functions of SAHH, its enzymatic mechanism, involvement in signaling pathways, and its relevance as a drug target. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this field.
Core Biological Functions of SAHH
SAHH is a highly conserved, ubiquitous enzyme essential for cellular metabolism.[1] Its primary function is to hydrolyze SAH, a byproduct of all SAM-dependent methylation reactions.[5] This reaction is a key component of the activated methyl cycle, which is central to cellular methylation potential.[1] The removal of SAH by SAHH is crucial, as SAH is a potent feedback inhibitor of methyltransferase enzymes.[1][2] By maintaining a low intracellular concentration of SAH, SAHH ensures the continuous operation of methylation pathways that are vital for numerous cellular processes.
The ratio of SAM to SAH is a critical indicator of the cell's methylation capacity.[2][5] A high SAM/SAH ratio favors methyltransferase activity, while a low ratio leads to the inhibition of methylation.[5] SAHH activity is therefore a major regulator of cellular methylation reactions that occur in both eukaryotic and prokaryotic organisms.[2]
Structural and Catalytic Mechanism
SAHH is a homotetrameric enzyme, with each subunit comprising a catalytic domain, a cofactor-binding domain, and a C-terminal domain.[1][3] The active site is situated in a cleft between the catalytic and NAD-binding domains.[1] Each subunit tightly binds one molecule of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor, which is indispensable for catalysis.[1][6]
The catalytic mechanism of SAHH is a multi-step process:[1][3]
-
Oxidation: The enzyme, with its bound NAD+, binds the substrate SAH. The 3'-hydroxyl group of the ribose moiety of SAH is oxidized to a ketone by NAD+, which is concurrently reduced to NADH.[1][3]
-
Elimination: A proton is abstracted from the 4'-position, leading to the β-elimination of L-homocysteine and the formation of a 3'-keto-4',5'-dehydroadenosine intermediate.[1]
-
Addition: A water molecule is added to the intermediate in a Michael addition reaction.[7]
-
Reduction: The 3'-keto group is reduced back to a hydroxyl group by NADH, regenerating NAD+ and forming adenosine.[3]
The reaction is reversible, with the equilibrium favoring the synthesis of SAH.[2] However, under physiological conditions, the rapid removal of the products, adenosine and homocysteine, drives the reaction in the direction of SAH hydrolysis.[2]
SAHH in Signaling and Disease
The critical role of SAHH in maintaining methylation homeostasis means that its dysregulation has profound implications for cellular function and is linked to numerous diseases.
Role in DNA Methylation and Cancer
SAHH plays a direct role in the maintenance of DNA methylation patterns. It has been shown to bind to DNA (cytosine-5) methyltransferase 1 (DNMT1) during DNA replication, enhancing its activity.[8] Overexpression of SAHH can lead to genomic hypermethylation, while its inhibition results in hypomethylation.[8][9] Aberrant DNA methylation is a hallmark of cancer, and altered SAHH levels can lead to the dysregulation of tumor suppressor genes and oncogenes.[4] Consequently, SAHH is considered a validated anti-tumor target, with its inhibitors showing potential in cancer therapy.[4][10]
Involvement in Viral Infections
Many viruses rely on the host cell's methylation machinery for their replication, particularly for the methylation of the 5' cap of viral mRNA.[4][11] Inhibition of SAHH leads to an accumulation of SAH, which in turn inhibits viral methyltransferases, thereby disrupting the viral life cycle.[11] This makes SAHH inhibitors promising broad-spectrum antiviral agents against viruses such as hepatitis B and C, and HIV.[4]
Cardiovascular and Neurological Disorders
Elevated levels of homocysteine, a product of the SAHH-catalyzed reaction, are a known risk factor for cardiovascular diseases.[4] SAHH dysfunction can contribute to hyperhomocysteinemia.[4] Furthermore, inhibition of SAHH and the subsequent accumulation of SAH have been shown to induce endothelial dysfunction through epigenetic upregulation of oxidative stress pathways, contributing to atherosclerosis.[12][13] In the nervous system, proper methylation is crucial for myelination and neurotransmitter synthesis.[14] Deficiency of SAHH can lead to severe neurological symptoms, including psychomotor delay and delayed myelination.[14][15]
Quantitative Data on SAHH
The following tables summarize key quantitative data related to SAHH enzyme kinetics and inhibitor efficacy.
| Parameter | Value | Organism/System | Reference |
| Km for SAH | 21.8 µM | Recombinant Human SAHH | [11] |
| Vmax | 22.9 µM/min | Recombinant Human SAHH | [11] |
| Optimal pH | 6.5 | Recombinant Human SAHH | [11] |
| Optimal Temperature | 41 °C | Recombinant Human SAHH | [11] |
Table 1: Kinetic Parameters of Human S-Adenosylhomocysteine Hydrolase.
| Inhibitor | IC50 | Target | Reference |
| Coniferyl alcohol | 34 nM | Human SAHH | [11] |
| Adenosine dialdehyde (B1249045) (ADA) | - | SAHH inhibitor | [12] |
| 3-deazaneplanocin A | - | SAHH inhibitor | [3] |
Table 2: Inhibitors of S-Adenosylhomocysteine Hydrolase.
Experimental Protocols
SAHH Activity Assay (Colorimetric Method)
This protocol is based on the quantification of L-homocysteine produced from the hydrolysis of SAH using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).[16]
Materials:
-
SAHH enzyme preparation (e.g., purified recombinant enzyme or cell lysate)
-
S-Adenosyl-L-homocysteine (SAH) substrate solution
-
Potassium phosphate (B84403) buffer (50 mM, pH 8.0)
-
Ellman's reagent (DTNB) solution
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture in a 96-well plate containing 50 mM potassium phosphate buffer (pH 8.0) and 50 µM SAH.
-
Add various amounts of the SAHH enzyme preparation to initiate the reaction.
-
Include a negative control with no enzyme.
-
Incubate the plate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 20-30 minutes).
-
Stop the reaction and add DTNB solution to each well.
-
Measure the absorbance at 412 nm. The amount of homocysteine produced is proportional to the change in absorbance.
-
Calculate the specific activity of the enzyme (U/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of homocysteine per minute.[11]
SAHH Activity Assay (Fluorometric Method)
This protocol utilizes a coupled-enzyme reaction to detect the adenosine produced from SAH hydrolysis, resulting in a fluorescent signal.
Materials:
-
AHCY Activity Assay Kit (e.g., Sigma-Aldrich EPI021 or similar)
-
SAHH enzyme preparation
-
96-well black, flat-bottom plate
-
Fluorescence multiwell plate reader
Procedure:
-
Prepare samples (cell/tissue lysates or purified enzyme) in the provided homogenization buffer.
-
Prepare a standard curve using the provided adenosine standard.
-
In a 96-well plate, add the assay buffer, enzyme mix, and probe to each well.
-
Add the samples and positive control (recombinant AHCY) to the respective wells.
-
Initiate the reaction by adding the SAH substrate to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at the recommended excitation and emission wavelengths in kinetic mode for a set duration.
-
The rate of increase in fluorescence is proportional to the SAHH activity.
-
Calculate the SAHH activity based on the standard curve.
Visualizations of Pathways and Workflows
The following diagrams illustrate key pathways and experimental workflows related to SAHH function.
References
- 1. benchchem.com [benchchem.com]
- 2. S-adenosyl-l-homocysteine Hydrolase: A Structural Perspective on the Enzyme with Two Rossmann-Fold Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of S-Adenosylhomocysteine Hydrolase by Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SAHH inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Adenosylhomocysteinase - Wikipedia [en.wikipedia.org]
- 7. Structural insights into the reaction mechanism of S-adenosyl-L-homocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S-adenosylhomocysteine Hydrolase Participates in DNA Methylation Inheritance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AHCY adenosylhomocysteinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Identification of AHCY inhibitors using novel high-throughput mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Inhibition of S-Adenosylhomocysteine Hydrolase Induces Endothelial Dysfunction via Epigenetic Regulation of p66shc-Mediated Oxidative Stress Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hypermethioninemia with deficiency of S-adenosylhomocysteine hydrolase | About the Disease | GARD [rarediseases.info.nih.gov]
- 15. storymd.com [storymd.com]
- 16. researchgate.net [researchgate.net]
The Cellular Methylation Index: A Technical Guide to the Significance of the SAM to SAH Ratio
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ratio of S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH) is a critical determinant of cellular methylation capacity, often referred to as the "methylation index."[1][2] This ratio reflects the balance between the principal methyl donor (SAM) and a potent inhibitor of methyltransferases (SAH).[1][2] A high SAM/SAH ratio is indicative of robust methylation potential, essential for a myriad of cellular processes including epigenetic regulation of gene expression, protein function, and neurotransmitter synthesis.[1][2] Conversely, a diminished ratio signals compromised methylation capacity and has been implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1] This technical guide provides an in-depth exploration of the significance of the SAM/SAH ratio, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
The SAM Cycle and the Central Role of the SAM/SAH Ratio
S-adenosylmethionine (SAM) is a universal methyl donor, synthesized from methionine and ATP.[3] It provides the methyl group for the vast majority of biological methylation reactions, which are catalyzed by methyltransferase enzymes.[1] Upon donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH).[1] SAH is a powerful product inhibitor of most methyltransferases.[1] The cellular concentration of SAH is therefore tightly regulated, primarily through its hydrolysis to homocysteine and adenosine (B11128) by SAH hydrolase (SAHH).[1] The homocysteine can then be remethylated to methionine, completing the SAM cycle.
The SAM/SAH ratio is a highly sensitive indicator of the cell's methylation capacity. A high ratio signifies an abundance of the methyl donor (SAM) and efficient removal of the inhibitory product (SAH), thus favoring forward methylation reactions. A low ratio, on the other hand, indicates either a depletion of SAM or an accumulation of SAH, leading to the inhibition of methyltransferases and a state of global hypomethylation.[4]
Data Presentation: Quantitative Analysis of the SAM/SAH Ratio
The SAM/SAH ratio varies between cell types, tissues, and physiological or pathological states. The following tables summarize representative quantitative data from the literature.
Table 1: SAM/SAH Ratio in Various Cancer Cell Lines
| Cell Line | Cancer Type | SAM Concentration (pmol/10^6 cells) | SAH Concentration (pmol/10^6 cells) | SAM/SAH Ratio | Reference(s) |
| PC-3 | Prostate Cancer | ~1.5 | ~3.75 | 0.4 | [5] |
| LNCaP | Prostate Cancer | ~9.0 | ~7.5 | 1.2 | [5] |
| HCT116 | Colon Cancer | Varies with folic acid treatment | Varies with folic acid treatment | Increases with folic acid | [6] |
| LS174T | Colon Cancer | Varies with folic acid treatment | Varies with folic acid treatment | Increases with folic acid | [6] |
| SW480 | Colon Cancer | Varies with folic acid treatment | Varies with folic acid treatment | Increases with folic acid | [6] |
| HepG2 (Control) | Liver Cancer | Not specified | Not specified | ~48 | [7] |
| HepG2 (AHCY silenced) | Liver Cancer | Not specified | Not specified | ~5 | [7] |
Table 2: SAM/SAH Ratio in Non-Cancerous Cells and Tissues
| Cell/Tissue Type | Condition | SAM Concentration | SAH Concentration | SAM/SAH Ratio | Reference(s) |
| Human THP-1 Macrophages | Control | Not specified | Not specified | Baseline | [8][9] |
| Human THP-1 Macrophages | 500 µmol/l SAM treatment | Increased 2-fold | No change | Increased | [8][9] |
| Human THP-1 Macrophages | 1000 µmol/l SAM treatment | Increased 6-fold | Increased 4-fold | No significant change from control | [8][9] |
| Mouse Liver (Control Diet) | Wild-type | ~60 nmol/g | ~10 nmol/g | ~6 | [4] |
| Mouse Liver (Methyl-deficient Diet) | Wild-type | ~30 nmol/g | ~20 nmol/g | ~1.5 | [4] |
| Mouse Brain (Control Diet) | Wild-type | ~25 nmol/g | ~5 nmol/g | ~5 | [4] |
| Neonatal Rat Brain (Normal Parental Folate) | Postnatal Day 0 | Not specified | Not specified | Baseline | [10] |
| Neonatal Rat Brain (Parental Folate Deficiency) | Postnatal Day 0 | Decreased | Increased | Decreased | [10] |
Table 3: SAM/SAH Ratio in Human Plasma
| Population | Condition | Mean Plasma SAM (nmol/L) | Mean Plasma SAH (nmol/L) | Mean SAM/SAH Ratio | Reference(s) |
| Healthy Adult Women | Normal Homocysteine | 156 | 20 | ~7.8 | [11] |
| Healthy Adult Women | Increased Homocysteine | No significant change | Increased | Decreased | [11] |
| Patients with Coronary Artery Disease | - | Varies | Varies | Inversely associated with mortality risk |
Experimental Protocols
Measurement of SAM and SAH by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the sensitive and specific quantification of SAM and SAH in cell lysates.
Materials:
-
Cell lysis buffer (e.g., 0.4 M perchloric acid)
-
Internal standards: [²H₃]-SAM and [¹³C₅]-SAH
-
LC-MS/MS system with a suitable column (e.g., Hypercarb or C18)
-
Solvents for mobile phase (e.g., methanol, ammonium (B1175870) acetate, formic acid)
-
Centrifuge and appropriate tubes
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold perchloric acid.
-
Protein Precipitation: Centrifuge the lysate to pellet precipitated proteins.
-
Internal Standard Spiking: Add a known concentration of the internal standards to the supernatant.
-
LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system.
-
Chromatographic Separation: Use a gradient elution to separate SAM and SAH.
-
Mass Spectrometric Detection: Employ multiple reaction monitoring (MRM) in positive ion mode to detect the specific parent and daughter ions for SAM, SAH, and their respective internal standards.
-
-
Quantification: Calculate the concentrations of SAM and SAH in the samples by comparing the peak area ratios of the endogenous compounds to their corresponding internal standards against a standard curve.
Methyltransferase Activity Assay
This protocol describes a general method for measuring the activity of methyltransferases.
Materials:
-
Methyltransferase enzyme
-
Methyl acceptor substrate (e.g., a specific peptide or DNA fragment)
-
SAM
-
Reaction buffer
-
Method to detect product formation (e.g., radioactivity using [³H]-SAM, or a coupled enzymatic assay that measures SAH production)
Procedure:
-
Reaction Setup: In a reaction tube, combine the reaction buffer, methyl acceptor substrate, and the methyltransferase enzyme.
-
Initiate Reaction: Add SAM to start the reaction.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme for a defined period.
-
Stop Reaction: Terminate the reaction (e.g., by adding a strong acid or heating).
-
Product Detection: Quantify the amount of methylated product or SAH formed.
-
Radioactive Assay: If using [³H]-SAM, separate the methylated substrate from the unreacted [³H]-SAM and measure the incorporated radioactivity using a scintillation counter.
-
Coupled Enzymatic Assay: Use a commercial kit that couples the production of SAH to a detectable signal (e.g., luminescence or fluorescence).
-
Global DNA Methylation Assay
This protocol outlines a common method for assessing the overall level of DNA methylation in a sample.
Materials:
-
Genomic DNA
-
DNA hydrolysis enzymes (e.g., nuclease P1, alkaline phosphatase)
-
LC-MS/MS system
-
Standards for 2'-deoxycytidine (B1670253) (dC) and 5-methyl-2'-deoxycytidine (B118692) (5-mdC)
Procedure:
-
DNA Extraction: Isolate high-quality genomic DNA from cells or tissues.
-
DNA Hydrolysis: Enzymatically digest the genomic DNA into individual nucleosides.
-
LC-MS/MS Analysis: Separate and quantify the amounts of dC and 5-mdC in the hydrolysate using LC-MS/MS.
-
Calculation: Determine the percentage of global DNA methylation using the following formula: % 5-mdC = [5-mdC / (5-mdC + dC)] * 100
Visualization of Key Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the central role of the SAM/SAH ratio in key cellular pathways.
The SAM Cycle and One-Carbon Metabolism
Caption: The interplay of the Folate and Methionine cycles in one-carbon metabolism.
Regulation of DNA Methylation by the SAM/SAH Ratio
Caption: The SAM/SAH ratio as a critical regulator of DNA methylation.
Histone Methylation Control by the SAM/SAH Ratio
Caption: Control of histone methylation and gene expression by the SAM/SAH ratio.
Experimental Workflow for SAM/SAH Ratio Analysis
Caption: A typical experimental workflow for determining the SAM/SAH ratio.
Conclusion and Future Directions
The SAM/SAH ratio is a pivotal regulator of cellular methylation and, by extension, a multitude of biological processes. Its measurement provides a valuable snapshot of the cell's metabolic and epigenetic state. The data and protocols presented in this guide offer a foundation for researchers to investigate the role of this critical ratio in their specific areas of interest. Future research should focus on further elucidating the tissue- and cell-type-specific nuances of SAM/SAH dynamics, its role in intercellular communication, and its potential as a biomarker and therapeutic target in a wider range of diseases. The continued development of sensitive and high-throughput analytical methods will be crucial in advancing our understanding of this fundamental aspect of cellular regulation.
References
- 1. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical Pathways of S-adenosylmethionine - Amerigo Scientific [amerigoscientific.com]
- 4. Intracellular S-adenosylhomocysteine concentrations predict global DNA hypomethylation in tissues of methyl-deficient cystathionine beta-synthase heterozygous mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mendelnet.cz [mendelnet.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. S-adenosylmethionine mediates inhibition of inflammatory response and changes in DNA methylation in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SAM/SAH Mediates Parental Folate Deficiency-Induced Neural Cell Apoptosis in Neonatal Rat Offspring: The Expression of Bcl-2, Bax, and Caspase-3 [mdpi.com]
- 11. researchgate.net [researchgate.net]
The Role of S-Adenosylhomocysteine in the Pathogenesis of Neurodegenerative Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-adenosylhomocysteine (AdoHcy), a critical intermediate in methionine metabolism, is emerging as a key player in the pathophysiology of a range of neurodegenerative disorders. Its accumulation, often a consequence of elevated homocysteine levels, leads to potent feedback inhibition of S-adenosylmethionine (SAM)-dependent methyltransferases. This disruption of cellular methylation processes has far-reaching consequences, impacting epigenetic regulation, protein function, and neurotransmitter metabolism, thereby contributing to the neurotoxic cascades observed in Alzheimer's disease, Parkinson's disease, and other related conditions. This technical guide provides an in-depth exploration of the role of AdoHcy in neurodegeneration, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved.
Introduction: The Central Role of the Methionine Cycle
The methionine cycle is a fundamental metabolic pathway essential for the synthesis of SAM, the universal methyl donor for a vast array of biological reactions. Following the transfer of its methyl group, SAM is converted to AdoHcy. AdoHcy is then hydrolyzed to homocysteine and adenosine (B11128) by S-adenosylhomocysteine hydrolase (SAHH). This reaction is reversible, and the accumulation of homocysteine can drive the reverse reaction, leading to an increase in AdoHcy levels.[1] AdoHcy, in turn, is a potent inhibitor of most SAM-dependent methyltransferases, creating a sensitive feedback loop where elevated homocysteine directly impairs cellular methylation capacity.[2] The ratio of SAM to AdoHcy is often referred to as the "methylation potential" of a cell, and a decrease in this ratio is indicative of compromised methylation capacity.
AdoHcy in Neurodegenerative Disorders: Quantitative Evidence
Elevated levels of AdoHcy have been consistently observed in patients with various neurodegenerative diseases, as well as in individuals with S-adenosylhomocysteine hydrolase (SAHH) deficiency, a rare genetic disorder that provides a direct human model of AdoHcy accumulation.[3][4][5]
Table 1: AdoHcy and Related Metabolite Levels in Alzheimer's Disease
| Analyte | Matrix | Patient Group | Concentration (Mean ± SD or Range) | Control Group | Concentration (Mean ± SD or Range) | Fold Change | Reference |
| AdoHcy | CSF | Alzheimer's Disease | 141 nM | Healthy Controls | 13.2 ± 10.6 nM | ~10.7x | [6] |
| SAM | CSF | Alzheimer's Disease | 193 ± 31 nmol/l | Healthy Controls | 207 ± 37 nmol/l | ↓ | [7] |
| SAM/SAH Ratio | CSF | Alzheimer's Disease | 7.6 ± 2.4 | Healthy Controls | 9.1 ± 2.8 | ↓ | [7] |
| Homocysteine | Blood | Alzheimer's Disease | 1.32 (Ratio of Mean) | Healthy Controls | 1.00 | 1.32x | [8][9] |
| Homocysteine | CSF | Alzheimer's Disease | No Significant Difference | Healthy Controls | - | - | [8][9] |
Table 2: AdoHcy and Related Metabolite Levels in Parkinson's Disease
| Analyte | Matrix | Patient Group | Condition | Concentration (Mean ± SD or Range) | Control Group | Concentration (Mean ± SD or Range) | Fold Change | Reference |
| Homocysteine | Plasma | Parkinson's Disease | Levodopa-Treated | Significantly Higher | Healthy Controls & Levodopa-Naïve Patients | - | ↑ | [10][11] |
| Homocysteine | Plasma | Parkinson's Disease | Non-exercising | 15.3 ± 0.9 mmol/L | Healthy Controls | 11.1 ± 0.5 mmol/L | ~1.38x | [2] |
| SAM | Plasma | Parkinson's Disease | Levodopa/DDI Treated | Significantly Decreased | Healthy Controls | - | ↓ | [12] |
| SAH | Plasma | Parkinson's Disease | Levodopa/DDI Treated | No Significant Difference | Healthy Controls | - | - | [12] |
Table 3: AdoHcy and Related Metabolite Levels in SAHH Deficiency
| Analyte | Matrix | Patient Group | Concentration (Fold elevation above normal) | Reference |
| AdoHcy | Plasma | SAHH Deficiency | Up to 150x | [5][6] |
| SAM | Plasma | SAHH Deficiency | Up to 30x | [5][6] |
| Methionine | Plasma | SAHH Deficiency | Up to 784 µM | [6] |
| AdoHcy | CSF | SAHH Deficiency | ~10.7x | [6] |
Pathophysiological Mechanisms of AdoHcy in Neurodegeneration
The neurotoxic effects of elevated AdoHcy are multifaceted, stemming primarily from the inhibition of methyltransferase enzymes. This disruption of methylation homeostasis impacts several critical cellular processes implicated in neurodegeneration.
Inhibition of Methyltransferases and Epigenetic Dysregulation
AdoHcy is a potent competitive inhibitor of a wide range of SAM-dependent methyltransferases.[13] This inhibition can lead to global DNA hypomethylation, which is increasingly recognized as a factor in neurodegenerative diseases.[14] Altered DNA methylation can lead to the inappropriate expression of genes involved in inflammation, apoptosis, and the processing of pathogenic proteins like amyloid-beta and tau.
Promotion of Protein Aggregation
-
Tau Hyperphosphorylation: Elevated AdoHcy has been shown to promote the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease and other tauopathies.[15] This is thought to occur through the inhibition of protein phosphatase 2A (PP2A), a key enzyme responsible for dephosphorylating tau.[16] AdoHcy-mediated inhibition of PP2A methyltransferase (PPMT) leads to reduced PP2A methylation and activity.[16]
-
Amyloid-Beta (Aβ) Production: Increased AdoHcy levels can enhance the production of Aβ peptides by upregulating the expression and activity of β-secretase (BACE1) and components of the γ-secretase complex, such as presenilin 1 (PS1).[17][18]
-
Alpha-Synuclein (B15492655) Aggregation: While direct evidence linking AdoHcy to alpha-synuclein aggregation is less established, the general disruption of cellular processes, including protein degradation pathways, caused by impaired methylation could indirectly contribute to the aggregation of alpha-synuclein, a key feature of Parkinson's disease and other synucleinopathies.
Neuroinflammation and Oxidative Stress
Elevated homocysteine, and by extension AdoHcy, is associated with increased neuroinflammation and oxidative stress.[6][19] This can occur through various mechanisms, including the activation of microglia and astrocytes, and the increased production of reactive oxygen species (ROS).
Disruption of Neurotransmitter Metabolism
Methylation reactions are crucial for the synthesis and degradation of several key neurotransmitters. Elevated AdoHcy can inhibit catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of dopamine (B1211576).[20][21] While some in vivo studies have shown complex effects, the potential for AdoHcy to disrupt dopamine homeostasis is a significant concern in the context of Parkinson's disease.[21][22]
Signaling Pathways and Experimental Workflows
The Methionine Cycle and its Perturbation in Neurodegeneration
Caption: The central role of the methionine cycle in cellular methylation and its disruption by AdoHcy.
AdoHcy's Impact on Tau and Amyloid-Beta Pathology
Caption: The detrimental effects of elevated AdoHcy on tau and amyloid-beta pathology.
Experimental Workflow for LC-MS/MS Quantification of AdoHcy
Caption: A generalized workflow for the quantification of AdoHcy in biological samples using LC-MS/MS.
Key Experimental Protocols
Protocol for LC-MS/MS Measurement of AdoHcy in CSF
This protocol is a synthesized methodology based on established practices.[15][23][24][25]
1. Sample Preparation:
- Thaw frozen CSF samples on ice.
- To 100 µL of CSF, add 10 µL of an internal standard solution containing a stable isotope-labeled AdoHcy (e.g., [¹³C₅]-AdoHcy).
- Vortex briefly and then add 50 µL of ice-cold 10% (v/v) perchloric acid to precipitate proteins.
- Vortex for 30 seconds and incubate on ice for 10 minutes.
- Centrifuge at 15,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube for solid-phase extraction (SPE).
2. Solid-Phase Extraction (SPE):
- Use a weak anion-exchange SPE cartridge.
- Condition the cartridge with 1 mL of methanol (B129727) followed by 1 mL of ultrapure water.
- Load the supernatant from the previous step onto the cartridge.
- Wash the cartridge with 1 mL of ultrapure water.
- Elute AdoHcy with 500 µL of 0.1 M formic acid.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in 50 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Use a C18 or a pentafluorophenylpropyl (PFPP) column for separation.
- Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol.
- Tandem Mass Spectrometry (MS/MS):
- Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
- Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for AdoHcy and its internal standard.
4. Data Analysis:
- Quantify the concentration of AdoHcy by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of AdoHcy.
Protocol for Assessing Methyltransferase Activity Inhibition by AdoHcy
This protocol describes a general in vitro assay to measure the inhibitory effect of AdoHcy on a specific methyltransferase.[4][7][26]
1. Reagents and Materials:
- Purified methyltransferase enzyme of interest.
- Specific substrate for the methyltransferase (e.g., a peptide for a protein methyltransferase, or DNA for a DNA methyltransferase).
- S-adenosylmethionine (SAM).
- S-adenosylhomocysteine (AdoHcy) of varying concentrations.
- Assay buffer (specific to the enzyme).
- Detection reagent (e.g., a bioluminescent kit that measures the production of AdoHcy, or radiolabeled SAM).
2. Assay Procedure (Bioluminescent Method):
- Prepare a master mix containing the methyltransferase and its substrate in the assay buffer.
- In a multi-well plate, add varying concentrations of AdoHcy.
- Add the enzyme/substrate master mix to each well.
- Initiate the reaction by adding SAM to each well.
- Include a "no inhibitor" control and a "no enzyme" background control.
- Incubate the plate at the optimal temperature for the enzyme for a predetermined time (e.g., 60 minutes).
- Stop the reaction and add the detection reagent according to the manufacturer's instructions.
- Measure the luminescence, which is proportional to the amount of AdoHcy produced.
3. Data Analysis:
- Normalize the data to the "no inhibitor" control.
- Plot the percent inhibition against the concentration of AdoHcy to determine the IC₅₀ value.
Protocol for Inducing Hyperhomocysteinemia in Mice
This protocol outlines a common dietary approach to induce hyperhomocysteinemia in a mouse model.[3][20][27][28][29]
1. Animal Model:
- Use a suitable mouse strain (e.g., C57BL/6J).
2. Dietary Regimen:
- Control Diet: A standard rodent chow with normal levels of methionine, folate, vitamin B6, and vitamin B12.
- Hyperhomocysteinemia-Inducing Diet:
- Option A (High Methionine): A diet supplemented with a high concentration of L-methionine (e.g., 1-2% wt/wt).
- Option B (B-Vitamin Deficient): A diet deficient in folate, vitamin B6, and vitamin B12.
- Option C (Combined): A combination of a high methionine and B-vitamin deficient diet for a more severe phenotype.
3. Experimental Procedure:
- House the mice under standard conditions.
- Provide the respective diets and water ad libitum for a specified period (e.g., 6-10 weeks).
- Monitor the health and body weight of the mice regularly.
- At the end of the dietary intervention, collect blood and tissue samples for the analysis of homocysteine, AdoHcy, and other relevant biomarkers.
4. Endpoint Analysis:
- Measure plasma/serum homocysteine and AdoHcy levels using LC-MS/MS.
- Perform behavioral tests to assess cognitive function.
- Conduct histological and immunohistochemical analysis of brain tissue to examine neurodegenerative pathologies.
Protocol for Analysis of Tau Phosphorylation by Western Blot
This protocol provides a method to assess changes in tau phosphorylation in response to elevated AdoHcy in a cell culture model.[30][31][32]
1. Cell Culture and Treatment:
- Culture a suitable neuronal cell line (e.g., SH-SY5Y).
- Treat the cells with varying concentrations of AdoHcy for a specified duration (e.g., 24 hours).
2. Protein Extraction:
- Wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
3. Western Blotting:
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with primary antibodies specific for phosphorylated tau at different epitopes (e.g., pS396, pT181) and total tau. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the levels of phosphorylated tau to total tau and the loading control.
Protocol for Alpha-Synuclein Aggregation Assay
This protocol describes an in vitro assay to investigate the effect of AdoHcy on alpha-synuclein aggregation.[14][33][34]
1. Reagents and Materials:
- Recombinant human alpha-synuclein monomer.
- Aggregation buffer (e.g., PBS with a specific pH and salt concentration).
- Thioflavin T (ThT) for fluorescence-based detection of amyloid fibrils.
- AdoHcy of varying concentrations.
2. Aggregation Assay:
- Prepare solutions of alpha-synuclein monomer in aggregation buffer.
- Add varying concentrations of AdoHcy to the alpha-synuclein solutions.
- Include a "no AdoHcy" control.
- Incubate the samples at 37°C with continuous shaking in a multi-well plate.
- At regular intervals, measure the ThT fluorescence intensity using a plate reader (excitation ~440 nm, emission ~485 nm).
3. Data Analysis:
- Plot the ThT fluorescence intensity against time to generate aggregation kinetics curves.
- Analyze the lag time and the maximum fluorescence intensity to assess the effect of AdoHcy on the rate and extent of alpha-synuclein aggregation.
Conclusion and Future Directions
The accumulating evidence strongly implicates elevated AdoHcy as a significant contributor to the pathogenesis of neurodegenerative disorders. Its role as a potent inhibitor of methyltransferases places it at a critical nexus of cellular processes that are dysregulated in these diseases. The quantitative data presented in this guide highlight the consistent association of increased AdoHcy with neurodegenerative conditions. The detailed experimental protocols provide a framework for researchers to further investigate the intricate mechanisms of AdoHcy-mediated neurotoxicity and to evaluate potential therapeutic interventions.
Future research should focus on elucidating the specific methyltransferases that are most sensitive to AdoHcy inhibition in the context of different neurodegenerative diseases. Furthermore, the development of therapeutic strategies aimed at lowering AdoHcy levels or mitigating its inhibitory effects on key methylation pathways holds significant promise for the treatment of these devastating disorders. This could include the development of novel SAHH activators or compounds that can restore the activity of critical methyltransferases. A deeper understanding of the role of AdoHcy will undoubtedly pave the way for innovative diagnostic and therapeutic approaches to combat neurodegeneration.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Assays for S-adenosylmethionine (AdoMet/SAM)-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S-Adenosylhomocysteine hydrolase deficiency: A second patient, the younger brother of the index patient, and outcomes during therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-adenosylhomocysteine hydrolase deficiency in a human: A genetic disorder of methionine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S-Adenosyl-Homocysteine Is a Weakly Bound Inhibitor for a Flaviviral Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blood and CSF Homocysteine Levels in Alzheimer’s Disease: A Meta-Analysis and Meta-Regression of Case–Control Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blood and CSF Homocysteine Levels in Alzheimer's Disease: A Meta-Analysis and Meta-Regression of Case-Control Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Homocysteine Level and Mechanisms of Injury in Parkinson's Disease as Related to MTHFR, MTR, and MTHFD1 Genes Polymorphisms and L-Dopa Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elevated homocysteine levels in levodopa-treated idiopathic Parkinson's disease: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Decrease of methionine and S-adenosylmethionine and increase of homocysteine in treated patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of S-adenosylmethionine and S-adenosylhomocysteine in plasma and cerebrospinal fluid by stable-isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Dysmorphic Findings in SAHH Deficiency with a Novel Variant in the AHCY Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Brain S-adenosylmethionine levels are severely decreased in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Homocysteine Levels in Parkinson's Disease: Is Entacapone Effective? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. researchgate.net [researchgate.net]
- 22. dovepress.com [dovepress.com]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
- 25. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Murine Models of Hyperhomocysteinemia and their Vascular Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Chronic diet-induced hyperhomocysteinemia impairs eNOS regulation in mouse mesenteric arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Hyperhomocysteinemia in ApoE-/- Mice Leads to Overexpression of Enhancer of Zeste Homolog 2 via miR-92a Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. Homocysteine Increases Tau Phosphorylation, Truncation and Oligomerization [mdpi.com]
- 32. Frontiers | Simple, Single-Shot Phosphoproteomic Analysis of Heat-Stable Tau Identifies Age-Related Changes in pS235- and pS396-Tau Levels in Non-human Primates [frontiersin.org]
- 33. innoprot.com [innoprot.com]
- 34. criver.com [criver.com]
S-Adenosylhomocysteine (SAH): A Core Biomarker in Disease Pathogenesis and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
S-Adenosylhomocysteine (SAH) is emerging as a critical biomarker in the landscape of disease diagnostics and therapeutic development. As the metabolic precursor to homocysteine and a potent inhibitor of methyltransferase enzymes, elevated SAH levels are intrinsically linked to disruptions in fundamental cellular processes, most notably epigenetic regulation through DNA and histone methylation.[1][2][3] This technical guide provides a comprehensive overview of SAH's role as a disease biomarker, with a focus on cardiovascular, neurodegenerative, and liver diseases, as well as cancer. It details the underlying biochemical pathways, presents quantitative data from clinical studies, outlines experimental protocols for SAH measurement, and offers insights into its implications for drug development.
The Central Role of SAH in Cellular Methylation
SAH is a key intermediate in the methionine cycle, a fundamental metabolic pathway essential for the regeneration of methionine and the provision of methyl groups for virtually all cellular methylation reactions.[4][5]
The Methionine Cycle:
-
Formation of S-Adenosylmethionine (SAM): The cycle begins with the activation of the essential amino acid methionine by adenosine (B11128) triphosphate (ATP) to form SAM, the universal methyl donor.[2][5]
-
Transmethylation and SAH Production: SAM donates its methyl group to a vast array of substrates, including DNA, RNA, proteins, and lipids, in reactions catalyzed by methyltransferases. The demethylated product of these reactions is SAH.[5][6]
-
SAH Hydrolysis: SAH is then hydrolyzed in a reversible reaction by the enzyme SAH hydrolase (SAHH) to yield homocysteine and adenosine.[5][6] This reaction is critical, as the accumulation of SAH potently inhibits methyltransferases.[3]
-
Regeneration of Methionine: Homocysteine can be remethylated back to methionine, completing the cycle. This process is primarily catalyzed by methionine synthase, which requires vitamin B12 and a methyl group from 5-methyltetrahydrofolate (the active form of folate).[4]
Elevated levels of homocysteine can drive the reversible SAHH reaction back towards SAH synthesis, leading to its accumulation and subsequent inhibition of methylation reactions.[7] This disruption of the SAM/SAH ratio, often referred to as the "methylation potential," is a key mechanism through which various pathologies are thought to arise.[6]
SAH as a Biomarker in Major Diseases
Elevated SAH levels have been implicated in a range of chronic diseases, often serving as a more sensitive biomarker than homocysteine.[3][8]
Cardiovascular Disease (CVD)
A growing body of evidence suggests that plasma SAH is a more sensitive biomarker for cardiovascular disease than homocysteine.[8] Chronic elevation in homocysteine leads to a parallel increase in intracellular and plasma SAH.[8] This accumulation of SAH is associated with endothelial dysfunction, the proliferation of smooth muscle cells, and atherosclerosis.[3][6] Notably, supplementation with folate and B vitamins can lower homocysteine levels but may not effectively reduce plasma SAH, potentially explaining the limited success of homocysteine-lowering therapies in reducing cardiovascular events in some clinical trials.[8]
| Cardiovascular Disease | SAH Concentration | Control Group Concentration | Fold Change/Significance | Reference |
| Patients with Coronary Artery Disease (CAD) | Higher in highest quartile | Lower in lowest quartile | Highest quartile associated with a higher risk of all-cause and cardiovascular death (HR: 1.81 and 1.84, respectively) | [9] |
| Animal model of atherosclerosis (apoE-/- mice) | Significantly increased with SAHH inhibition | Control diet | Increased atherosclerotic lesion size | [10] |
Neurodegenerative Diseases
In the context of neurological disorders, particularly Alzheimer's disease, high SAH levels are correlated with cognitive decline.[3] Elevated SAH in the brain can inhibit crucial methyltransferase activities, including those of phenylethanolamine N-methyltransferase (PNMT) and catechol O-methyltransferase (COMT), which are involved in neurotransmitter metabolism.[11] Brain SAH levels have been found to be significantly higher in Alzheimer's patients compared to healthy individuals and are inversely correlated with cognitive function.[11][12]
| Neurodegenerative Disease | SAH Concentration | Control Group Concentration | Fold Change/Significance | Reference |
| Alzheimer's Disease (Prefrontal Cortex) | Significantly higher | Normal brains | 26% higher (p < 0.001) | [11][12] |
| Alzheimer's Disease (Plasma) | Significantly increased | Healthy controls | p < 0.001 | [13] |
Liver Disease
The liver is a central hub for methionine metabolism.[14] In conditions such as alcohol-associated liver disease (ALD), hepatic methionine metabolism is disrupted, leading to decreased SAM levels and an accumulation of SAH and homocysteine.[15][16] This imbalance, characterized by a reduced SAM/SAH ratio, is associated with the inhibition of transmethylation reactions and can sensitize the liver to injury.[16] Furthermore, higher serum SAH concentrations have been independently associated with worse survival in patients with hepatocellular carcinoma (HCC).[17]
| Liver Disease | SAH Concentration | Control Group Concentration | Fold Change/Significance | Reference |
| Hepatocellular Carcinoma (HCC) | Higher in patients with worse survival | Lower in patients with better survival | Highest quartile associated with a 1.58-fold higher risk of liver cancer-specific survival | [17] |
| Alcohol-Associated Liver Disease (Animal Model) | Elevated | Control | Contributes to TNF-α induced hepatotoxicity | [16] |
Cancer
Cellular methylation imbalance is a hallmark of many cancers.[18] Elevated intracellular SAH can lead to global DNA hypomethylation, a key epigenetic event in tumorigenesis.[1] Studies in human hepatoma cells have shown that intracellular SAH levels, but not homocysteine, are highly correlated with the invasion activities of these cells.[18] This suggests that SAH may play a crucial role in cancer progression through the epigenetic dysregulation of gene expression.[18]
| Cancer | SAH Concentration | Control Group Concentration | Fold Change/Significance | Reference |
| Human Hepatoma Cells (in vitro) | Higher in more invasive cell lines | Lower in less invasive cell lines | Positively correlated with invasion activities (r = 0.75, P = 0.008) | [18] |
| Human Lung Tumor Xenograft (H460) | 7.5 ± 0.4 nmol/gram wet tumor tissue | Not applicable | Stable level over 10 days | [19] |
Experimental Protocols for SAH Measurement
Accurate and reliable quantification of SAH in biological samples is paramount for both research and clinical applications. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Experimental Workflow
Detailed Methodology: ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For SAH, competitive ELISA is often employed.
Principle: This assay is based on the competitive binding between SAH in the sample and a known amount of labeled SAH for a limited number of binding sites on an anti-SAH antibody. The amount of labeled SAH bound to the antibody is inversely proportional to the concentration of SAH in the sample.
Protocol Outline (based on commercially available kits): [20][21][22][23]
-
Plate Preparation: A microtiter plate is pre-coated with SAH.
-
Standard and Sample Addition:
-
Prepare a standard curve using known concentrations of SAH.
-
Add standards and samples to the appropriate wells.
-
-
Addition of Biotinylated Anti-SAH Antibody: A biotin-conjugated antibody specific to SAH is added to each well.
-
Incubation: The plate is incubated to allow for competitive binding.
-
Washing: The plate is washed to remove any unbound substances.
-
Addition of HRP-Conjugate: Avidin conjugated to Horseradish Peroxidase (HRP) is added to each well and incubated.
-
Washing: The plate is washed again to remove unbound HRP conjugate.
-
Substrate Addition: A TMB substrate solution is added, which will develop a color in proportion to the amount of HRP present.
-
Stopping the Reaction: An acid stop solution is added to terminate the reaction, resulting in a color change.
-
Data Acquisition: The absorbance is read on a microplate reader at a specific wavelength (e.g., 450 nm).
-
Calculation: The concentration of SAH in the samples is determined by comparing their absorbance to the standard curve.
Detailed Methodology: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique for identifying and quantifying molecules.[2]
Principle: LC-MS/MS combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. The sample is first separated by HPLC, and then the eluted compounds are ionized and their mass-to-charge ratio is measured by the mass spectrometer.
Protocol Outline (based on published methods): [24][25][26][27]
-
Sample Preparation:
-
To a small volume of plasma (e.g., 20-200 µL), add an internal standard solution containing isotopically labeled SAH (e.g., d5-SAH).[25]
-
Precipitate proteins by adding a solvent like acetone (B3395972) or an acid solution (e.g., 0.1% formic acid).[25]
-
Vortex and incubate the samples, followed by centrifugation to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or vial for analysis.
-
-
Liquid Chromatography:
-
Inject a small volume of the prepared sample onto an HPLC column (e.g., a C8 or C18 reversed-phase column).[19][26]
-
Separate SAH from other sample components using a mobile phase gradient (e.g., a mixture of water and methanol (B129727) with a modifying acid like formic acid).
-
-
Mass Spectrometry:
-
The eluent from the HPLC is directed into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions are monitored for both SAH and its isotopically labeled internal standard. For example, for SAH, the transition m/z 385.1 → 136.2 is often used.[25]
-
-
Data Analysis:
-
The concentration of SAH in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of SAH.
-
Implications for Drug Development
The role of SAH as a key regulator of methylation makes it a compelling target and biomarker in drug development.
-
Therapeutic Target: The enzyme SAH hydrolase (SAHH) is a potential therapeutic target. Inhibitors of SAHH can be used to intentionally elevate SAH levels, which could be beneficial in certain contexts, such as antiviral or anticancer therapies where inhibition of methylation is desired. Conversely, strategies to enhance SAHH activity or otherwise lower SAH levels could be explored for diseases characterized by hyperhomocysteinemia and methylation inhibition.
-
Pharmacodynamic Biomarker: For drugs that modulate the methionine cycle or methylation pathways, measuring SAH levels can serve as a valuable pharmacodynamic biomarker to assess target engagement and biological activity.
-
Patient Stratification: Baseline SAH levels could potentially be used to stratify patient populations in clinical trials, identifying individuals who are more likely to respond to therapies that target methylation pathways.
-
Toxicity and Safety Assessment: Monitoring SAH levels may be important for the safety assessment of new chemical entities, as off-target effects on the methionine cycle could lead to toxicity.
Conclusion
S-Adenosylhomocysteine is a pivotal metabolite that sits (B43327) at the crossroads of nutrition, metabolism, and epigenetics. Its accumulation serves as a sensitive indicator of disrupted one-carbon metabolism and impaired cellular methylation capacity. The strong associations between elevated SAH and a spectrum of major chronic diseases, including cardiovascular, neurodegenerative, and liver diseases, as well as cancer, underscore its significance as a robust biomarker. The availability of reliable and sensitive analytical methods like ELISA and LC-MS/MS enables the accurate quantification of SAH in various biological matrices, facilitating its integration into both basic research and clinical settings. For professionals in drug development, SAH offers a valuable tool for target validation, pharmacodynamic assessment, and patient stratification, ultimately aiding in the development of novel and more effective therapeutic interventions. As our understanding of the intricate roles of epigenetics in disease continues to grow, the importance of SAH as a key biomarker is poised to expand even further.
References
- 1. Elevation in S-adenosylhomocysteine and DNA hypomethylation: potential epigenetic mechanism for homocysteine-related pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. S-adenosylhomocysteine (SAH) - Methylation Panel - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. DNA-Hypomethylation by Hyper-Homocysteinemia: A Biochemical Mechanism Responsible for some Human Diseases, Explained to the Internist [jscimedcentral.com]
- 8. Role of S-adenosylhomocysteine in cardiovascular disease and its potential epigenetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High Plasma Levels of S-adenosylhomocysteine is Related with the Risk of All-cause and Cardiovascular Mortality in Patients with Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Elevated S-adenosylhomocysteine in Alzheimer brain: influence on methyltransferases and cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elevated S-adenosylhomocysteine in Alzheimer brain: influence on methyltransferases and cognitive function | Semantic Scholar [semanticscholar.org]
- 13. A metabolic link between S-adenosylhomocysteine and polyunsaturated fatty acid metabolism in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. S-adenosylmethionine metabolism and liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Alcohol-induced S-adenosylhomocysteine Accumulation in the Liver Sensitizes to TNF Hepatotoxicity: Possible Involvement of Mitochondrial S-adenosylmethionine Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Serum S-adenosylhomocysteine, rather than homocysteine, is associated with hepatocellular carcinoma survival: a prospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Human SAH (S-Adenosylhomocysteine) ELISA Kit – AFG Scientific [afgsci.com]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. eaglebio.com [eaglebio.com]
- 23. Human SAH(S-Adenosylhomocysteine) ELISA Kit [elkbiotech.com]
- 24. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
The Interplay of Homocysteine and S-Adenosylhomocysteine: A Technical Guide for Researchers
An In-depth Examination of the Core Relationship, Analytical Methodologies, and Clinical Significance
This technical guide provides a comprehensive overview of the critical relationship between homocysteine and S-Adenosylhomocysteine (SAH), two pivotal molecules in one-carbon metabolism. Elevated levels of homocysteine are a known risk factor for various pathologies, and its metabolic precursor, SAH, is a potent inhibitor of essential methylation reactions. Understanding their intricate connection is paramount for researchers, scientists, and drug development professionals in the fields of cardiovascular disease, neurobiology, and epigenetics. This document details their metabolic pathway, provides quantitative data on their physiological and pathological concentrations, outlines detailed experimental protocols for their analysis, and visualizes key processes through signaling pathway diagrams.
The Core Relationship: The Methionine Cycle
Homocysteine and S-Adenosylhomocysteine are key intermediates in the Methionine Cycle, a fundamental metabolic pathway essential for the transfer of methyl groups. S-Adenosylmethionine (SAM), the universal methyl donor, is converted to SAH after donating its methyl group in numerous biological methylation reactions. SAH is then hydrolyzed in a reversible reaction to form homocysteine and adenosine, a critical step catalyzed by the enzyme S-Adenosylhomocysteine Hydrolase (SAHH). Homocysteine can then be either remethylated back to methionine or enter the transsulfuration pathway for cysteine synthesis. The accumulation of SAH acts as a powerful feedback inhibitor of methyltransferases, thus highlighting the importance of its efficient conversion to homocysteine.
The Intracellular Accumulation of S-Adenosylhomocysteine: A Technical Guide to its Core Effects, Measurement, and Pathway Interactions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
S-Adenosylhomocysteine (SAH) is a critical intermediate in cellular metabolism, primarily formed from the demethylation of S-adenosylmethionine (SAM), the universal methyl donor. The intracellular concentration of SAH is tightly regulated, as its accumulation serves as a potent feedback inhibitor of methyltransferase enzymes. An elevated SAH level, and consequently a decreased SAM/SAH ratio, disrupts cellular methylation potential, leading to a cascade of downstream effects with significant implications for health and disease. This technical guide provides an in-depth exploration of the multifaceted consequences of intracellular SAH accumulation, detailing its impact on enzymatic activity, gene expression, and key signaling pathways. Furthermore, this document offers comprehensive experimental protocols for the accurate quantification of intracellular SAH and the assessment of its downstream effects, alongside visualizations of the core metabolic and signaling pathways involved. This resource is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate the role of SAH in their respective fields.
Core Effects of S-Adenosylhomocysteine Accumulation
The primary and most well-documented effect of intracellular SAH accumulation is the competitive inhibition of methyltransferase enzymes.[1] This inhibition disrupts a wide array of cellular processes that are dependent on methylation.
Inhibition of Methyltransferases and Disruption of Methylation
SAH is a potent competitive inhibitor of a vast number of methyltransferases, with Ki values typically in the submicromolar to low micromolar range.[2][3] This inhibition affects the methylation of various substrates, including DNA, RNA, proteins (such as histones), and phospholipids.[4][5]
Table 1: Quantitative Data on the Inhibition of Methyltransferases by S-Adenosylhomocysteine
| Methyltransferase Type | Enzyme | Organism/Cell Line | Ki for SAH (µM) | Reference |
| tRNA Methyltransferase | m²-guanine methyltransferase I | Rat Liver | 8 | [3] |
| tRNA Methyltransferase | m¹-adenine methyltransferase | Rat Liver | 2.4 | [3] |
| tRNA Methyltransferase | m²-guanine methyltransferase II | Rat Liver | 0.3 | [3] |
| tRNA Methyltransferase | Guanine-1 tRNA methyltransferase | Rat Liver | ~0.4 | [6] |
| tRNA Methyltransferase | Adenine-1 tRNA methyltransferase | Rat Liver | ~6 | [6] |
| tRNA Methyltransferase | N²-guanine tRNA methyltransferase I | Rat Liver | ~100 | [6] |
| Nicotinamide N-Methyltransferase | Nicotinamide N-Methyltransferase | Rat Liver | - | [7] |
Note: A direct Ki value was not provided for Nicotinamide N-Methyltransferase, but the study indicated dose-dependent competitive inhibition.
Epigenetic Modifications: DNA Hypomethylation
A major consequence of methyltransferase inhibition by SAH is the alteration of epigenetic landscapes, most notably global DNA hypomethylation.[5][8] Reduced DNA methylation can lead to aberrant gene expression and has been implicated in various pathological conditions.
Table 2: Effects of S-Adenosylhomocysteine Accumulation on DNA Methylation
| Cell Type | Treatment | Fold Increase in SAH | Effect on Global DNA Methylation | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Adenosine-2,3-dialdehyde (ADA) | Dose-dependent | Significant negative correlation with intracellular SAH | [2] |
| Vascular Disease Patients | - | Significantly higher plasma SAH | Significantly lower leukocyte DNA methylation | [9] |
| Murine Hepatic & Microglia Cells | SAH (5-20 µM) | Markedly increased intracellular SAH | Increased DNA hypomethylation | [10] |
Altered Gene Expression
The epigenetic modifications induced by SAH accumulation, along with other potential mechanisms, lead to significant changes in gene expression. These alterations can impact a multitude of cellular functions, including proliferation, differentiation, and metabolism.
Table 3: Examples of Altered Gene Expression due to S-Adenosylhomocysteine Accumulation
| Cell Line | Condition | Gene(s) Affected | Change in Expression | Reference |
| SW480 (Colon Cancer) | AHCY knockdown | LEF1 | Increased mRNA and protein levels | [3] |
| SW480 (Colon Cancer) | AHCY knockdown | 1350 genes | Upregulated | [11] |
| SW480 (Colon Cancer) | AHCY knockdown | 2277 genes | Downregulated | [11] |
| Glioblastoma & Hepatoma Cells | Adenosine-2',3'-dialdehyde (30 µM) | MGMT | >50% decrease in mRNA levels | [12] |
| 3T3-L1 (Preadipocytes) | SAH treatment | Cebpα, Cebpβ, Rxrα | Significantly reduced | [13] |
| PC-3 (Prostate Cancer) | SAM treatment (leads to changes in SAM/SAH ratio) | 35 genes | Upregulated (related to hypomethylated regions) | |
| PC-3 (Prostate Cancer) | SAM treatment (leads to changes in SAM/SAH ratio) | 56 genes | Downregulated (related to hypermethylated regions) | [14] |
Cellular and Metabolic Consequences
The accumulation of intracellular SAH has been linked to a variety of cellular and metabolic dysfunctions, including impaired cell proliferation, cytotoxicity, and alterations in lipid and glucose metabolism.
Table 4: Cellular and Metabolic Effects of S-Adenosylhomocysteine Accumulation
| Cell Type/Organism | Condition | Effect | Quantitative Data | Reference |
| MCF7 (Breast Cancer) | AHCY siRNA treatment | Decreased cell viability | Decrease observed starting at 12h | [5] |
| MCF7-ADR (Breast Cancer) | Stable AHCY knockdown | Decreased cell viability | Decrease observed starting at 48h | [5] |
| Murine Hepatic & Microglia Cells | SAH (5-20 µM) or Hcy (1-5 mM) treatment | Dose-dependent inhibition of cell viability and enhanced DNA damage | - | [10] |
| Steatotic Livers (Human) | - | Significantly higher SAH levels | - | [15] |
| 3T3-L1 (Adipocytes) | SAH treatment | Impaired glucose uptake and lipolysis | - | [13] |
Signaling Pathways Modulated by S-Adenosylhomocysteine
The effects of SAH accumulation extend to the modulation of critical intracellular signaling pathways, thereby influencing a broad spectrum of cellular activities.
The Methionine Cycle: The Source of SAH
The intracellular concentration of SAH is intrinsically linked to the methionine cycle. This metabolic pathway is responsible for the synthesis of SAM and the subsequent generation of SAH.
Caption: The Methionine Cycle and the central role of SAH.
Wnt Signaling Pathway
Recent studies have implicated SAH accumulation in the dysregulation of the Wnt signaling pathway, a crucial regulator of development and disease. Knockdown of SAH hydrolase (AHCY) has been shown to increase the expression of LEF1, a key transcription factor in the Wnt pathway.[3][16]
References
- 1. engineering.purdue.edu [engineering.purdue.edu]
- 2. S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-adenosylhomocysteine inhibition of three purified tRNA methyltransferases from rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of S-adenosylhomocysteine hydrolase decreases cell mobility and cell proliferation through cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-adenosylhomocysteine analogues as inhibitors of specific tRNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotinamide methyltransferase inhibition by S-adenosylethionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Using LUMA: a Luminometric-based assay for global DNA-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cellqart.com [cellqart.com]
- 11. S-adenosylmethionine treatment affects histone methylation in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Global molecular landscape of early MASLD progression in obesity [elifesciences.org]
- 13. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Enzymatic Regulation of S-Adenosylhomocysteine: A Technical Guide for Researchers and Drug Development Professionals
Introduction: S-Adenosylhomocysteine (SAH) is a critical intermediate in cellular metabolism, primarily formed as a by-product of S-adenosylmethionine (SAM)-dependent methylation reactions. As a potent product inhibitor of most methyltransferases, the intracellular concentration of SAH must be tightly regulated to ensure the fidelity of essential methylation processes that govern a vast array of cellular functions, including epigenetic regulation of gene expression, protein function, and small molecule metabolism.[1] Dysregulation of SAH levels has been implicated in a variety of pathological conditions, including cardiovascular disease, neurodegenerative disorders, and cancer.[2] This technical guide provides an in-depth overview of the enzymatic regulation of SAH levels, focusing on the key enzyme S-adenosylhomocysteine hydrolase (SAHH), and presents quantitative data, detailed experimental protocols, and pathway visualizations to support research and drug development efforts in this field.
The Central Role of S-Adenosylhomocysteine Hydrolase (SAHH)
The primary enzyme responsible for the catabolism of SAH is S-adenosylhomocysteine hydrolase (SAHH), also known as adenosylhomocysteinase.[1] This highly conserved enzyme catalyzes the reversible hydrolysis of SAH to adenosine (B11128) and L-homocysteine.[1] The reaction equilibrium, however, favors the synthesis of SAH. Consequently, the efficient removal of the products, adenosine and homocysteine, is crucial for driving the net hydrolysis of SAH and maintaining a low intracellular SAH concentration.
The Methionine Cycle and SAH Metabolism
SAHH is a key component of the methionine cycle, a fundamental metabolic pathway that regenerates methionine and ensures a continuous supply of the universal methyl donor, SAM.
As depicted in the diagram, methionine is converted to SAM by methionine adenosyltransferase (MAT). SAM then donates its methyl group to a variety of acceptor molecules in reactions catalyzed by methyltransferases, resulting in the formation of SAH. SAHH subsequently hydrolyzes SAH to homocysteine and adenosine. Homocysteine can then be remethylated to methionine by methionine synthase (MS), completing the cycle.
Quantitative Data on SAH Metabolism and Regulation
A thorough understanding of the enzymatic regulation of SAH requires quantitative data on enzyme kinetics, intracellular metabolite concentrations, and the effects of inhibitors.
SAHH Enzyme Kinetic Parameters
The kinetic properties of SAHH have been characterized in various species. The Michaelis constant (Km) for SAH is typically in the low micromolar range, reflecting a high affinity of the enzyme for its substrate.
| Species/Tissue | Substrate | Km (µM) | Vmax | Reference |
| Human (recombinant) | SAH (hydrolysis) | 21.8 | 22.9 µM/min | [3] |
| Bovine Liver | SAH (hydrolysis) | 0.75 | Not specified | [4] |
| Bovine Adrenal Cortex | SAH (hydrolysis) | 0.75 | Not specified | [4] |
| Mouse Liver | SAH (hydrolysis) | 0.75 | Not specified | [4] |
| Bovine Liver | Adenosine (synthesis) | 0.2 | Not specified | [4] |
| Bovine Adrenal Cortex | Adenosine (synthesis) | 0.2 | Not specified | [4] |
| Mouse Liver | Adenosine (synthesis) | 0.2 | Not specified | [4] |
| Rat Liver | Adenosine (synthesis) | 1500 | Not specified | [5] |
| Rat Liver | Homocysteine (synthesis) | 4500 | Not specified | [5] |
Intracellular Concentrations of SAM and SAH
The ratio of SAM to SAH is often used as an indicator of the cellular methylation potential. A decrease in this ratio, primarily driven by an increase in SAH, can lead to the inhibition of methyltransferase activity.
| Cell Type/Tissue | Condition | Intracellular SAM (µM) | Intracellular SAH (µM) | SAM/SAH Ratio | Reference |
| Human Hepatoma Cells (SK-Hep1) | High invasion activity | Not specified | Highest among tested | Not specified | [6] |
| Human Hepatoma Cells (J5) | Moderate invasion activity | Not specified | Intermediate | Not specified | [6] |
| Human Hepatoma Cells (Hep-G2) | Low invasion activity | Not specified | Lower | Not specified | [6] |
| Human Hepatoma Cells (Hep-3B) | Low invasion activity | Not specified | Lower | Not specified | [6] |
| Chang's Liver Cells | Non-invasive | Not specified | Lowest | Not specified | [6] |
Effects of SAHH Inhibitors on Intracellular SAH Levels
Inhibition of SAHH leads to the accumulation of intracellular SAH, providing a valuable tool for studying the consequences of impaired methylation.
| Cell Type | Inhibitor | Treatment | Effect on Intracellular SAH | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 3-Deazaadenosine (B1664127) (DZA) | Dose- and time-dependent increase | Progressive increase in intracellular SAH concentration | [7] |
| Mouse Model (in vivo) | DZ2002 (reversible) | Dose-dependent administration | Dose-dependent elevation of plasma SAH levels | [8] |
| Mouse Model (in vivo) | AdOx (irreversible) | Administration | Elevation of plasma SAH levels | [8] |
Experimental Protocols
Accurate measurement of SAH levels and SAHH activity is essential for research in this area. The following sections provide detailed protocols for key experimental procedures.
Protocol 1: Quantification of S-Adenosylhomocysteine (SAH) by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of SAH in biological samples.
Methodology:
-
Sample Preparation:
-
For tissues or cells, homogenize in a suitable buffer on ice.
-
For plasma or cell lysates, add a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₅]-SAH).
-
Precipitate proteins using an acid such as perchloric acid or trichloroacetic acid.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto a reverse-phase liquid chromatography column (e.g., C18).
-
Separate SAH from other sample components using an appropriate mobile phase gradient.
-
Introduce the eluent into the mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Perform tandem mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both SAH and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for both SAH and the internal standard.
-
Generate a standard curve by analyzing known concentrations of SAH with a fixed concentration of the internal standard.
-
Calculate the concentration of SAH in the samples by interpolating their peak area ratios against the standard curve.
-
Protocol 2: S-Adenosylhomocysteine Hydrolase (SAHH) Activity Assay (Spectrophotometric)
This assay measures the production of homocysteine from the hydrolysis of SAH by SAHH. The released homocysteine is detected colorimetrically using Ellman's reagent (DTNB).[9]
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM potassium phosphate (B84403), pH 7.2).
-
Prepare a stock solution of SAH.
-
Prepare a fresh solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Prepare a solution of adenosine deaminase (ADA) to drive the reaction in the hydrolytic direction by removing adenosine.
-
-
Assay Procedure:
-
In a cuvette, combine the assay buffer, SAH, DTNB, and ADA.
-
Incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the SAHH enzyme solution.
-
Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer. This absorbance change corresponds to the formation of 2-nitro-5-thiobenzoate (TNB) as homocysteine reacts with DTNB.
-
-
Data Analysis:
-
Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.
-
Use the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of homocysteine production.[9]
-
Express the SAHH activity in appropriate units, such as units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
-
Protocol 3: Alternative SAHH Activity Assay (Luciferase-based)
This highly sensitive continuous enzymatic assay detects the production of adenosine from SAH hydrolysis.[10] Adenosine is converted to ATP in a series of coupled enzymatic reactions, and the resulting ATP is quantified using a luciferase-luciferin reaction, which produces a luminescent signal.[10]
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer containing all necessary components for the coupled enzyme reactions (e.g., adenosine kinase, pyruvate (B1213749) phosphate dikinase, PEP, PPi, GTP, and a commercial ATP detection reagent like ATPlite).
-
Prepare a stock solution of SAH.
-
-
Assay Procedure:
-
In a microplate well, add the reaction buffer.
-
Add the SAHH enzyme to the well.
-
Initiate the reaction by adding the SAH substrate.
-
Immediately begin monitoring the luminescence signal over time using a plate-reading luminometer.
-
-
Data Analysis:
-
The rate of increase in the luminescent signal is proportional to the rate of adenosine production and thus to the SAHH activity.
-
Generate a standard curve using known concentrations of adenosine to correlate the luminescence signal to the amount of product formed.
-
Calculate the SAHH activity based on the rate of adenosine production.
-
Conclusion
The enzymatic regulation of S-Adenosylhomocysteine levels by SAHH is a cornerstone of cellular metabolic homeostasis, with profound implications for health and disease. The accumulation of SAH due to genetic defects, nutritional deficiencies, or pharmacological inhibition can disrupt the cellular methylome, leading to a cascade of downstream pathological events. The quantitative data, detailed experimental protocols, and pathway diagrams presented in this technical guide are intended to provide researchers and drug development professionals with the necessary tools and information to further investigate the intricate role of SAH in cellular function and to explore the therapeutic potential of targeting SAHH in various disease contexts.[2]
References
- 1. Adenosylhomocysteinase - Wikipedia [en.wikipedia.org]
- 2. What are SAHH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of some physicochemical and kinetic properties of S-adenosylhomocysteine hydrolase from bovine liver, bovine adrenal cortex and mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S-adenosylhomocysteine metabolism in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular levels of S-adenosylhomocysteine but not homocysteine are highly correlated to the expression of nm23-H1 and the level of 5-methyldeoxycytidine in human hepatoma cells with different invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relationship of impairment induced by intracellular S-adenosylhomocysteine accumulation with DNA methylation in human umbilical vein endothelial cells treated with 3-deazaadenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of S-adenosyl-L-homocysteine hydrolase alleviates alloimmune response by down-regulating CD4+ T-cell activation in a mouse heart transplantation model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of S-Adenosylhomocysteine Hydrolase by Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Luciferase-based assay for adenosine: Application to S-adenosyl-L-homocysteine hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
S-Adenosylhomocysteine: A Pivotal Regulator of Epigenetic Modifications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
S-Adenosylhomocysteine (SAH) emerges as a critical endogenous molecule at the crossroads of metabolism and epigenetics. As the metabolic byproduct of all S-Adenosylmethionine (SAM)-dependent methylation reactions, SAH functions as a potent feedback inhibitor of methyltransferases, the enzymes responsible for orchestrating the epigenetic landscape.[1][2][3] This intricate regulatory role positions SAH as a key determinant of cellular methylation potential and a crucial player in health and disease. An imbalance in the intracellular ratio of SAM to SAH is increasingly recognized as a sensitive biomarker for various pathological conditions, including cancer, cardiovascular diseases, and neurodegenerative disorders.[2][4][5] This guide provides a comprehensive technical overview of SAH's role in epigenetic modifications, detailing its metabolic context, inhibitory mechanisms, and the experimental methodologies used for its study.
The Activated Methyl Cycle: The Metabolic Hub of Methylation
The cellular levels of SAH are intricately linked to the "Activated Methyl Cycle," a fundamental biochemical pathway that governs the supply of methyl groups for a vast array of biological processes.[2] This cycle begins with the essential amino acid methionine, which is converted to SAM by the enzyme methionine adenosyltransferase (MAT).[2] SAM, often referred to as the universal methyl donor, provides the activated methyl group for the methylation of various substrates, including DNA, RNA, histones, and other small molecules.[1][2][6][7]
Upon donating its methyl group in a reaction catalyzed by a methyltransferase (MT), SAM is converted to SAH.[1][2][7] SAH is then hydrolyzed in a reversible reaction by SAH hydrolase (AHCY) to form homocysteine and adenosine.[3][8] This step is critical for preventing the accumulation of SAH and ensuring the continuation of methylation reactions.[8][9] Homocysteine can then be remethylated back to methionine, completing the cycle, in reactions that are dependent on folate and vitamin B12.[2]
SAH-Mediated Inhibition of Methyltransferases and Epigenetic Consequences
SAH's structural similarity to SAM allows it to act as a potent competitive inhibitor of most SAM-dependent methyltransferases.[9][10][11] The accumulation of intracellular SAH leads to a decrease in the SAM/SAH ratio, which is a critical indicator of the cell's methylation capacity.[1][12] A low SAM/SAH ratio is associated with the inhibition of methyltransferases, leading to global and gene-specific alterations in epigenetic marks.[2][13]
Impact on DNA Methylation
DNA methylation, primarily occurring at cytosine residues within CpG dinucleotides, is a key epigenetic modification involved in gene silencing and genomic stability.[14] DNA methyltransferases (DNMTs) are the enzymes responsible for establishing and maintaining these methylation patterns. SAH has been shown to be a strong inhibitor of DNMTs, including DNMT1, the enzyme crucial for maintaining methylation patterns during DNA replication.[10][11][15] Elevated SAH levels can, therefore, lead to global DNA hypomethylation, which has been implicated in the activation of proto-oncogenes and the promotion of genomic instability in cancer.[4][16]
Impact on Histone Methylation
Histone methylation is a dynamic epigenetic mark that can either activate or repress gene transcription depending on the specific lysine (B10760008) or arginine residue methylated and the degree of methylation (mono-, di-, or tri-methylation).[2] Histone methyltransferases (HMTs) catalyze these modifications. Similar to DNMTs, HMTs are also subject to product inhibition by SAH.[17] For instance, the histone methyltransferase G9a, which is responsible for the repressive H3K9me2 mark, is inhibited by SAH.[17][18][19] Dysregulation of histone methylation patterns due to elevated SAH can lead to aberrant gene expression profiles observed in various diseases.[20]
Quantitative Data on SAH Inhibition and Cellular Levels
The inhibitory potency of SAH varies among different methyltransferases. The following table summarizes the reported inhibitory constants (Ki) of SAH for several key methyltransferases, as well as typical physiological concentrations of SAM and SAH.
| Parameter | Value | Context/Organism | Reference |
| Ki of SAH for DNMT1 | 3.63 ± 3.13 µM | Human | [10] |
| Ki of SAH for METTL3/14 | 2.06 ± 2.80 µM | Human | [10] |
| Ki of SAH for G9a HMT | 0.57 µM | - | [21] |
| Ki of SAH for PRMT1 | 0.86 µM | - | [21] |
| Ki of SAH for CARM1 (PRMT4) | 0.40 µM | - | [21] |
| Ki of SAH for SUV39H1 HMT | 4.9 µM | - | [21] |
| Ki of SAH for DOT1L HMT | 0.16 µM | - | [21] |
| Ki of SAH for m¹-adenine tRNA methyltransferase | 2.4 µM | Rat Liver | [22][23] |
| Ki of SAH for m²-guanine tRNA methyltransferase I | 8 µM | Rat Liver | [22][23] |
| Ki of SAH for m²-guanine tRNA methyltransferase II | 0.3 µM | Rat Liver | [22][23] |
| Plasma SAM Concentration | 120 ± 36 nM | Healthy Adults | [24] |
| Plasma SAH Concentration | 21.5 ± 6.5 nM | Healthy Adults | [24] |
| Plasma SAM/SAH Ratio | ~8.5 | Healthy Individuals | [25][26] |
| SAM Concentration in Mouse Embryos (E9.5-E10.5) | 2-2.8 nmol/mg protein | Mouse | [27] |
Experimental Protocols for SAH and Epigenetic Analysis
Accurate measurement of SAH levels and the assessment of downstream epigenetic modifications are crucial for research in this field. Below are detailed methodologies for key experiments.
Quantification of S-Adenosylhomocysteine (SAH) and S-Adenosylmethionine (SAM) by LC-MS/MS
This protocol describes a common and highly sensitive method for the simultaneous quantification of SAH and SAM in biological samples.[24][27][28]
1. Sample Preparation:
-
Plasma/Urine: Thaw frozen samples on ice. For 20 µL of plasma or urine, add 80 µL of ice-cold extraction solution (e.g., 10% trichloroacetic acid or methanol (B129727) containing internal standards like D3-SAM and 13C5-SAH).
-
Cells/Tissues: Homogenize a known quantity of cells or tissue (e.g., 500,000 cells or 10 mg of tissue) in an appropriate volume of ice-cold extraction solution.
-
Protein Precipitation: Vortex the mixture vigorously and incubate on ice for 10-15 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites and transfer it to a new tube for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: Use a reversed-phase C18 column or a specialized column like a porous graphitic carbon column for optimal separation.[26][28]
-
Mobile Phase: An isocratic or gradient elution with a mobile phase typically consisting of an aqueous buffer (e.g., 50 mM sodium phosphate (B84403) with an ion-pairing agent like heptanesulfonic acid) and an organic solvent (e.g., methanol or acetonitrile) is used.[25][26]
-
Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for SAM, SAH, and their respective internal standards.
-
-
Quantification: Generate a standard curve using known concentrations of SAM and SAH. The concentration of SAM and SAH in the samples is determined by comparing their peak areas to the standard curve, normalized to the internal standards.
Global DNA Methylation Analysis by Bisulfite Sequencing
Bisulfite sequencing remains the gold standard for single-base resolution analysis of DNA methylation.[29] The principle of this method is the chemical conversion of unmethylated cytosines to uracil (B121893), while methylated cytosines remain unchanged.[29][30]
1. DNA Extraction and Fragmentation:
-
Extract high-quality genomic DNA from the cells or tissues of interest.
-
Fragment the DNA to a suitable size range (e.g., 200-500 bp) using sonication or enzymatic digestion.
2. Bisulfite Conversion:
-
Treat the fragmented DNA with sodium bisulfite. This reaction deaminates unmethylated cytosines to uracils. 5-methylcytosines are protected from this conversion. Commercially available kits are widely used for this step.
3. Library Preparation for Next-Generation Sequencing (NGS):
-
End Repair and A-tailing: Repair the ends of the bisulfite-converted DNA fragments and add a single adenine (B156593) nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the DNA fragments.
-
PCR Amplification: Amplify the adapter-ligated library using a polymerase that reads uracil as thymine. This step also adds indexes for multiplex sequencing.
4. Sequencing:
-
Sequence the prepared library on a next-generation sequencing platform.
5. Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome. Specialized alignment software that can handle bisulfite-converted reads (e.g., Bismark) is required.
-
Methylation Calling: For each cytosine in the reference genome, calculate the methylation level as the ratio of reads with a 'C' at that position to the total number of reads covering that position (C + T).
Conclusion: SAH as a Therapeutic Target
The central role of S-Adenosylhomocysteine in regulating the epigenetic machinery makes it an attractive target for therapeutic intervention. Strategies aimed at modulating intracellular SAH levels, either by targeting SAH hydrolase or by influencing the upstream metabolic pathways, hold promise for the treatment of diseases characterized by aberrant methylation patterns. A deeper understanding of the intricate relationship between SAH metabolism and epigenetic control will continue to fuel the development of novel diagnostic and therapeutic approaches for a wide range of human pathologies.
References
- 1. mdpi.com [mdpi.com]
- 2. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 3. Human Metabolome Database: Showing metabocard for S-Adenosylhomocysteine (HMDB0000939) [hmdb.ca]
- 4. The Molecular and Cellular Effect of Homocysteine Metabolism Imbalance on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Mechanistic Diversity of Radical S-Adenosylmethionine (SAM)-dependent Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functional and Pathological Roles of AHCY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. amsbio.com [amsbio.com]
- 13. researchgate.net [researchgate.net]
- 14. DNA/Methylation analysis Protocols [protocol-online.org]
- 15. S-Adenosyl-L-homocysteine - Wikipedia [en.wikipedia.org]
- 16. Relationship of impairment induced by intracellular S-adenosylhomocysteine accumulation with DNA methylation in human umbilical vein endothelial cells treated with 3-deazaadenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. osti.gov [osti.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. Selective Inhibitors of Histone Methyltransferase DOT1L: Design, Synthesis and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. S-adenosylhomocysteine inhibition of three purified tRNA methyltransferases from rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 23. S-adenosylhomocysteine inhibition of three purified tRNA methyltransferases from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. academic.oup.com [academic.oup.com]
- 27. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. DNA Methylation: Bisulfite Sequencing Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]
- 30. A Practical Guide to the Measurement and Analysis of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of S-Adenosylhomocysteine in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Adenosylhomocysteine (SAH) is a critical intermediate in cellular methylation reactions, formed from the demethylation of S-adenosylmethionine (SAM), the universal methyl donor.[1][2][3] The ratio of SAM to SAH is a key indicator of the cell's methylation capacity, and dysregulation of SAH levels has been implicated in a variety of pathological conditions, including cardiovascular and neurological diseases.[1][4][5][6][7] Consequently, the accurate and sensitive quantification of SAH in biological matrices such as plasma is of significant interest for both basic research and clinical drug development.[1] This document provides detailed application notes and protocols for the robust and reliable quantification of SAH in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Methionine Cycle and SAH Metabolism
SAH is a central metabolite in the methionine cycle. Methionine is converted to SAM by methionine adenosyltransferase. SAM then donates its methyl group in various transmethylation reactions, yielding SAH. SAH is subsequently hydrolyzed to homocysteine and adenosine (B11128) by SAH hydrolase. Homocysteine can then be remethylated to methionine to complete the cycle. The concentration of SAH directly influences the activity of methyltransferases, thereby regulating global methylation patterns.[1]
The Methionine Cycle and its link to methylation reactions.
Experimental Protocol: Quantification of SAH in Plasma by LC-MS/MS
This protocol describes a common method for the extraction and quantification of SAH from plasma samples using LC-MS/MS. The use of a stable isotope-labeled internal standard is crucial for accurate quantification.[1]
Materials and Reagents
-
S-Adenosylhomocysteine (SAH) analytical standard
-
Deuterated S-Adenosylhomocysteine (e.g., d5-SAH) as an internal standard (IS)
-
HPLC-grade acetonitrile (B52724), water, formic acid, and methanol[8]
-
Human plasma (EDTA)[8]
-
Microcentrifuge tubes
-
Refrigerated centrifuge
-
LC-MS/MS system
Sample Preparation
-
Internal Standard Spiking : To a 1.5 mL microcentrifuge tube, add 200 µL of the plasma sample. Spike the sample with 50 µL of the internal standard solution (e.g., 5 µmol/L d5-SAH in 0.1% formic acid).[8] Vortex the mixture for 5 minutes and incubate at 4°C for 10 minutes.[1]
-
Protein Precipitation : Add 550 µL of ice-cold acetone (B3395972) to the sample.[1][8] Vortex vigorously for 10 minutes to precipitate proteins.[1] Incubate the mixture at 4°C for an additional 10 minutes.[1][8]
-
Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.[9]
-
Supernatant Transfer : Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.[10]
LC-MS/MS Analysis
The following is a representative set of LC-MS/MS conditions. Optimal conditions may vary depending on the specific instrumentation used.
-
Liquid Chromatography (LC)
-
Column : A C18 or similar reverse-phase column is commonly used.[11]
-
Mobile Phase : A gradient elution with mobile phases consisting of water and methanol (B129727) or acetonitrile with a small percentage of formic acid is typical.[12][13] For example, an isocratic elution with 0.1% formic acid in methanol/water (5/95) can be employed.[10]
-
Flow Rate : A flow rate of 0.20 to 0.75 mL/min is often used.[10][12][13]
-
Injection Volume : 3 to 5 µL of the sample extract is injected.[10][12][13]
-
Run Time : A total run time of 5 to 10 minutes is typical.[8][10][12][13]
-
-
Tandem Mass Spectrometry (MS/MS)
Data Analysis
Quantification is achieved by constructing a calibration curve using known concentrations of SAH standards and calculating the peak area ratio of the analyte to the internal standard.
Experimental Workflow
General workflow for LC-MS/MS analysis of SAH.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the LC-MS/MS-based quantification of SAH in human plasma, as reported in various studies.
| Parameter | Reported Value | Reference |
| Linearity Range | 16 - 1024 nmol/L | [8] |
| 12.5 - 5000 nmol/L | [12][13][14] | |
| 0 - 1 µM (extendable to 10 µM) | [2][10] | |
| Lower Limit of Quantification (LLOQ) | 16 nmol/L | [8] |
| 3 nM | [2][10] | |
| 0.7 nmol/L | [11] | |
| Limit of Detection (LOD) | 1 nM | [2][10] |
| 2.5 nmol/L | [15] | |
| Inter-day Accuracy | 97.9 - 99.3% | [8] |
| Inter-day Imprecision | 8.4 - 9.8% | [8] |
| Intra-assay Coefficient of Variation (CV) | 3.9% | [11] |
| Inter-assay Coefficient of Variation (CV) | 8.3% | [11] |
| Mean Recovery | 92.7 - 103.5% | [8] |
| ~50% (without solid-phase extraction) | [2] | |
| 101.7% | [11] | |
| Concentration in Healthy Adults (Mean ± 2SD) | 21.5 ± 6.5 nM | [2][10] |
| Concentration in Healthy Adults (Mean (SD)) | 13.3 (5.0) nmol/L | [11] |
Clinical and Research Significance
Elevated plasma SAH levels have been associated with an increased risk for cardiovascular events and mortality.[4][6][7] Studies have shown a positive correlation between plasma SAH and the burden of coronary plaque.[7] As a potent inhibitor of methyltransferases, elevated SAH can lead to global hypomethylation, a phenomenon implicated in various disease processes, including atherosclerosis.[1][5] Therefore, the accurate measurement of plasma SAH is a valuable tool for investigating the role of methylation in health and disease and for the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. High Plasma Levels of S-adenosylhomocysteine is Related with the Risk of All-cause and Cardiovascular Mortality in Patients with Coronary Artery Disease [jstage.jst.go.jp]
- 5. ahajournals.org [ahajournals.org]
- 6. High Plasma Levels of S-adenosylhomocysteine is Related with the Risk of All-cause and Cardiovascular Mortality in Patients with Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular homocysteine metabolites in SLE: plasma S-adenosylhomocysteine correlates with coronary plaque burden - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Simultaneous quantification of S-adenosyl methionine and S-adenosyl homocysteine in human plasma by stable-isotope dilution ultra performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of S-Adenosylhomocysteine in Biological Matrices using LC-MS/MS
Audience: This document is intended for researchers, scientists, and drug development professionals involved in metabolic studies, particularly those focusing on methylation pathways and related diseases.
Introduction: S-Adenosylhomocysteine (SAH) is a crucial intermediate in cellular methylation reactions.[1] It is produced through the demethylation of S-adenosylmethionine (SAM), the universal methyl donor for vital biomolecules like DNA, RNA, and proteins.[1] As a potent inhibitor of methyltransferase enzymes, the intracellular level of SAH, and specifically the SAM/SAH ratio, serves as a critical indicator of the cell's methylation capacity.[1][2] Dysregulation of this ratio has been linked to numerous pathologies, including cardiovascular and neurological disorders.[1][3] Therefore, the precise and sensitive quantification of SAH in biological samples is essential for both fundamental research and clinical applications. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique widely employed for this purpose.[1][4]
Metabolic Pathway of S-Adenosylhomocysteine
The metabolism of SAH is a core component of the methionine cycle. The cycle begins with the conversion of methionine to S-adenosylmethionine (SAM) by the enzyme methionine adenosyltransferase (MAT).[1][5] SAM then provides its methyl group for various transmethylation reactions, resulting in the formation of SAH.[1] Subsequently, SAH is hydrolyzed by SAH hydrolase (SAHH) into homocysteine and adenosine (B11128) in a reversible reaction.[1][2] Homocysteine can then be remethylated back to methionine to perpetuate the cycle or be directed into the transsulfuration pathway for cysteine synthesis.[6]
Experimental Workflow for SAH Analysis
The quantification of SAH by LC-MS/MS follows a standardized workflow. The process begins with the collection of biological samples, followed by a robust sample preparation procedure to extract the analyte and remove interfering substances. The prepared sample is then injected into the LC-MS/MS system for separation and detection, and the resulting data is processed to determine the concentration of SAH.
Experimental Protocols
Reagents and Materials
-
Solvents: HPLC-grade acetonitrile, methanol, and water.[7]
-
Standards: S-Adenosylhomocysteine (SAH) and stable isotope-labeled internal standards (e.g., ²H₄-SAH, d5-SAH, or ¹³C₅-SAH).[7][9][10]
Sample Preparation (Plasma)
This protocol is a generalized procedure based on protein precipitation, a common technique for SAH extraction.[7][11]
-
Thawing: Thaw plasma samples on ice to maintain analyte stability.
-
Aliquoting: In a microcentrifuge tube, place a 20-200 µL aliquot of the plasma sample.[7][9]
-
Internal Standard Spiking: Add the internal standard solution (e.g., 50 µL of d5-SAH in 0.1% formic acid) to each sample, calibrator, and quality control (QC) sample.[7]
-
Vortexing: Vortex the mixture for 5-10 minutes.[7]
-
Precipitation: Add ice-cold protein precipitating agent. For example, add 550 µL of acetone (stored at -20°C) or an equivalent volume of 0.4 M perchloric acid.[7][8]
-
Incubation & Vortexing: Vortex again for 10 minutes and incubate at 4°C for 10 minutes to ensure complete protein precipitation.[7]
-
Centrifugation: Centrifuge the samples at high speed (e.g., >9,000 x g) for 10 minutes at 4°C.[10]
-
Supernatant Transfer: Carefully transfer the clear supernatant to an HPLC vial for analysis.[8][10]
Note: Some protocols may include an ultracentrifugation step through a molecular weight cutoff filter (e.g., 10 kDa) to further clean the sample.[9][11]
LC-MS/MS Method Parameters
The following tables summarize typical parameters for the chromatographic separation and mass spectrometric detection of SAH.
Table 1: Liquid Chromatography Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| LC System | Shimadzu Nexera[9] | Not Specified | Not Specified |
| Column | Phenomenex EZ-faast (250 x 2.0 mm)[9] | Sunfire C8 (100 x 4.6 mm, 3.5 µm)[10] | Hypercarb (30 x 2.1 mm, 3 µm)[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water/Methanol (95:5)[10] | Not Specified |
| Mobile Phase B | Methanol | Not Specified | Not Specified |
| Elution | Binary Gradient[9] | Isocratic[10] | Not Specified |
| Flow Rate | 0.20 mL/min[9] | 0.75 mL/min[10] | Not Specified |
| Injection Vol. | 3 µL[9] | 5 µL[10] | 5 µL[8] |
| Run Time | 10 min[9] | 5 min[10] | Not Specified |
| SAH Ret. Time | ~5.5 min[9] | Not Specified | Not Specified |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
| MS System | Triple Quadrupole (e.g., Sciex 5500/6500+)[9][10] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[9][10] |
| Ion Spray Voltage | +5000 V[9] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Analyte | Precursor Ion (m/z) |
| SAH | 385.1[7] |
| ²H₃-SAM (IS) | 402[9] |
| d5-SAH (IS) | 390.0[7] |
| ¹³C₅-SAH (IS) | Not Specified |
Quantitative Performance
The tables below summarize the quantitative performance characteristics reported in various validated methods.
Table 3: Method Validation and Performance Summary
| Parameter | Value | Reference |
| Linearity Range (SAH) | 16 - 1024 nmol/L | [7] |
| 12.5 - 5000 nmol/L | [9] | |
| Lower Limit of Quantitation (LLOQ) | 0.45 nmol/L | [4] |
| 16 nmol/L | [7] | |
| Inter-day Accuracy | 97.9 – 99.3% | [7] |
| Inter-day Precision (%CV) | 8.4 – 9.8% | [7] |
| < 13% | [8] |
Conclusion
This document outlines a robust and reliable LC-MS/MS method for the quantification of S-Adenosylhomocysteine in biological samples. The combination of a straightforward protein precipitation-based sample preparation protocol with the high selectivity and sensitivity of tandem mass spectrometry allows for accurate determination of SAH levels. The presented workflow and parameters can be adapted by researchers to study the role of methylation in various physiological and pathological processes, aiding in biomarker discovery and drug development. Careful handling of samples is critical to ensure data validity, as SAH levels can change during storage and preparation.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. S-Adenosyl-L-homocysteine - Wikipedia [en.wikipedia.org]
- 3. Human Metabolome Database: Showing metabocard for S-Adenosylhomocysteine (HMDB0000939) [hmdb.ca]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic regulatory properties of S-adenosylmethionine and S-adenosylhomocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for S-Adenosylhomocysteine (SAH) Extraction from Tissues for Mass Spectrometry Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-Adenosylhomocysteine (SAH) is a critical component of the methionine cycle and a potent inhibitor of methyltransferases. The ratio of S-Adenosylmethionine (SAM) to SAH is often used as an indicator of the cellular methylation capacity, also known as the "methylation index."[1] Accurate measurement of SAH levels in tissues is crucial for understanding various physiological and pathological processes, making it a key biomarker in drug development and life sciences research. This document provides a detailed protocol for the extraction of SAH from tissue samples for subsequent analysis, typically by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Overview of the Extraction Process
The extraction of SAH from tissues involves several key steps designed to efficiently lyse cells, release intracellular contents, precipitate proteins, and stabilize the analyte for accurate quantification. Given the instability of SAH and the related compound SAM, it is imperative to perform all steps on ice and as quickly as possible to minimize enzymatic degradation and chemical decomposition.[1][2]
Materials and Reagents
-
Tissues: Fresh or frozen tissue samples.
-
Extraction Solvent: Ice-cold 0.4 M Perchloric Acid (PCA).
-
Neutralization Solution: 2.5 M Potassium Phosphate (K3PO4).
-
Internal Standards: Isotope-labeled SAH (e.g., [¹³C₅]-SAH) for accurate quantification by mass spectrometry.[2]
-
Homogenization Equipment: Dounce homogenizer, rotor-stator homogenizer, or bead mill.
-
Centrifuge: Capable of reaching at least 7,000 x g and maintaining a temperature of 4°C.
-
Microcentrifuge tubes: 1.5 mL or 2.0 mL.
-
Pipettes and tips.
-
Liquid nitrogen for snap-freezing fresh tissues.
-
-80°C freezer for sample and extract storage.
Experimental Protocols
Sample Preparation
Proper handling and preparation of tissue samples are critical for obtaining reliable and reproducible results.[2][3]
-
Tissue Excision: Following excision, immediately snap-freeze fresh tissue samples in liquid nitrogen to halt metabolic activity.
-
Storage: Store frozen tissue samples at -80°C until extraction.
-
Weighing: On the day of extraction, weigh the frozen tissue (~100 mg) on a pre-chilled weigh boat or directly in a pre-chilled tube. It is crucial to keep the tissue frozen during this process to prevent degradation.[4]
Homogenization and Extraction
This step aims to disrupt the tissue structure and release SAH into the extraction solvent while simultaneously precipitating proteins.
-
Pulverization: For tough or fibrous tissues, pulverize the frozen sample into a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.[4]
-
Homogenization:
-
Transfer the pulverized tissue powder or the weighed frozen tissue piece into a pre-chilled homogenization tube.
-
Add 600 µL of ice-cold 0.4 M PCA per 100 mg of tissue.[2][4]
-
Homogenize the sample on ice until no visible tissue fragments remain. The choice of homogenizer (e.g., Dounce, rotor-stator) may need to be optimized depending on the tissue type.[5][6]
-
-
Deproteinization: The acidic environment of the PCA solution facilitates the precipitation of proteins.
Sample Clarification and Neutralization
-
Centrifugation: Centrifuge the tissue homogenate at 7,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[2][4]
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted SAH, and transfer it to a new pre-chilled microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution (e.g., 10 µL of 75 µM [¹³C₅]-SAH) to 30 µL of the supernatant.[2]
-
Neutralization: Adjust the pH of the extract to between 5 and 7 by adding 2.5 M K₃PO₄. This step is crucial for the precipitation of potassium perchlorate (B79767) and to ensure compatibility with downstream analytical methods.[2]
-
Precipitation: Incubate the neutralized extract at 4°C for 15 minutes to allow for the complete precipitation of potassium perchlorate.[2]
-
Final Centrifugation: Centrifuge the sample again under the same conditions (7,000 x g for 10 minutes at 4°C).
-
Final Supernatant Collection: Carefully collect the clear supernatant for analysis.
Storage
If not analyzed immediately, the final extracts should be stored at -80°C to ensure the stability of SAH.[2][4] Studies have shown that storage of liver tissues at -80°C for 2 months resulted in a decrease of the SAM/SAH ratio by 40%, highlighting the importance of prompt analysis or proper long-term storage.[1][2]
Data Presentation
The following table summarizes the performance characteristics of a typical LC-MS/MS method for SAH quantification in tissue extracts.
| Parameter | S-Adenosylhomocysteine (SAH) | Reference |
| Intra-assay Precision | < 9% | [1][2] |
| Inter-assay Precision | < 13% | [1][2] |
| Accuracy | 98-105% | [1][2] |
| Recovery from Plasma | ~50% (without solid-phase extraction) | [7] |
| Limit of Detection (LOD) | 1 nM (in plasma) | [7] |
| Limit of Quantification (LOQ) | 3 nM (in plasma) | [7] |
Visualization of the Workflow
The following diagram illustrates the key steps in the SAH extraction protocol.
Caption: Workflow for S-Adenosylhomocysteine (SAH) extraction from tissues.
Signaling Pathway Context
SAH is a key regulator of the methionine cycle, which is central to cellular methylation.
Caption: The Methionine Cycle showing the role of SAH.
Conclusion
This protocol provides a robust and reproducible method for the extraction of SAH from tissue samples. The use of perchloric acid for homogenization and deproteinization, followed by neutralization, offers a straightforward approach that minimizes sample processing time and potential for analyte degradation. Adherence to cold-chain sample handling is paramount for accurate quantification of SAH. The resulting extracts are suitable for analysis by LC-MS/MS, enabling researchers to investigate the role of SAH in various biological systems.
References
- 1. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC-MS/MS and evaluation of their stability in mice tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Tissue Homogenization: 4 Viable Techniques [pion-inc.com]
- 6. Tissue Homogenization | MI [microbiology.mlsascp.com]
- 7. SAM and SAH Analysis Service - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for S-Adenosylhomocysteine (SAH) ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative measurement of S-Adenosylhomocysteine (SAH) in various biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Introduction
S-Adenosylhomocysteine (SAH) is a critical intermediate in cellular methylation reactions. It is formed upon the demethylation of S-adenosylmethionine (SAM), the primary methyl group donor for a wide range of biological molecules, including DNA, RNA, proteins, and lipids.[1][2] The ratio of SAM to SAH, often referred to as the "methylation index," is a key indicator of the cell's methylation capacity.[2][3][4] Dysregulation of SAH levels has been implicated in various pathological conditions, including cardiovascular diseases, neurological disorders, and cancer, making it a significant biomarker in biomedical research and drug development.[3][5][6] This competitive ELISA kit provides a sensitive and specific method for the quantification of SAH in various biological samples.[2][7]
Principle of the Assay
This ELISA kit is based on the principle of competitive binding.[3][8][9][10][11][12][13] The microplate wells are pre-coated with SAH.[13][14] When the sample or standard is added to the wells, the free SAH in the sample competes with the immobilized SAH for binding to a limited amount of specific anti-SAH antibody. A horseradish peroxidase (HRP)-conjugated secondary antibody is then added, which binds to the primary antibody.[3] After a washing step, a substrate solution is added, and the color development is inversely proportional to the amount of SAH in the sample.[3] The concentration of SAH is determined by comparing the optical density (OD) of the samples to a standard curve.[13][14]
References
- 1. mdpi.com [mdpi.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. eaglebio.com [eaglebio.com]
- 4. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-adenosylhomocysteine (SAH) - Methylation Panel - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. Immunoassay of S-adenosylmethionine and S-adenosylhomocysteine: the methylation index as a biomarker for disease and health status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. microbenotes.com [microbenotes.com]
- 9. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 10. The principle and method of ELISA | MBL Life Science -JAPAN- [ruo.mbl.co.jp]
- 11. sinobiological.com [sinobiological.com]
- 12. genemedi.net [genemedi.net]
- 13. Human SAH(S-Adenosylhomocysteine) ELISA Kit [elkbiotech.com]
- 14. Human SAH (S-Adenosylhomocysteine) ELISA Kit – AFG Scientific [afgsci.com]
Application Notes and Protocols for S-Adenosyl-L-homocysteine (SAH) Analysis in Cultured Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-Adenosyl-L-homocysteine (SAH) is a critical intermediate in cellular metabolism, primarily formed from the demethylation of S-adenosyl-L-methionine (SAM). SAM is the universal methyl donor for the methylation of a vast array of biomolecules, including DNA, RNA, proteins, and lipids. As a potent product inhibitor of methyltransferases, the intracellular concentration of SAH, and particularly the SAM/SAH ratio, serves as a key indicator of the cell's methylation capacity. Dysregulation of this ratio has been implicated in numerous pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Accurate measurement of intracellular SAH levels is therefore crucial for understanding the epigenetic and metabolic state of cells and for the development of therapeutic agents targeting methylation pathways. This document provides detailed protocols for the preparation of samples from cultured cells for SAH analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Core Principles of SAH Sample Preparation
The accurate quantification of intracellular SAH requires a meticulous sample preparation workflow designed to:
-
Rapidly halt metabolic activity (Quenching): SAH levels can change rapidly due to ongoing enzymatic activity. Therefore, immediate quenching of metabolism is the most critical step to ensure that the measured SAH levels reflect the true intracellular concentration at the time of harvesting.
-
Efficiently lyse cells: Complete cell lysis is necessary to release all intracellular metabolites into the extraction solvent.
-
Effectively extract SAH: The chosen solvent system must efficiently solubilize SAH while precipitating proteins and other interfering macromolecules.
-
Prevent degradation: SAH is susceptible to degradation, and the entire procedure should be performed at low temperatures to maintain its stability.[1][2]
Signaling Pathway Involving SAH
The central role of SAH in cellular methylation is depicted in the following pathway:
References
- 1. Intracellular levels of S-adenosylhomocysteine but not homocysteine are highly correlated to the expression of nm23-H1 and the level of 5-methyldeoxycytidine in human hepatoma cells with different invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship of impairment induced by intracellular S-adenosylhomocysteine accumulation with DNA methylation in human umbilical vein endothelial cells treated with 3-deazaadenosine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of S-Adenosylhomocysteine (SAH) in Biological Samples using HPLC with Fluorescence Detection
Introduction
S-Adenosylhomocysteine (SAH) is a crucial component of the methionine cycle and a direct product of S-adenosylmethionine (SAM)-dependent methylation reactions.[1][2] In these reactions, SAM donates its methyl group to various substrates like DNA, RNA, proteins, and lipids, resulting in the formation of SAH.[3] SAH is a potent inhibitor of most methyltransferases; therefore, its cellular concentration must be tightly regulated.[4][5] The ratio of SAM to SAH is considered a key indicator of the cell's methylation capacity.[1] An elevated level of SAH can inhibit essential methylation processes, impacting gene expression and overall metabolic health.[2][4] Consequently, the accurate quantification of SAH in biological matrices is vital for research in metabolic diseases, diagnostics, and drug development.[1][6]
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection offers a sensitive and reliable method for quantifying SAH.[7] Since SAH is not natively fluorescent, a pre-column derivatization step is required to convert it into a highly fluorescent compound, enabling detection at the nanomolar concentrations typically found in biological samples.[8][9] This application note provides a detailed protocol for the analysis of SAH using pre-column derivatization with chloroacetaldehyde (B151913) followed by reversed-phase HPLC.
Biochemical Pathway: The Methionine Cycle
S-adenosylmethionine (SAM) is the principal methyl group donor for a vast number of methylation reactions in the cell.[3] Upon donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH).[2][3] SAH is then hydrolyzed by SAH hydrolase to form homocysteine and adenosine.[5] Homocysteine can be remethylated to methionine to regenerate SAM, thus completing the cycle. This cycle is fundamental for maintaining cellular methylation potential. The accumulation of SAH can cause feedback inhibition of methyltransferases, disrupting this critical balance.[4][10]
Experimental Workflow
The analytical procedure involves several key steps, starting from sample collection and preparation, followed by protein precipitation, derivatization of SAH to a fluorescent product, and finally, separation and quantification by HPLC.
Detailed Protocols
Reagents and Materials
-
S-Adenosylhomocysteine (SAH) standard
-
Chloroacetaldehyde solution
-
Trichloroacetic acid (TCA)[1]
-
Potassium phosphate (B84403) monobasic (KH2PO4)[9]
-
Heptanesulfonic acid[9]
-
Acetonitrile (B52724) (HPLC grade)[11]
-
Methanol (HPLC grade)[9]
-
Ultrapure water
-
Solid-phase extraction (SPE) columns (optional, for sample cleanup)[12]
Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven.
-
Fluorescence detector.
-
Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).[11][12]
Sample Preparation (from Blood)
-
Collect 200–400 µL of fresh blood in an Eppendorf tube.[1][9]
-
To precipitate proteins, add 40% (w/v) trichloroacetic acid in a 1:5 ratio to the blood volume.[1][9]
-
Vortex the mixture thoroughly.[1]
-
Centrifuge the tubes at high speed (e.g., 25,000 x g) for 10 minutes to pellet the precipitated protein.[1][9]
-
Carefully collect the clear supernatant for the derivatization step.[1]
Pre-column Derivatization
The derivatization reaction converts SAH into its highly fluorescent 1,N6-etheno derivative using chloroacetaldehyde.[7][8]
-
In a reaction vial, mix the sample supernatant or standard solution with the derivatization reagent containing chloroacetaldehyde and a sodium acetate (B1210297) buffer.[8]
-
Incubate the mixture at 60°C for a specified time (e.g., 1-2 hours) to ensure complete derivatization.[7][8]
-
After incubation, cool the samples to room temperature before injection into the HPLC system.
HPLC and Detector Conditions
The following tables summarize the instrumental conditions for the separation and detection of the SAH derivative.
Table 1: HPLC Operating Conditions
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)[11][12] |
| Mobile Phase A | 50 mM KH2PO4, 10 mM Heptanesulfonic acid, pH 4.3[9] |
| Mobile Phase B | Acetonitrile[11] |
| Elution Mode | Isocratic or Gradient[9][11] |
| Flow Rate | 0.2 - 1.0 mL/min[9][11] |
| Column Temperature | Ambient or 35°C[13] |
| Injection Volume | 20 µL |
Note: A common isocratic elution uses a mobile phase containing 30% methanol.[9] A gradient elution might start with 2% acetonitrile and ramp up to 20%.[11][12] Conditions should be optimized for the specific column and system.
Table 2: Fluorescence Detector Settings
| Parameter | Wavelength (nm) |
| Excitation (λex) | 270 nm[9] |
| Emission (λem) | 410 nm[9] |
Performance Characteristics
The method described is validated for its performance in terms of linearity, sensitivity, and precision. The following table presents typical performance data compiled from relevant studies.
Table 3: Method Validation and Performance Data
| Parameter | S-Adenosylhomocysteine (SAH) | Reference |
| Linearity Range | 5x10⁻⁹ - 5x10⁻⁷ M | [7] |
| Correlation Coefficient (R²) | > 0.999 | [14] |
| Limit of Detection (LOD) | 2 - 4.4 nM | [6][11][14] |
| Limit of Quantification (LOQ) | 5 - 5.7 nM | [6][11][14] |
| Intra-assay Precision (CV%) | < 8% | [7] |
| Recovery | 85 - 88% | [15] |
| Retention Time (Isocratic) | ~5.7 minutes | [7][9] |
Conclusion
The HPLC method with fluorescence detection following pre-column derivatization with chloroacetaldehyde provides a robust, sensitive, and specific approach for the quantification of S-Adenosylhomocysteine in various biological samples.[7][14] The low detection limits in the nanomolar range make it highly suitable for clinical research and routine analysis where sample volumes are limited and analyte concentrations are low.[6] The detailed protocol and performance data presented serve as a comprehensive guide for researchers and professionals in the field of drug development and metabolic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Determination of S-adenosylmethionine and S-adenosylhomocysteine in blood plasma by UPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC separation of human serum albumin isoforms based on their isoelectric points - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validated HPLC-Fl method for the analysis of S-adenosylmethionine and S-adenosylhomocysteine biomarkers in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes: Developing a Sensitive Assay for S-Adenosylhomocysteine (SAH)
Introduction
S-Adenosylhomocysteine (SAH) is a critical component of cellular metabolism, primarily formed after the transfer of a methyl group from S-adenosylmethionine (SAM) to a substrate in a reaction catalyzed by methyltransferases.[1] This process, known as methylation, is fundamental to a vast array of biological functions, including the regulation of gene expression (DNA and histone methylation), protein function, and neurotransmitter synthesis.[1][2][3] The intracellular concentration of SAH is a potent inhibitor of most methyltransferases, and therefore, the ratio of SAM to SAH is considered a key indicator of the cell's "methylation potential".[4][5] Dysregulation of this ratio has been implicated in various pathological conditions, including cardiovascular diseases, neurological disorders, and cancer.[3][4] Consequently, the development of sensitive and reliable assays for the accurate quantification of SAH in biological samples is of paramount importance for researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the sensitive detection of SAH, focusing on three principal methodologies: Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Fluorescence-Based Assays.
The Role of SAH in the Methylation Cycle
SAH is a central intermediate in the methionine cycle. The cycle begins with the activation of methionine by ATP to form SAM, the universal methyl donor.[3] Methyltransferases then catalyze the transfer of the methyl group from SAM to various acceptor molecules, yielding a methylated substrate and SAH.[1] SAH is subsequently hydrolyzed to homocysteine and adenosine (B11128) by SAH hydrolase (SAHH).[3][6] Homocysteine can then be remethylated to methionine to complete the cycle. The accumulation of SAH can lead to feedback inhibition of methyltransferases, thereby disrupting cellular methylation processes.[7][8]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of different SAH assay methods, providing a comparative overview of their sensitivity and dynamic range.
| Assay Method | Limit of Detection (LOD) / Sensitivity | Limit of Quantification (LOQ) | Dynamic Range | Sample Type | Reference |
| ELISA | |||||
| Competitive ELISA | ~0.2 µM | Not specified | Not specified | Plasma, Serum, Lysates | [4][9] |
| Competitive ELISA | ~15 nM | Not specified | Not specified | Blood, Tissue | [10] |
| Competitive ELISA | 43.4 ng/mL | Not specified | 78.13-5000 ng/mL | Serum, Plasma, Cell Lysates | [11] |
| LC-MS/MS | |||||
| Isotope Dilution | 2.5 nmol/L | 0.01 µM | 0.01-10.0 µM | Mouse Embryos | [12] |
| Isotope Dilution | 1 nmol/L | 3 nM | 0.003-5 µM | Plasma, Urine, Cells | [13] |
| Isotope Dilution | 15 nM | Not specified | Not specified | Mouse Tissues | [14][15] |
| Isotope Dilution | Not specified | 16 nmol/l | 16-1024 nmol/l | Human Plasma | [16] |
| Fluorescence-Based | |||||
| Enzyme-Coupled Assay | Not specified | Not specified | Not specified | Biological Samples | [6][17] |
| RNA-Based Biosensor | Not specified | Not specified | Not specified | In vitro and live cells | [18][19] |
Experimental Protocols
Competitive ELISA for SAH Quantification
This protocol provides a general framework for a competitive ELISA to determine SAH concentrations in biological fluids.
Materials:
-
96-well protein binding plate
-
SAH Standard
-
SAH-conjugate (e.g., SAH-BSA)
-
Anti-SAH primary antibody
-
HRP-conjugated secondary antibody
-
Assay Diluent (e.g., PBS with 0.1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Preparation: Dilute the SAH-conjugate in PBS and add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.[4]
-
Washing and Blocking: The next day, wash the plate three times with 200 µL of Wash Buffer per well. Add 200 µL of Assay Diluent to each well and incubate for 1 hour at room temperature to block non-specific binding sites.[4]
-
Standard and Sample Preparation:
-
Prepare a serial dilution of the SAH standard in Assay Diluent.
-
Prepare samples:
-
Plasma: Collect blood with an anticoagulant (heparin or EDTA), centrifuge at 1000 x g for 10 minutes at 4°C. Dilute the plasma as needed with Assay Diluent.[4]
-
Serum: Allow blood to clot, centrifuge at 1000 x g for 10 minutes at 4°C to collect the serum. Dilute as needed.[4]
-
Cell Lysates: Harvest cells, resuspend in cold PBS, and lyse by sonication or homogenization on ice. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet debris. The supernatant is the cell lysate.[4]
-
-
-
Competitive Reaction: Add 50 µL of the prepared standards and samples to the appropriate wells. Immediately add 50 µL of diluted anti-SAH antibody to each well.[20] Incubate for 1 hour at room temperature on an orbital shaker.[4]
-
Secondary Antibody Incubation: Wash the plate three times with Wash Buffer. Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature on an orbital shaker.[4]
-
Detection: Wash the plate three times with Wash Buffer. Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes at 37°C.[20]
-
Stop Reaction and Measurement: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[20] Read the absorbance at 450 nm within 15 minutes.[20]
-
Data Analysis: The concentration of SAH in the samples is inversely proportional to the absorbance. Calculate the SAH concentration by comparing the sample absorbance to the standard curve.
LC-MS/MS for SAH Quantification
LC-MS/MS offers high sensitivity and specificity for SAH quantification and is considered a gold-standard method.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
-
Mobile phases (e.g., methanol (B129727), ammonium (B1175870) acetate, formic acid)[12]
-
SAH standard and stable isotope-labeled internal standard (e.g., ¹³C₅-SAH)[13]
-
Extraction solution (e.g., methanol with formic acid)[13]
-
Centrifugal filter units (e.g., 10 kDa MWCO)[21]
Procedure:
-
Sample Preparation:
-
To 20 µL of plasma, urine, or cell lysate, add 20 µL of the internal standard solution.[13]
-
Add 100 µL of cold extraction solution, vortex, and incubate to precipitate proteins.[13]
-
Centrifuge at high speed (e.g., 9,500 x g) for 10 minutes at 4°C.[13]
-
Transfer the supernatant to a new tube or pass it through a centrifugal filter unit to remove remaining proteins.[13][21]
-
-
LC Separation:
-
MS/MS Detection:
-
The eluent from the HPLC is directed to the mass spectrometer.
-
Use positive electrospray ionization (ESI) mode.
-
Monitor the specific mass transitions for SAH and the internal standard. For SAH, a common transition is m/z 385.1 → 136.2.[16]
-
-
Quantification:
-
Generate a standard curve by analyzing known concentrations of SAH with a fixed concentration of the internal standard.
-
Determine the concentration of SAH in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Fluorescence-Based Assay for SAH Hydrolase Activity
This assay indirectly measures SAH by quantifying the activity of SAH hydrolase (SAHH), which converts SAH to homocysteine. The produced homocysteine is then detected using a thiol-reactive fluorescent dye.[6][17]
Materials:
-
SAH (as a substrate for SAHH)
-
Purified SAH hydrolase (SAHH) or biological sample containing SAHH
-
Thiol-reactive fluorescent probe (e.g., ThioGlo1)[6]
-
Reaction buffer
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup: In a microplate well, combine the reaction buffer, the sample containing SAHH activity (or purified enzyme), and the fluorescent probe.
-
Initiate Reaction: Add SAH to the well to start the enzymatic reaction. The SAHH will hydrolyze SAH to homocysteine and adenosine.
-
Fluorescence Detection: The free thiol group of the newly formed homocysteine will react with the fluorescent probe, resulting in an increase in fluorescence.[6][17]
-
Measurement: Monitor the increase in fluorescence over time using a fluorescence microplate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to the SAHH activity, which in turn is dependent on the initial concentration of SAH if the enzyme is not saturated. This method is particularly useful for high-throughput screening of SAHH inhibitors.[6]
Conclusion
The choice of assay for S-Adenosylhomocysteine depends on the specific research question, required sensitivity, sample type, and available instrumentation. ELISA provides a relatively simple and high-throughput method suitable for clinical and research laboratories.[10] LC-MS/MS offers the highest sensitivity and specificity, making it the preferred method for precise quantification in complex biological matrices.[12][13][16] Fluorescence-based assays, particularly those coupled with enzymatic reactions, are excellent for high-throughput screening of enzyme inhibitors and studying enzyme kinetics.[6][17] By understanding the principles and following the detailed protocols outlined in these application notes, researchers can confidently and accurately measure SAH levels, contributing to a deeper understanding of its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. S-adenosylhomocysteine Hydrolase Participates in DNA Methylation Inheritance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylation pathways [healyourmind.com.au]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. S-Adenosylhomocysteine (SAH) ELISA Kit [cellbiolabs.com]
- 6. A fluorescence-based assay for the measurement of S-adenosylhomocysteine hydrolase activity in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A histone methylation-dependent DNA methylation pathway is uniquely impaired by deficiency in Arabidopsis S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Immunoassay of S-adenosylmethionine and S-adenosylhomocysteine: the methylation index as a biomarker for disease and health status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human SAH(S-Adenosylhomocysteine) ELISA Kit [elkbiotech.com]
- 12. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A coupled fluorescent assay for histone methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. In Vitro and In Vivo Enzyme Activity Screening via RNA-Based Fluorescent Biosensors for S‑Adenosyl‑l‑homocysteine (SAH) [escholarship.org]
- 20. Human SAH (S-Adenosylhomocysteine) ELISA Kit – AFG Scientific [afgsci.com]
- 21. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Measuring the SAM/SAH Ratio
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-adenosylmethionine (SAM) is the universal methyl donor for a vast array of biological methylation reactions, including the methylation of DNA, RNA, proteins, and lipids.[1][2] This process is fundamental to the regulation of gene expression, signal transduction, and cellular metabolism. Upon donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH).[1][2] SAH is a potent competitive inhibitor of most methyltransferases; therefore, the intracellular ratio of SAM to SAH, often referred to as the "methylation potential," is a critical determinant of cellular methylation capacity.[3][4] An altered SAM/SAH ratio has been implicated in a variety of pathological conditions, including cancer, cardiovascular disease, and neurological disorders, making its accurate measurement a key tool in both basic research and drug development.[4]
This document provides detailed application notes and protocols for the principle analytical techniques used to quantify the SAM/SAH ratio in various biological samples.
Overview of Analytical Techniques
The primary methods for the quantification of SAM and SAH include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).
-
LC-MS/MS is considered the gold standard for its high sensitivity, selectivity, and accuracy. It allows for the simultaneous quantification of SAM and SAH and can be readily applied to a variety of complex biological matrices.[5]
-
HPLC-UV is a more accessible technique that can also be used for the simultaneous determination of SAM and SAH. While generally less sensitive than LC-MS/MS, it can be a robust and cost-effective option for many applications.[6]
-
ELISA kits offer a high-throughput and relatively simple method for the quantification of SAM and SAH. These competitive immunoassays are particularly useful for screening large numbers of samples.[3][7][8][9]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the different analytical techniques used to measure SAM and SAH concentrations.
Table 1: Performance Characteristics of LC-MS/MS Methods
| Parameter | SAM | SAH | Sample Type | Reference |
| Limit of Detection (LOD) | 10 nmol/L | 2.5 nmol/L | Mouse Embryos | [5] |
| 1 nmol/L | 8 nmol/L | Human Plasma | [10] | |
| 5 nM | 1 nM | Plasma, Urine, Cells | [11] | |
| 7.5 nM | 15 nM | Mouse Tissues | [12] | |
| Lower Limit of Quantification (LLOQ) | 0.02 µM | 0.01 µM | Mouse Embryos | [5] |
| 8 nmol/L | 16 nmol/L | Human Plasma | [10] | |
| 10 nM | 3 nM | Plasma, Urine, Cells | [11] | |
| Linearity Range | 0.02-25.0 µM | 0.01-10.0 µM | Mouse Embryos | [5] |
| 8-1024 nmol/L | 16-1024 nmol/L | Human Plasma | [10] | |
| 12.5-5000 nmol/L | 12.5-5000 nmol/L | Plasma | [13] | |
| 0-1 µM (extendable to 10 µM) | 0-1 µM (extendable to 10 µM) | Plasma, Urine, Cells | [11] | |
| Intra-assay CV (%) | 4.09-4.13 | 4.64-5.68 | Mouse Embryos | [5] |
| < 9 | < 9 | Mouse Tissues | [12] | |
| Inter-assay CV (%) | 6.34-7.74 | 11.56-11.93 | Mouse Embryos | [5] |
| 8.1-9.1 | 8.4-9.8 | Human Plasma | [10] | |
| < 13 | < 13 | Mouse Tissues | [12] |
Table 2: Performance Characteristics of HPLC-UV and ELISA Methods
| Parameter | SAM | SAH | Method | Reference |
| Limit of Detection (LOD) | 10⁻⁶ mol L⁻¹ | 10⁻⁶ mol L⁻¹ | HPLC-UV | [6] |
| Linearity Range | 2.5x10⁻⁴ - 7.5x10⁻⁷ mol L⁻¹ | 2.5x10⁻⁴ - 7.5x10⁻⁷ mol L⁻¹ | HPLC-UV | [6] |
| Detection Sensitivity | 0.625 nM | 0.2 uM | ELISA | [3] |
| 0.625 µM | 0.2 µM | ELISA | [8] |
Table 3: Reported Concentrations of SAM and SAH in Biological Samples
| Sample Type | SAM Concentration | SAH Concentration | SAM/SAH Ratio | Reference |
| Mouse Embryos (E9.5) | 1.98 nmol/mg protein | 0.031 nmol/mg protein | ~64 | [5] |
| Mouse Embryos (E10.5) | 2.78 nmol/mg protein | 0.057 nmol/mg protein | ~49 | [5] |
| Healthy Human Plasma | 120 ± 36 nM | 21.5 ± 6.5 nM | ~5.6 | [11] |
| Healthy Human Plasma | 120.6 ± 18.1 nM | 21.5 ± 3.2 nM | ~5.6 | [14] |
Signaling Pathway and Experimental Workflow
References
- 1. Overview of One-Carbon Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. One Carbon Metabolism and Epigenetics: Understanding the Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. Methylation Index, SAM/SAH - Preventive Tests | Diagnostiki Athinon [athenslab.gr]
- 5. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SAM + SAH ELISA Kit (ARG83603) - arigo Biolaboratories [arigobio.com]
- 8. Cell Biolabs Inc S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine | Fisher Scientific [fishersci.com]
- 9. eaglebio.com [eaglebio.com]
- 10. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 14. SAM and SAH Analysis Service - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for S-Adenosylhomocysteine (SAH) Standards
For Researchers, Scientists, and Drug Development Professionals
S-Adenosylhomocysteine (SAH), a crucial intermediate in cellular metabolism, is formed during the demethylation of S-adenosylmethionine (SAM). As the direct precursor to homocysteine, SAH is a potent inhibitor of most SAM-dependent methyltransferases. Consequently, the intracellular SAM/SAH ratio is a critical indicator of a cell's methylation capacity.[1] Dysregulation of SAH levels has been linked to a variety of pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular diseases.[1] These application notes provide comprehensive guidance on the proper handling, storage, and utilization of SAH standards in a laboratory setting.
Physicochemical Properties and Storage Recommendations
SAH is typically supplied as a crystalline solid.[1][2] Understanding its fundamental properties is essential for its effective use in research.
| Property | Value | Citations |
| Molecular Formula | C₁₄H₂₀N₆O₅S | [1][2][3] |
| Molecular Weight | 384.4 g/mol | [1][3] |
| Appearance | Crystalline solid | [1][2][4] |
| Storage Temperature | -20°C | [1][2][5][6] |
| Long-term Stability | ≥ 4 years at -20°C (as solid) | [1][2] |
| UV/Vis Spectroscopy λmax | 260 nm | [1][2][7] |
| Molar Extinction Coefficient (ε) | 15,400 M⁻¹cm⁻¹ at 260 nm in water or 0.1 M NaCl | [1][7] |
Solubility and Preparation of Stock Solutions
The accurate preparation of SAH solutions is critical for reliable experimental outcomes. The choice of solvent will depend on the specific experimental requirements. To prevent oxidation, it is recommended to purge the solvent with an inert gas before dissolving the SAH.[2]
| Solvent | Concentration | Notes | Citations |
| 1M HCl | ~20 mg/mL | Purge with an inert gas. | [1][2] |
| Water | 1 mg/mL | Soluble. | [7] |
| DMSO | ~5 mg/mL | [4] | |
| DMF | ~1 mg/mL | [4] |
Note: For long-term stability of solutions, storage at -80°C is recommended.[8][9][10] It is advisable to prepare aliquots of the stock solution to minimize freeze-thaw cycles.[5][10] Stock solutions are often prepared in acidic buffers (e.g., 0.02 M HCl or 0.1% formic acid) to enhance stability.[5][10]
Experimental Protocols
Protocol 1: Preparation of S-Adenosylhomocysteine (SAH) Stock Solution
Materials:
-
S-Adenosylhomocysteine (SAH) powder
-
Solvent of choice (e.g., 0.02 M HCl, ultrapure water)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Allow the SAH powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of SAH powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen solvent, which has been previously purged with an inert gas for at least 15 minutes.
-
Vortex the solution until the SAH is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Determine the precise concentration of the stock solution by measuring its absorbance at 260 nm using a UV-Vis spectrophotometer and applying the Beer-Lambert law (ε = 15,400 M⁻¹cm⁻¹).[7][8]
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.[8][9][10]
Protocol 2: General Handling and Safety Precautions
S-Adenosylhomocysteine may cause eye, skin, or respiratory system irritation. It may be harmful if inhaled, ingested, or absorbed through the skin.[3][4]
Personal Protective Equipment (PPE):
-
Wear appropriate safety glasses, gloves, and a lab coat when handling SAH.[6]
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]
-
Handle in a well-ventilated area.[6]
-
Wash hands thoroughly after handling.[2]
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[4]
-
In case of skin contact: Immediately wash skin with soap and plenty of water.[4]
-
If ingested: Wash out mouth with water. Do not induce vomiting.[4]
Seek medical attention if irritation or other symptoms persist.
Visualizations
Caption: Workflow for Handling and Storing SAH Standards.
Caption: Simplified Methionine Cycle and SAH Metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. benchchem.com [benchchem.com]
Measuring the Pulse of Methylation: A Guide to Intracellular S-Adenosylhomocysteine (SAH) Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Adenosylhomocysteine (SAH) is a critical intermediate in cellular metabolism, playing a pivotal role in the regulation of methylation reactions. As the by-product of S-adenosylmethionine (SAM)-dependent methyltransferase activity, the intracellular concentration of SAH, and particularly the SAM/SAH ratio, serves as a key indicator of the cell's methylation capacity. Dysregulation of this ratio has been implicated in a host of pathological conditions, including cancer, neurodegenerative disorders, and cardiovascular disease. Consequently, the accurate and sensitive measurement of intracellular SAH is paramount for advancing our understanding of these diseases and for the development of novel therapeutic strategies. This document provides detailed application notes and protocols for the quantification of intracellular SAH using state-of-the-art methodologies.
The Methionine Cycle and SAH Metabolism
SAH is a central component of the methionine cycle. Methionine is first converted to SAM by methionine adenosyltransferase (MAT). SAM then serves as the universal methyl donor for the methylation of a vast array of molecules, including DNA, RNA, proteins, and lipids. Upon donation of its methyl group, SAM is converted to SAH. SAH is a potent inhibitor of most methyltransferases, and its accumulation can lead to global hypomethylation. SAH is subsequently hydrolyzed by SAH hydrolase (SAHH) to homocysteine and adenosine, allowing the cycle to continue.[1][2][3] The intricate balance within this cycle is crucial for maintaining cellular homeostasis.
Caption: The Methionine Cycle and its role in cellular methylation.
Quantitative Data Summary
The following table summarizes intracellular concentrations of SAH and SAM, along with the SAM/SAH ratio, as reported in various studies. This data provides a reference for expected values in different cell types and conditions.
| Cell/Tissue Type | SAH Concentration (nmol/L or pmol/10^6 cells) | SAM Concentration (nmol/L or pmol/10^6 cells) | SAM/SAH Ratio | Method of Measurement | Reference |
| Healthy Adult Women (Plasma) | 20 nmol/L | 156 nmol/L | 8.5 | HPLC with coulometric electrochemical detection | [4] |
| Women with Increased Homocysteine (Plasma) | Increased (P <0.001) | Not significantly changed | Inversely correlated with homocysteine | HPLC with coulometric electrochemical detection | [4] |
| Healthy Subjects (Plasma) | 18.9 +/- 1.4 nM (S.E.M.) | - | - | Immunoassay | [5] |
| Cirrhotic Patients (Plasma) | 46.5 +/- 3.3 nM (S.E.M.) | - | - | Immunoassay | [5] |
| E9.5 Mouse Embryo | 0.121 µmol/L | 0.766 µmol/L | 6.3 | LC-MS/MS | [6] |
| Human Umbilical Vein Endothelial Cells (HUVEC) - Control | ~25 pmol/10^6 cells | - | - | LC-tandem mass spectrometry | [7] |
| HUVEC + 3-deazaadenosine (B1664127) (DZA) | Increased progressively | - | - | LC-tandem mass spectrometry | [7] |
| LNCaP Prostatic Adenocarcinoma Cells | - | - | 1.2 | HPLC-ESI-QqTOF MS | [8] |
| PC-3 Prostatic Adenocarcinoma Cells | - | - | 0.4 | HPLC-ESI-QqTOF MS | [8] |
| Healthy Individuals (Plasma) | 21.5 ± 6.5 nM | 120 ± 36 nM | ~5.6 | LC-MS/MS | [9] |
Experimental Protocols
Several robust methods are available for the quantification of intracellular SAH. The choice of method often depends on the required sensitivity, sample throughput, and available instrumentation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of small molecules like SAH due to its high sensitivity and specificity.[6][10]
Experimental Workflow
Caption: General workflow for intracellular SAH measurement by LC-MS/MS.
Detailed Protocol:
-
Sample Preparation (Cell Culture):
-
Aspirate culture medium and wash cells three times with ice-cold PBS.[11]
-
Harvest cells by scraping or trypsinization.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C to pellet the cells.[11]
-
Resuspend the cell pellet in a known volume of lysis buffer (e.g., cell denaturation buffer).[7]
-
For protein precipitation and metabolite extraction, add an equal volume of 10% perchloric acid to the cell lysate.[7]
-
Vortex vigorously and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the precipitated protein.[12]
-
Carefully collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto an appropriate LC column (e.g., reversed-phase C18 or HILIC).[4][13]
-
Use a gradient elution with mobile phases typically consisting of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[13]
-
The mass spectrometer should be operated in positive ion mode using multiple reaction monitoring (MRM) or selected reaction monitoring (SRM).[10]
-
The specific precursor-to-product ion transitions for SAH and an internal standard (e.g., deuterated SAH) should be monitored. For SAH, a common transition is m/z 385.1 → 136.2.[10]
-
-
Quantification:
-
Generate a standard curve using known concentrations of SAH.
-
Quantify the amount of SAH in the samples by comparing their peak areas to the standard curve.
-
Normalize the SAH concentration to the cell number or total protein content.
-
High-Performance Liquid Chromatography (HPLC) with Coulometric Electrochemical Detection
This method offers high sensitivity and does not require derivatization of the analytes.[4]
Detailed Protocol:
-
Sample Preparation:
-
Prepare cell extracts as described in the LC-MS/MS protocol (Step 1).
-
Filter the trichloroacetic acid extracts before injection.[4]
-
-
HPLC Analysis:
-
Inject the filtered extract directly into the HPLC system.
-
Use a reversed-phase C18 column.[4]
-
Perform isocratic elution with a mobile phase such as 50 mmol/L sodium phosphate (B84403) monobasic, 10 mmol/L heptanesulfonic acid, and 7.5% methanol, adjusted to pH 3.4.[4]
-
The flow rate is typically maintained at 1.0 mL/min.[4]
-
-
Detection and Quantification:
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for screening a large number of samples. Several commercial kits are available for the measurement of SAH.[11][14][15]
General Principle (Competitive ELISA):
This assay is based on the competition between SAH in the sample and SAH conjugated to a carrier protein coated on the microplate for binding to a specific anti-SAH antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of SAH in the sample.
Detailed Protocol (based on a typical commercial kit):
-
Plate Preparation:
-
Sample and Standard Preparation:
-
Prepare cell lysates as described in the LC-MS/MS protocol (Step 1).
-
Prepare a series of SAH standards with known concentrations.[14]
-
-
Assay Procedure:
-
Add standards and samples to the wells of the microplate.
-
Add a fixed amount of anti-SAH antibody to each well.[5]
-
Incubate for a specified time (e.g., 1 hour) at room temperature on a shaker to allow for competitive binding.[5]
-
Wash the plate multiple times to remove unbound reagents.[5]
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).[5]
-
Incubate and wash the plate again.
-
Add a substrate solution (e.g., TMB) that will be converted by the enzyme into a colored product.[15]
-
Stop the reaction with a stop solution.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[15]
-
-
Quantification:
-
Generate a standard curve by plotting the absorbance versus the concentration of the SAH standards.
-
Determine the concentration of SAH in the samples by interpolating their absorbance values on the standard curve.
-
Conclusion
The accurate measurement of intracellular S-Adenosylhomocysteine is crucial for researchers in both basic science and drug development. The choice of analytical method will depend on the specific research question, sample type, and available resources. LC-MS/MS offers the highest sensitivity and specificity, making it the preferred method for detailed quantitative analysis. HPLC with electrochemical detection provides a reliable alternative, while ELISA is well-suited for high-throughput screening applications. By employing these robust protocols, researchers can gain valuable insights into the intricate role of methylation in health and disease.
References
- 1. Effects of S-Adenosylhomocysteine Hydrolase Downregulation on Wnt Signaling Pathway in SW480 Cells [mdpi.com]
- 2. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. A Simple Rapid Immunoassay for S-adenosylhomocysteine In Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relationship of impairment induced by intracellular S-adenosylhomocysteine accumulation with DNA methylation in human umbilical vein endothelial cells treated with 3-deazaadenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mendelnet.cz [mendelnet.cz]
- 9. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human SAH (S-Adenosylhomocysteine) ELISA Kit – AFG Scientific [afgsci.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. Intracellular homocysteine metabolites in SLE: plasma S-adenosylhomocysteine correlates with coronary plaque burden - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. eaglebio.com [eaglebio.com]
Application Notes and Protocols for S-Adenosylhomocysteine (SAH) Extraction and Quantification from Blood Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-adenosylhomocysteine (SAH) is a critical intermediate in the methionine cycle. It is formed after S-adenosylmethionine (SAM), the universal methyl donor, donates its methyl group in transmethylation reactions essential for the regulation of DNA, RNA, proteins, and lipids.[1] SAH is a potent inhibitor of methyltransferases, and its cellular concentration is tightly regulated.[2] The ratio of SAM to SAH is often used as an indicator of the cell's methylation capacity.[1][2] Elevated plasma levels of SAH have been investigated as a potential biomarker for various conditions, including vascular diseases.[1][3] Accurate quantification of SAH in blood samples is therefore crucial for research in one-carbon metabolism, epigenetics, and disease biomarker discovery.
This document provides detailed protocols for the extraction and quantification of SAH from blood samples using two common analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation
The selection of an analytical method depends on the required sensitivity, specificity, and available instrumentation. LC-MS/MS offers high sensitivity and specificity, while ELISA provides a higher-throughput and more accessible alternative.[4]
Table 1: Comparison of Analytical Methods for SAH Quantification
| Parameter | LC-MS/MS | HPLC-UV | ELISA |
| Principle | Mass-to-charge ratio | UV Absorbance | Immunoassay |
| Limit of Detection (LOD) | 40 fmol/L to 16 nmol/L[5][6][7] | ~5 pmol/L[6] | 0.2 µM (200 nmol/L)[2] |
| Intra-Assay Precision (CV%) | 4.0% - 5.6%[6][7][8] | 6.1% - 8.8% (tissue)[6] | <8%[9] |
| Inter-Assay Precision (CV%) | 5.5% - 9.8%[5][6][7][8] | 7.3% - 7.6% (tissue)[6] | <10%[9] |
| Analytical Recovery (%) | 93% - 97.3%[6][7][8] | 94.1% - 102.4%[10] | 80% - 96% (EDTA Plasma)[9] |
Table 2: Reported SAH Concentrations in Plasma of Healthy Individuals
| Study Method | Mean SAH Concentration (nmol/L) | Reference |
| Immunoassay | 18.9 ± 1.4 | [3] |
| HPLC with Fluorescence | 17.8 ± 1.4 | [3] |
| HPLC with Coulometric EC | 20 | [6][7] |
| LC-MS/MS | 21.5 ± 6.5 | [11] |
| HPLC-UV | 10.4 - 26.0 | [10] |
Biochemical Pathway
The methionine cycle is central to cellular metabolism, providing the primary methyl donor, SAM, and recycling homocysteine. SAH is a key intermediate and regulatory molecule in this pathway.
References
- 1. eaglebio.com [eaglebio.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. A Simple Rapid Immunoassay for S-adenosylhomocysteine In Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. resource.aminer.org [resource.aminer.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Human SAH(S-Adenosylhomocysteine) ELISA Kit [elkbiotech.com]
- 10. [Measurement of S-adenosylmethionine and S-adenosylhomocysteine in plasma with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Detecting a Key Regulator of Methylation: Application Notes and Protocols for S-Adenosylhomocysteine (SAH) in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of S-Adenosylhomocysteine (SAH) in various biological fluids. Accurate measurement of SAH is crucial for research in numerous fields, including epigenetics, cardiovascular disease, neurobiology, and drug development, as it is a potent inhibitor of methyltransferase enzymes and a key component of the methionine cycle. The ratio of S-Adenosylmethionine (SAM) to SAH is often used as an indicator of the cellular methylation capacity.[1][2][3]
Introduction
S-Adenosylhomocysteine is a byproduct of all S-Adenosylmethionine-dependent methylation reactions.[1][4] In these reactions, SAM donates its methyl group to a vast array of substrates, including DNA, RNA, proteins, and phospholipids, resulting in the formation of SAH.[1] SAH is subsequently hydrolyzed to homocysteine and adenosine (B11128) by SAH hydrolase.[1][5] Elevated levels of SAH can lead to feedback inhibition of methyltransferases, disrupting cellular methylation processes.[6] Consequently, the quantification of SAH in biological fluids such as plasma, serum, urine, and cell lysates is a critical tool for understanding disease pathogenesis and for the development of therapeutic interventions.[6][7][8]
This guide details the most prevalent and robust methods for SAH detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Fluorescence-Based Assays. Each section includes a summary of quantitative data, detailed experimental protocols, and visualizations to aid in understanding the underlying principles and workflows.
The Methionine Cycle and SAH Formation
The metabolic pathway illustrating the central role of SAH is depicted below. Understanding this cycle is fundamental to interpreting SAH level fluctuations in biological samples.
Methods for SAH Detection
A variety of analytical techniques are available for the quantification of SAH in biological matrices. The choice of method often depends on the required sensitivity, specificity, sample throughput, and available instrumentation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of SAH due to its high sensitivity, specificity, and ability to simultaneously measure related metabolites like SAM.[9][10][11][12] This method typically involves a simple sample preparation step, followed by chromatographic separation and detection by mass spectrometry.
Quantitative Data Summary
| Parameter | Plasma/Serum | Urine | Cerebrospinal Fluid (CSF) | Reference |
| Linearity Range | 8 - 1024 nmol/L | 0.09 - 7 µM | 7.5 - (not specified) nmol/L | [10][13][14] |
| Lower Limit of Quantification (LLOQ) | 8 - 16 nmol/L | 0.2 µmol/L | 7.5 nmol/L | [10][13][14] |
| Limit of Detection (LOD) | 1 - 8 nmol/L | 0.07 µmol/L | 2.5 nmol/L | [10][13][14] |
| Inter-day Imprecision (%CV) | 8.4 - 9.8% | Not Specified | 5.5% | [10][14] |
| Inter-day Accuracy | 97.9 - 99.3% | Not Specified | 93% (recovery) | [10][14] |
| Typical Concentration (Healthy Adults) | 21.5 ± 6.5 nM | 2.2 ± 1.0 µM | 11.3 (8.9 - 14.1) nmol/L | [13][14][15] |
Experimental Protocol: LC-MS/MS for SAH in Human Plasma
This protocol is a representative example based on common methodologies.[9][10][11]
a. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
To a microfuge tube, add 200 µL of plasma.[10]
-
Add 50 µL of an internal standard solution (e.g., deuterated SAH, d5-SAH) in 0.1% formic acid.[10]
-
Vortex for 5 minutes and incubate at 4°C for 10 minutes.[10]
-
Add 550 µL of ice-cold acetone (B3395972) to precipitate proteins.[10]
-
Vortex for 10 minutes and incubate at 4°C for an additional 10 minutes.[10]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
b. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 or similar reverse-phase column is commonly used.[14]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A typical gradient runs from a low percentage of mobile phase B to a high percentage over several minutes to elute SAH and other analytes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: The following multiple reaction monitoring (MRM) transitions are typically used for quantification:
Workflow Diagram
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a high-throughput and more accessible alternative to LC-MS/MS, although it may have lower specificity.[16][17][18] Commercially available ELISA kits are typically based on a competitive immunoassay format.
Quantitative Data Summary
| Parameter | Plasma/Serum | Cell Lysates/Other Fluids | Reference |
| Detection Range | 10 - 150 nM (without dilution) | Varies by kit | [16] |
| Sensitivity/LOD | ~15 nM (antibody sensitivity) | 0.2 µM (kit sensitivity limit) | [1][18] |
| Typical Concentration (Healthy Adults) | 18.9 ± 1.4 nM | Not applicable | [16] |
Experimental Protocol: Competitive ELISA for SAH
This protocol is a generalized procedure based on commercially available kits.[19][20][21] Users should always refer to the specific kit manual for detailed instructions.
a. Sample and Standard Preparation
-
Sample Preparation:
-
Standard Preparation: Prepare a serial dilution of the provided SAH standard to generate a standard curve.[19]
b. Assay Procedure
-
Add standards and samples to the wells of the SAH-conjugate pre-coated microplate.[19]
-
Add the anti-SAH antibody to each well.[16]
-
Incubate for 1 hour at room temperature on an orbital shaker.[16] During this step, the free SAH in the sample competes with the SAH coated on the plate for binding to the antibody.
-
Wash the plate multiple times to remove unbound antibody and other components.[16]
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary anti-SAH antibody.[16]
-
Incubate for 1 hour.
-
Wash the plate again to remove the unbound secondary antibody.
-
Add a TMB substrate solution.[19] The HRP enzyme catalyzes a color change.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[19] The color intensity is inversely proportional to the concentration of SAH in the sample.[17]
Workflow Diagram
Fluorescence-Based Assays
Fluorescence-based methods offer high sensitivity and are suitable for high-throughput screening of enzyme activities related to SAH metabolism, such as methyltransferases and SAH hydrolase.[5][22][23]
Principle of a Coupled Enzyme Assay
One common approach is a coupled enzyme assay.[5][23] In this method, the SAH in the sample is hydrolyzed by SAH hydrolase (SAHH) to produce homocysteine.[5][23] The resulting homocysteine, which contains a free sulfhydryl group, is then reacted with a thiol-sensitive fluorescent dye (e.g., ThioGlo1) to generate a fluorescent signal that is proportional to the initial amount of SAH.[5]
Experimental Protocol: Coupled Fluorescence Assay for SAHH Activity (Adaptable for SAH Quantification)
This protocol is based on the principle of measuring SAH hydrolase (SAHH) activity, which can be adapted to quantify SAH if SAHH is in excess and the sample SAH is the limiting substrate.[5]
a. Reagents
-
SAH standard or biological sample
-
SAH hydrolase (SAHH)
-
Thiol-sensitive fluorescent probe (e.g., ThioGlo1)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
b. Assay Procedure
-
In a microplate, combine the biological sample or SAH standard with an excess of SAH hydrolase in the assay buffer.
-
Incubate the mixture to allow for the enzymatic conversion of SAH to homocysteine and adenosine.
-
Add the thiol-sensitive fluorescent probe to the reaction mixture.
-
Incubate to allow the probe to react with the newly formed homocysteine.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Quantify the SAH concentration by comparing the fluorescence signal to a standard curve generated with known concentrations of SAH.
Logical Relationship Diagram
Conclusion
The accurate quantification of S-Adenosylhomocysteine is indispensable for advancing our understanding of cellular methylation and its role in health and disease. This document provides a comparative overview and detailed protocols for the principal methods used for SAH detection in biological fluids. While LC-MS/MS offers the highest sensitivity and specificity, ELISA provides a high-throughput alternative. Fluorescence-based assays are particularly useful for enzymatic studies and inhibitor screening. The selection of the most appropriate method will depend on the specific research question, sample type, and available resources. Careful sample handling and adherence to validated protocols are paramount for obtaining reliable and reproducible results.[24][25]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. S-Adenosylhomocysteine (SAH) ELISA Kit [cellbiolabs.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fluorescence-based assay for the measurement of S-adenosylhomocysteine hydrolase activity in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S-adenosylhomocysteine (SAH) - Methylation Panel - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. High Plasma Levels of S-adenosylhomocysteine is Related with the Risk of All-cause and Cardiovascular Mortality in Patients with Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Plasma Levels of S-adenosylhomocysteine is Related with the Risk of All-cause and Cardiovascular Mortality in Patients with Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 12. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. A Simple Rapid Immunoassay for S-adenosylhomocysteine In Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunoassay of S-adenosylmethionine and S-adenosylhomocysteine: the methylation index as a biomarker for disease and health status - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunoassay of S-adenosylmethionine and S-adenosylhomocysteine: the methylation index as a biomarker for disease and health status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Human SAH (S-Adenosylhomocysteine) ELISA Kit – AFG Scientific [afgsci.com]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. eaglebio.com [eaglebio.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. A coupled fluorescent assay for histone methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. files01.core.ac.uk [files01.core.ac.uk]
- 25. Quantification of serum and urinary S-adenosylmethionine and S-adenosylhomocysteine by stable-isotope-dilution liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of S-Adenosyl-L-homocysteine (SAH) Analogs in Methylation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-adenosyl-L-methionine (SAM)-dependent methyltransferases (MTases) are a crucial class of enzymes that catalyze the transfer of a methyl group from SAM to a vast array of biological substrates, including DNA, RNA, proteins, and small molecules.[1][2] This methylation process is fundamental to the regulation of numerous cellular functions, from epigenetic gene regulation to signal transduction and metabolism.[3] The universal byproduct of these reactions is S-adenosyl-L-homocysteine (SAH), which also acts as a potent feedback inhibitor for most MTases.[1][4]
The intracellular ratio of SAM to SAH, often termed the "methylation index," is a critical determinant of the cell's capacity to perform methylation reactions.[3] Consequently, analogs of SAH have been developed as invaluable chemical tools and potential therapeutic agents.[5] These molecules serve as inhibitors to probe the function of specific MTases, validate them as drug targets, and screen for novel therapeutic compounds.[1][6] This document provides an overview of SAH analogs, their mechanism of action, and detailed protocols for their application in methylation research.
Mechanism of Action of SAH Analogs
SAH and its analogs primarily function as competitive inhibitors of SAM-dependent methyltransferases.[7] By mimicking the structure of the natural cofactor SAM or the product SAH, they bind to the SAM-binding site on the enzyme, thereby preventing the binding of SAM and halting the methylation reaction.
-
Pan-MTase Inhibitors: SAH itself, the natural product sinefungin, and methylthioadenosine (MTA) are examples of "pan-inhibitors" as they show broad activity against a wide variety of MTases.[1][7] In cellular studies, the concentration of endogenous SAH can be increased by using inhibitors of SAH hydrolase (SAHH), the enzyme responsible for its degradation, effectively leading to broad inhibition of methylation.[1][8]
-
Selective Inhibitors: Rational drug design and structural modifications to the SAH scaffold have led to the development of analogs with high potency and selectivity for specific methyltransferases.[6][9] For instance, substitutions at the N6 position of the adenine (B156593) ring of SAH can exploit unique structural features in the SAM-binding pocket of the histone methyltransferase DOT1L, leading to highly selective inhibitors.[9]
Data Presentation: Inhibitory Activity of SAH Analogs
The efficacy of SAH analogs is typically quantified by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). Lower values indicate higher potency. The following table summarizes the inhibitory activities of SAH and several N6-substituted SAH analogs against a panel of protein methyltransferases.
| Compound | Target MTase | Ki or IC50 (μM) | Reference |
| SAH | DOT1L | 0.16 | [9] |
| CARM1 | 0.40 | [9] | |
| PRMT1 | 0.86 | [9] | |
| G9a | 0.57 | [9] | |
| SUV39H1 | 4.9 | [9] | |
| Compound 1 (N6-methyl-SAH) | DOT1L | 0.29 | [9] |
| CARM1 | >100 | [9] | |
| PRMT1 | 22.7 | [9] | |
| G9a | >100 | [9] | |
| SUV39H1 | >100 | [9] | |
| Compound 2 (N6-benzyl-SAH) | DOT1L | 1.1 | [9] |
| CARM1 | 18 | [9] | |
| PRMT1 | 21.2 | [9] | |
| G9a | >100 | [9] | |
| SUV39H1 | >100 | [9] |
Signaling Pathway: The SAM Cycle
The cellular methylation potential is maintained by the SAM cycle, which regenerates SAM from methionine. SAH is a key intermediate in this pathway, and its concentration is tightly regulated by SAH hydrolase.
Experimental Protocols
Protocol 1: In Vitro Methyltransferase Activity Assay (Radioisotope-based)
This protocol describes a standard radioisotope-based filter-binding assay to measure the activity of a methyltransferase and assess the potency of SAH analog inhibitors. The assay relies on the use of S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM) as the methyl donor and measures the incorporation of the radiolabeled methyl group onto a substrate.[10]
Materials:
-
Purified methyltransferase enzyme
-
Substrate (e.g., histone H3 peptide, core histones)[10]
-
SAH analog inhibitor stock solution (in DMSO or appropriate solvent)
-
[3H]-SAM (PerkinElmer or equivalent)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
Stop Solution (e.g., 10% Trichloroacetic acid (TCA) or 0.1 mM cold SAH)[10]
-
Filter paper or membrane (e.g., P81 phosphocellulose paper)
-
Scintillation fluid and counter
Procedure:
-
Reaction Preparation: Prepare a master mix containing the assay buffer, substrate, and methyltransferase enzyme.
-
Inhibitor Addition: In a 96-well plate, add 1 µL of the SAH analog at various concentrations (or solvent control).
-
Enzyme Incubation: Add 40 µL of the enzyme/substrate master mix to each well. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the methylation reaction by adding 10 µL of [3H]-SAM (final concentration typically near its Km value, e.g., 500 nM).[10] The final reaction volume is 50 µL.
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 1 hour), ensuring the reaction is within the linear range.[10]
-
Stop Reaction: Terminate the reaction by adding a stop solution or by spotting the reaction mixture directly onto the filter paper.[10]
-
Substrate Capture: Spot the reaction mixture onto the P81 phosphocellulose filter paper. The positively charged paper binds the peptide/protein substrate.
-
Washing: Wash the filter paper 3-4 times with a wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [3H]-SAM.
-
Detection: Dry the filter paper, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the measured counts per minute (CPM) against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
References
- 1. SAM/SAH Analogs as Versatile Tools for SAM-Dependent Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAM/SAH Analogs as Versatile Tools for SAM-Dependent Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fascinating Transformation of SAM-Competitive Protein Methyltransferase Inhibitors from Nucleoside Analogues to Non-Nucleoside Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are SAHH inhibitors and how do they work? [synapse.patsnap.com]
- 9. Selective Inhibitors of Histone Methyltransferase DOT1L: Design, Synthesis and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Technical Support Center: S-Acylation and Hydroxylamine (SAH) Measurement
Welcome to the technical support center for S-acylation analysis. This guide provides detailed troubleshooting advice and answers to frequently asked questions (FAQs) to help you resolve issues with low signal intensity during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my signal weak or absent in the hydroxylamine-treated (+HAM) sample?
A weak or absent signal in your positive experimental sample, where S-acylated proteins are expected, is a common issue. This problem can stem from several stages of the experimental workflow, from initial sample preparation to the final detection steps. The causes can be broadly categorized as inefficient thioester cleavage, loss of protein, or suboptimal downstream detection.
Troubleshooting Guide for Weak/Absent Signal in +HAM Lane
| Potential Cause | Recommended Solution | Explanation |
|---|---|---|
| Inefficient Hydroxylamine (HAM) Cleavage | Use a freshly prepared and pH-neutralized HAM solution.[1] Consider storing aliquots of neutral 2M HAM with 5 mM EDTA at -80°C for long-term stability.[2] | Hydroxylamine solutions can be unstable. The cleavage of the thioester bond is a critical step, and its efficiency is highly dependent on the reagent's activity and neutral pH.[3][4][5] |
| Low Abundance of S-acylated Protein | Increase the amount of total protein loaded for the assay.[6][7] If possible, enrich your sample for the protein of interest via immunoprecipitation before the assay. | S-acylation can be a low-stoichiometry modification, and the target protein may be of low abundance in the lysate.[8][9] |
| Inefficient Biotinylation or Capture | Optimize the concentration of the thiol-reactive biotin (B1667282) reagent (e.g., Biotin-HPDP, Biotin-BMCC).[10] Ensure the reagent has not expired and has been stored correctly. | After HAM cleavage, the newly exposed thiol must be efficiently labeled. Suboptimal reagent concentration or activity will lead to a poor signal.[10][11] |
| Residual Thiol-Blocking Reagent | Ensure complete removal of the initial blocking reagent (e.g., NEM, MMTS) by thorough protein precipitation and washing steps before adding hydroxylamine.[12] | Any remaining blocking agent can react with the thiols liberated by hydroxylamine, preventing their biotinylation and subsequent detection.[9] |
| Issues with Downstream Detection (Western Blot) | Optimize primary and secondary antibody concentrations.[6][7] For streptavidin-based detection, use a biotin-free blocking agent like BSA instead of milk.[6][13] Use fresh substrate and optimize exposure time.[14] | The final detection step is crucial. Low antibody affinity, interference from blocking buffers (milk contains biotin), or inactive HRP substrate can all result in a weak signal.[13][14] |
A logical workflow can help diagnose the source of a weak signal. The following diagram outlines a step-by-step troubleshooting process.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Site-specific analysis of protein S-acylation by resin-assisted capture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Protein S-Acylation using Acyl-Resin Assisted Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and functions of protein S-acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Technologies and Challenges in Proteomic Analysis of Protein S-acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-Specific Identification of Protein S-Acylation by IodoTMT0 Labeling and Immobilized Anti-TMT Antibody Resin Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Protein Palmitoylation in Cultured Hippocampal Neurons by Immunoprecipitation and Acyl-Biotin Exchange (ABE) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing S-Adenosylhomocysteine (SAH) Extraction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during S-Adenosylhomocysteine (SAH) extraction experiments.
Troubleshooting Guides and FAQs
Q1: Why are my SAH measurements inconsistent or lower than expected?
A1: The primary cause of low or variable SAH levels is the rapid enzymatic degradation of SAH by S-Adenosylhomocysteine hydrolase (SAHH) in biological samples. This enzyme is highly active and can quickly break down SAH into adenosine (B11128) and homocysteine if not immediately inactivated upon sample collection. Temperature and pH are critical factors influencing SAHH activity.
Troubleshooting Steps:
-
Immediate Sample Treatment: Acidify samples immediately after collection to inactivate SAHH. Perchloric acid (PCA) or a mixture of methanol (B129727) and acetic acid are effective.
-
Maintain Low Temperatures: Keep samples on ice (4°C) throughout the entire collection and processing workflow to minimize enzymatic activity.[1] Room temperature storage can lead to a significant and rapid decrease in the S-Adenosylmethionine (SAM) to SAH ratio.[1]
-
Proper Storage: For long-term storage, samples should be deproteinized, stabilized, and stored at -80°C.
Q2: What is the most effective method for inactivating SAH hydrolase (SAHH)?
A2: Immediate acidification is the most effective method for inactivating SAHH. This serves two purposes: it lowers the pH, creating an environment that inhibits enzyme activity, and it acts as a deproteinizing agent, precipitating SAHH and other proteins out of the solution, which permanently halts enzymatic degradation.
Q3: Which extraction solvent system should I use for optimal SAH recovery?
A3: The choice of solvent depends on the sample matrix and the downstream analytical method. Here are two commonly used and effective options:
-
Perchloric Acid (PCA): A final concentration of 0.4 M PCA is widely used for efficient protein precipitation and stabilization of SAH. It is particularly effective for tissue samples.
-
Methanol with Acetic Acid: A mixture of methanol and 1M acetic acid (e.g., in an 80:20 volume ratio) is reported to yield good extraction recoveries for both SAM and SAH from cells.[2]
Q4: I am observing significant matrix effects in my LC-MS/MS analysis. How can I minimize these?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex biological samples.
Troubleshooting Steps:
-
Solid-Phase Extraction (SPE): Incorporate an SPE step after the initial protein precipitation to clean up the sample. Phenylboronic acid (PBA) SPE cartridges are effective for binding and purifying SAM and SAH.
-
Method of Standard Additions: If matrix effects persist, using the method of standard additions for quantification can help to compensate for these effects.
-
Chromatographic Separation: Optimize your liquid chromatography method to ensure SAH is well-separated from other matrix components that may cause ion suppression.
Q5: How should I prepare my samples to ensure the stability of SAH during storage?
A5: SAH is unstable in biological matrices at physiological pH and temperature.
Recommendations for Storage:
-
Short-term (during processing): Always keep samples on ice (4°C).
-
Long-term: After extraction and deproteinization (e.g., with PCA), the resulting acidic supernatant containing SAH is stable. For storage longer than a few hours, freeze the extracts at -80°C. Storage of liver tissues at -80°C for 2 months resulted in a 40% decrease in the SAM/SAH ratio.[1]
Data Presentation: SAH Extraction Efficiency
The following table summarizes quantitative data on the recovery of SAH using different extraction methods, providing a basis for comparison.
| Sample Matrix | Extraction Method | Recovery Efficiency (%) | Reference |
| Mouse Liver | Perchloric Acid (PCA) precipitation followed by PBA cleanup | 89 ± 1.5 | [3] |
| Human Plasma | One-step acidic methanol extraction | ~50 | [4] |
| Prostatic Adenocarcinoma Cells | Methanol with 1M Acetic Acid (80:20) | Good extraction recoveries reported | [2] |
Experimental Protocols
Protocol 1: SAH Extraction from Tissues using Perchloric Acid
This protocol is suitable for the extraction of SAH from solid tissues such as the liver or kidney.
Materials:
-
0.4 M Perchloric Acid (PCA), ice-cold
-
Homogenizer (e.g., Potter-Elvehjem)
-
Centrifuge capable of 4°C and >15,000 x g
-
Phosphate (B84403) buffer for neutralization (e.g., 2.5 M K₃PO₄)
Procedure:
-
Excise tissue samples and immediately freeze them in liquid nitrogen to halt metabolic activity.
-
Weigh the frozen tissue and add 9 volumes of ice-cold 0.4 M PCA (e.g., 900 µL for 100 mg of tissue).
-
Homogenize the sample on ice until a uniform suspension is achieved.
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the SAH.
-
For LC-MS/MS analysis, neutralize the acidic extract by adding a phosphate buffer. The formation of a precipitate (potassium perchlorate) will occur.
-
Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet the precipitate.
-
The resulting supernatant is ready for analysis or can be stored at -80°C.
Protocol 2: SAH Extraction from Cultured Cells using Methanol and Acetic Acid
This protocol is adapted for the extraction of SAH from pelleted cultured cells.[2]
Materials:
-
Extraction Solvent: 80% Methanol / 20% 1M Acetic Acid, ice-cold
-
Liquid Nitrogen
-
Vortex mixer
-
Centrifuge capable of 4°C and >9,000 x g
Procedure:
-
Harvest cells and pellet them by centrifugation. Quickly wash the pellet with ice-cold PBS to remove media components.
-
Aspirate the supernatant and flash-freeze the cell pellet in liquid nitrogen.
-
Add 600 µL of ice-cold extraction solvent to the frozen pellet.
-
Thaw the sample slowly on ice.
-
Perform three freeze-thaw cycles by alternating between liquid nitrogen and thawing on ice. Vortex the sample between each cycle to ensure cell lysis.[2]
-
Centrifuge the lysate at 9,000 x g for 5 minutes at 4°C.[2]
-
Transfer the supernatant containing SAH to a clean tube for analysis or store at -80°C.
Mandatory Visualizations
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. mendelnet.cz [mendelnet.cz]
- 3. Rapid analysis of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) isotopologues in stable isotope-resolved metabolomics (SIRM) using direct infusion nanoelectrospray ultra-high-resolution Fourier transform mass spectrometry (DI-nESI-UHR-FTMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: S-Adenosylhomocysteine (SAH) Sample Preparation
Welcome to the technical support center for S-Adenosylhomocysteine (SAH) analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of SAH sample preparation and obtain accurate, reproducible results. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider for accurate SAH measurement?
A1: The preanalytical steps are critical for obtaining valid data for SAH.[1] Key factors include immediate sample processing after collection, maintaining low temperatures (4°C or on ice) during handling, and rapid freezing for storage.[2] Given the instability of SAH and its metabolic precursor S-Adenosylmethionine (SAM), even short delays can significantly alter their concentrations and the crucial SAM/SAH ratio.[3]
Q2: How should I properly collect and store samples for SAH analysis?
A2: For optimal stability, samples should be collected and processed promptly. Plasma and serum should be separated from blood cells by centrifugation within an hour of collection at 4°C.[4][5] For tissue samples, homogenization should be performed on ice.[4] For long-term storage, all sample types, including plasma, serum, tissue homogenates, and cell lysates, should be stored at -80°C.[4][6] Some protocols recommend acidifying plasma samples with acetic acid prior to freezing to enhance stability.[7] Repeated freeze-thaw cycles should be avoided.[8]
Q3: What are the most common sources of error in SAH sample preparation?
A3: Common errors include delayed sample processing, improper storage temperatures, and repeated freeze-thaw cycles.[2][8] The enzymatic activity of S-Adenosylhomocysteine hydrolase (SAHH) in biological samples can rapidly degrade SAH.[2] Additionally, for LC-MS/MS analysis, matrix effects from components in the biological sample can interfere with the ionization of SAH, leading to inaccurate quantification.[9]
Q4: How can I minimize the degradation of SAH during my experiment?
A4: To minimize SAH degradation, it is crucial to work quickly and at low temperatures (on ice or at 4°C).[2] Immediately after homogenization of tissues or lysis of cells, acidifying the sample with agents like perchloric acid (PCA) or formic acid can denature and precipitate enzymes like SAHH.[2] If immediate processing is not possible, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[2]
Q5: What are matrix effects and how do they impact SAH quantification by LC-MS/MS?
A5: Matrix effects are the alteration of analyte ionization (suppression or enhancement) due to co-eluting components from the sample matrix during LC-MS/MS analysis.[9][10] These effects can lead to erroneous quantification of SAH.[9] The complexity of biological matrices makes them prone to matrix effects. Strategies to mitigate these effects include optimizing sample cleanup procedures, improving chromatographic separation, and using a stable isotope-labeled internal standard.[10][11]
Troubleshooting Guides
This section provides solutions to common problems encountered during SAH sample preparation and analysis.
| Problem | Potential Cause | Recommended Solution |
| Low SAH Recovery | SAH degradation due to enzymatic activity or improper storage. | - Process samples immediately on ice. - Acidify the sample to precipitate enzymes.[2] - Store samples at -80°C and avoid freeze-thaw cycles.[4][8] |
| High Variability Between Replicates | Inconsistent sample handling and processing times. | - Standardize the sample preparation workflow for all samples. - Ensure precise and consistent timing for each step. |
| Unexpected Peaks in Chromatogram (LC-MS/MS) | Contamination from reagents or labware. | - Use high-purity solvents and reagents. - Ensure all tubes and pipette tips are clean and free of contaminants. |
| Ion Suppression or Enhancement (LC-MS/MS) | Matrix effects from the biological sample. | - Optimize the sample extraction and clean-up protocol to remove interfering substances. - Use a stable isotope-labeled internal standard for SAH to compensate for matrix effects.[11] - Perform a matrix effect evaluation during method development.[11] |
| Inaccurate SAM/SAH Ratio | Differential stability of SAM and SAH during sample handling. | - Minimize the time between sample collection and processing.[3] - Maintain samples at low temperatures throughout the preparation.[3] |
Quantitative Data Summary
The stability of SAH and the SAM/SAH ratio is highly dependent on temperature and time. The following table summarizes the degradation observed in liver tissue samples under different conditions.
| Sample Type | Incubation Temperature | Incubation Time | Decrease in SAM/SAH Ratio |
| Liver Tissue | 25°C | 2 minutes | 48%[3] |
| Liver Tissue | 4°C | 5 minutes | 34%[3] |
| Liver Tissue (Storage) | -80°C | 2 months | 40%[3] |
Experimental Protocols
Detailed Methodology for Plasma Sample Preparation for LC-MS/MS
This protocol is adapted from established methods for the analysis of SAH in plasma.[7]
-
Blood Collection: Collect whole blood into tubes containing EDTA as an anticoagulant.
-
Centrifugation: Immediately after collection, centrifuge the blood at 1000 x g for 10 minutes at 4°C to separate the plasma.[4]
-
Acidification: Transfer the plasma to a clean tube and, for enhanced stability, add a small volume of 1M acetic acid to acidify the sample.[7]
-
Storage: If not for immediate analysis, store the acidified plasma at -80°C.[7]
-
Protein Precipitation: For analysis, thaw the plasma sample on ice. To precipitate proteins, add a volume of cold extraction solution (e.g., methanol (B129727) with 0.1% formic acid).[6]
-
Centrifugation: Vortex the mixture and then centrifuge at a high speed (e.g., 9447 x g) for 10 minutes at 4°C.[6][7]
-
Analysis: Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.[6]
Detailed Methodology for Tissue Sample Preparation for LC-MS/MS
This protocol is a general guideline for preparing tissue samples for SAH analysis.[3][4]
-
Tissue Collection: Excise the tissue of interest as quickly as possible and immediately freeze it in liquid nitrogen. Store at -80°C until processing.
-
Homogenization: Weigh the frozen tissue and homogenize it on ice in a suitable buffer.[4]
-
Acidification and Protein Precipitation: Add a cold acid solution (e.g., perchloric acid) to the homogenate to precipitate proteins and denature enzymes.[3]
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 7000 x g) for 10 minutes at 10°C.[3]
-
Neutralization (if using PCA): If perchloric acid was used, neutralize the supernatant with a base like potassium phosphate. Allow the potassium perchlorate (B79767) precipitate to form at 4°C and then centrifuge to remove it.[3]
-
Analysis: Transfer the clear supernatant to an HPLC vial for analysis.
Visualizations
Caption: Workflow for SAH sample preparation highlighting critical steps and potential pitfalls.
References
- 1. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC-MS/MS and evaluation of their stability in mice tissues [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. childrensmn.org [childrensmn.org]
- 6. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention [mdpi.com]
- 7. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eaglebio.com [eaglebio.com]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: S-Adenosylhomocysteine (SAH) Stability and Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of S-Adenosylhomocysteine (SAH) in various biological samples. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting SAH stability in biological samples?
A1: The stability of SAH is primarily influenced by storage temperature, storage duration, pH, and the presence of enzymatic activity. SAH is generally unstable at room temperature and is best preserved at ultra-low temperatures (e.g., -80°C) in an acidic environment.
Q2: What is the recommended anticoagulant for blood collection for SAH measurement?
A2: Acidic citrate (B86180) anticoagulants are recommended as they help to stabilize SAH by lowering the pH, which inhibits enzymatic degradation.[1] While EDTA can be used, it is crucial to process the sample immediately to prevent an artificial increase in SAH concentration.[1][2]
Q3: How many freeze-thaw cycles can my samples undergo without significant degradation of SAH?
A3: It is highly recommended to minimize freeze-thaw cycles. For plasma samples, some studies suggest that up to three freeze-thaw cycles may not lead to significant degradation. However, for optimal results, it is best to aliquot samples into single-use vials after the initial processing to avoid repeated freezing and thawing.
Q4: Why is the SAM/SAH ratio a critical parameter to measure?
A4: The ratio of S-Adenosylmethionine (SAM) to SAH, often referred to as the "methylation index," is a crucial indicator of the cell's methylation capacity. SAH is a potent inhibitor of methyltransferase enzymes. A lower SAM/SAH ratio can indicate reduced methylation potential and has been associated with various pathological conditions.
Q5: What are the expected concentrations of SAH in healthy individuals?
A5: In healthy adults, plasma SAH concentrations are typically in the low nanomolar range, with reference intervals estimated to be between 8 and 26 nmol/L.[3]
Data on SAH Stability
The stability of SAH varies significantly across different sample types and storage conditions. The following tables summarize the available quantitative data to guide your sample handling and storage protocols.
Table 1: Stability of SAH in Human Plasma/Serum
| Temperature | Duration | Sample Type | Anticoagulant | Change in SAH Concentration | Reference |
| Room Temp. | 24 hours | Whole Blood | EDTA | Increase | [1][2] |
| Room Temp. | 24 hours | Whole Blood | Acidic Citrate | Attenuated Increase | [1] |
| Room Temp. | 80 hours | Serum/Plasma | Not Specified | Increase | [3] |
| 4°C | 24 hours | Whole Blood | EDTA/Acidic Citrate | Attenuated Changes | [1] |
| 4°C | 80 hours | Serum/Plasma | Not Specified | Increase | [3] |
| -20°C | > 2 years | Serum/Plasma | Not Specified | Unstable | [3] |
| -80°C | Long-term | Plasma | Not Specified | Stable |
Table 2: Stability of SAH in Tissue Homogenates (Mouse Liver)
| Temperature | Duration | Change in SAM/SAH Ratio | Reference |
| 25°C | 2 minutes | -48% | |
| 4°C | 5 minutes | -34% | |
| 4°C | 15 minutes | -45% | |
| -80°C | 2 months | -40% |
Table 3: Stability of Analytes in Human Urine
| Temperature | Duration | Analytes Affected | Observation | Reference |
| ~20°C | 24 hours | Amino Acids, Hexose | Up to 60% reduction | [4] |
| ~9°C | 24 hours | Arginine, Valine, Leucine/Isoleucine | ~40% decrease | [4] |
| 4°C | 24 hours | Most metabolites stable | [4] | |
| -20°C | 24 hours | Most metabolites stable | [4] | |
| -80°C | Long-term | Generally stable | Recommended for long-term storage |
Experimental Protocols & Workflows
Signaling Pathway of SAH Metabolism
The following diagram illustrates the central role of SAH in the methionine cycle.
Experimental Workflow for SAH Quantification
This diagram outlines the general workflow for the analysis of SAH in biological samples using LC-MS/MS.
Detailed Experimental Protocols
Protocol 1: SAH Extraction from Plasma/Serum
This protocol details the extraction of SAH from plasma or serum samples for subsequent LC-MS/MS analysis.
-
Sample Collection: Collect whole blood in tubes containing an acidic citrate anticoagulant. If using EDTA tubes, proceed to the next step immediately.
-
Plasma/Serum Separation: Centrifuge the blood collection tubes at 2,000 x g for 15 minutes at 4°C.
-
Sample Aliquoting: Carefully transfer the plasma or serum supernatant to a clean microcentrifuge tube. It is recommended to prepare single-use aliquots to avoid freeze-thaw cycles.
-
Storage: Immediately freeze the plasma/serum aliquots at -80°C until analysis.
-
Thawing: On the day of analysis, thaw the samples on ice.
-
Internal Standard Spiking: Add an appropriate amount of isotopically labeled internal standard (e.g., d4-SAH) to each sample.
-
Protein Precipitation: Add a protein precipitation agent, such as 10% perchloric acid (PCA) or ice-cold methanol (B129727) containing 0.1% formic acid, to the sample. A common ratio is 3 volumes of precipitation agent to 1 volume of sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples on ice for 10 minutes.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or an HPLC vial for LC-MS/MS analysis.
Protocol 2: SAH Extraction from Tissue Homogenates
This protocol outlines the procedure for extracting SAH from tissue samples.
-
Tissue Collection: Excise the tissue of interest as quickly as possible to minimize post-mortem changes.
-
Flash Freezing: Immediately flash-freeze the tissue in liquid nitrogen.
-
Storage: Store the frozen tissue at -80°C until extraction.
-
Homogenization: On the day of extraction, weigh the frozen tissue and homogenize it in a pre-chilled homogenization buffer (e.g., 0.4 M perchloric acid) on ice. The ratio of tissue to buffer will depend on the tissue type and should be optimized.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the clear supernatant to a new tube.
-
pH Adjustment (if necessary): If using a perchloric acid extraction, neutralize the supernatant by adding a potassium carbonate solution.
-
Internal Standard Spiking: Add an appropriate amount of isotopically labeled internal standard to the supernatant.
-
Final Centrifugation: Centrifuge the sample again to remove any precipitate.
-
Analysis: Transfer the final supernatant to an HPLC vial for LC-MS/MS analysis.
Protocol 3: SAH Analysis in Urine
This protocol provides a general guideline for the analysis of SAH in urine samples.
-
Sample Collection: Collect a mid-stream urine sample in a sterile container.
-
Storage: For short-term storage (up to 24 hours), keep the urine sample at 4°C. For long-term storage, freeze at -80°C immediately after collection.[4]
-
Thawing: Thaw frozen urine samples on ice.
-
Centrifugation: Centrifuge the urine sample at 2,000 x g for 10 minutes at 4°C to remove any particulate matter.
-
Dilution: Dilute the urine supernatant with an appropriate buffer (e.g., 0.1% formic acid in water) to reduce matrix effects. The dilution factor should be optimized for your specific assay.
-
Internal Standard Spiking: Add an appropriate amount of isotopically labeled internal standard.
-
Analysis: Inject the diluted sample directly into the LC-MS/MS system for analysis.
Troubleshooting Guide
Issue 1: Low SAH Signal or Poor Sensitivity
-
Possible Cause: SAH degradation during sample collection and processing.
-
Solution: Ensure rapid processing of samples on ice. Use acidic citrate tubes for blood collection or immediately acidify the sample after collection. Minimize the time between collection and freezing.
-
-
Possible Cause: Suboptimal LC-MS/MS parameters.
-
Solution: Optimize the mass spectrometry parameters for SAH, including precursor and product ion selection, collision energy, and source parameters. Ensure the chromatographic method provides good peak shape and retention.
-
-
Possible Cause: Matrix effects leading to ion suppression.
-
Solution: Incorporate an isotopically labeled internal standard to compensate for matrix effects. Optimize sample cleanup procedures, such as using solid-phase extraction (SPE), or increase the dilution of the sample.
-
Issue 2: High Variability Between Replicates
-
Possible Cause: Inconsistent sample handling and extraction.
-
Solution: Standardize all steps of the protocol, including timing, temperatures, and volumes. Ensure thorough vortexing after each reagent addition.
-
-
Possible Cause: Pipetting errors, especially with small volumes.
-
Solution: Use calibrated pipettes and proper pipetting techniques. Prepare master mixes of reagents where possible to minimize pipetting variability.
-
-
Possible Cause: Carryover from previous injections on the LC-MS/MS system.
-
Solution: Implement a robust wash method for the autosampler and injection port between samples. Inject blank samples after high-concentration samples to check for carryover.
-
Issue 3: Unexpected Peaks or Interferences in the Chromatogram
-
Possible Cause: Co-elution of other compounds with similar mass-to-charge ratios.
-
Solution: Optimize the chromatographic separation by adjusting the gradient, mobile phase composition, or using a different column chemistry.
-
-
Possible Cause: Contamination from reagents, tubes, or the instrument.
-
Solution: Use high-purity solvents and reagents. Ensure all labware is clean. Run system suitability tests and blanks to identify sources of contamination.
-
Issue 4: Poor Peak Shape (e.g., tailing or fronting)
-
Possible Cause: Issues with the analytical column.
-
Solution: Ensure the column is properly conditioned and has not exceeded its lifetime. Check for blockages in the column or frits.
-
-
Possible Cause: Incompatibility between the sample solvent and the mobile phase.
-
Solution: Ensure the final sample solvent is as similar as possible to the initial mobile phase composition.
-
By following these guidelines and protocols, researchers can improve the accuracy and reliability of their S-Adenosylhomocysteine measurements. For further assistance, please consult the referenced literature or contact your instrument manufacturer's technical support.
References
- 1. Quantification of serum and urinary S-adenosylmethionine and S-adenosylhomocysteine by stable-isotope-dilution liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. krishgen.com [krishgen.com]
- 3. mdpi.com [mdpi.com]
- 4. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of SAM and SAH
Welcome to the technical support center for optimizing the chromatographic separation of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges in SAM and SAH analysis.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments in a question-and-answer format.
Question: Why am I observing poor resolution and overlapping peaks for SAM and SAH?
Answer: Due to their structural similarities and polar nature, achieving baseline separation of SAM and SAH can be challenging. Several factors can contribute to this issue:
-
Inadequate Chromatographic Mode: Standard single-dimension reversed-phase or cation-exchange HPLC may not provide sufficient resolution.[1][2]
-
Suboptimal Mobile Phase: The composition of the mobile phase is critical for effective separation.
-
Incorrect Column Selection: The choice of stationary phase plays a crucial role in separation.
Question: What is causing significant peak tailing for my SAM peak?
Answer: Peak tailing for a basic compound like SAM can arise from several factors:
-
Secondary Interactions with Silica (B1680970): Residual silanol (B1196071) groups on the silica backbone of the stationary phase can interact with the basic amine groups of SAM, leading to tailing.
-
Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.
-
Incorrect Mobile Phase pH: The pH of the mobile phase influences the ionization state of the analytes and can impact peak shape.
Question: Why is the sensitivity for SAM and SAH low in my LC-MS/MS analysis?
Answer: Low sensitivity can be a significant hurdle, especially with low-concentration biological samples.
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of SAM and SAH in the mass spectrometer source.
-
Inefficient Ionization: The choice of mobile phase additives can affect ionization efficiency.
-
Solution: For positive electrospray ionization (ESI), acidic mobile phase additives like formic acid are commonly used.[1] Optimizing the mobile phase pH is crucial for efficient ionization.
-
Question: I am experiencing inconsistent retention times. What should I check?
Answer: Fluctuations in retention times can compromise the reliability of your results.
-
Column Equilibration: Inadequate equilibration of the column with the initial mobile phase conditions before each injection can lead to shifts in retention times.
-
Mobile Phase Composition: Inaccurate preparation or changes in the mobile phase composition over time can cause retention time drift.
-
System Leaks: Leaks in the HPLC system can lead to pressure fluctuations and, consequently, inconsistent retention times.
Frequently Asked Questions (FAQs)
What is the significance of the SAM/SAH ratio?
The ratio of SAM to SAH is often referred to as the "methylation index" or "methylation potential".[4][6] It reflects the cell's capacity for methylation reactions. A high SAM/SAH ratio indicates a greater methylation capacity, while a low ratio suggests inhibition of methyltransferases, as SAH is a product inhibitor of these enzymes.[6][7]
How should I prepare and store my samples and standards to ensure the stability of SAM and SAH?
SAM is notably unstable, particularly at neutral and alkaline pH.[7][8]
-
Stock Solutions: Prepare stock solutions of SAM and SAH in an acidic solution, such as 0.1% formic acid in water, and store them in aliquots at -80°C.[7] These solutions can be stable for at least 12 months under these conditions.[7]
-
Tissue Samples: For tissue samples, it is critical to minimize the time between sample collection and processing. The SAM/SAH ratio in liver tissues can decrease significantly within minutes at 4°C or room temperature.[4] Storage of liver tissues at -80°C for two months has been shown to result in a 40% decrease in the SAM/SAH ratio.[4] Homogenizing tissue samples in an acidified mobile phase can help prevent SAM degradation.[3]
-
Plasma Samples: Collect blood in EDTA tubes and process immediately. Plasma should be separated by centrifugation and stored at -80°C until analysis.[6]
What are the typical detection methods for SAM and SAH?
UV detection at approximately 254 nm can be used.[1] However, for higher sensitivity and specificity, especially in complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.[1][3][7]
Experimental Protocols
Below are summarized methodologies for key experiments.
Protocol 1: LC-MS/MS for SAM and SAH in Plasma
| Parameter | Specification |
| LC System | Shimadzu Nexera LC System[1][9] |
| Mass Spectrometer | 5500 QTRAP® (AB Sciex)[1][9] |
| Column | Phenomenex EA:faast (250 mm × 2.0 mm)[1][9] |
| Mobile Phase | Binary gradient with methanol[1][9] |
| Flow Rate | 0.20 mL/min[1][9] |
| Injection Volume | 3 µL[1][9] |
| Total Run Time | 10 min[1][9] |
| Ionization Mode | Positive Electrospray Ionization (ESI)[1] |
| MRM Transitions | SAM: m/z 399 → 250, SAH: m/z 385 → 136[1] |
Sample Preparation:
-
Combine 20 µL of plasma with 180 µL of an internal standard solution (containing heavy isotope-labeled SAM and SAH) in the mobile phase.[1][9]
-
Filter the mixture by ultracentrifugation through a 10 kDa molecular weight cutoff membrane.[1][9]
Protocol 2: Reversed-Phase HPLC-UV for SAM and SAH in Tissue
| Parameter | Specification |
| Method | Reversed-phase high-performance liquid chromatography[1] |
| Detection | UV[1] |
| Injection Volume | 25 µL[1] |
Sample Preparation:
-
Prepare a perchloric acid extract of the tissue.[1]
Visualizations
Caption: A generalized workflow for the chromatographic analysis of SAM and SAH.
Caption: A decision tree for troubleshooting poor chromatographic resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel liquid chromatography based assays for s-adenosylmethionine and related metabolites - UCL Discovery [discovery.ucl.ac.uk]
- 3. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SAM and SAH Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Measuring Low Concentrations of S-adenosyl-L-homocysteine (SAH)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when measuring low concentrations of S-adenosyl-L-homocysteine (SAH).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in measuring low concentrations of SAH?
A1: Measuring low concentrations of S-adenosyl-L-homocysteine (SAH) presents several analytical challenges:
-
Low Endogenous Concentrations: SAH is typically present at nanomolar concentrations in biological samples, requiring highly sensitive detection methods.[1]
-
Structural Similarity to SAM: The close structural resemblance to the highly abundant S-adenosyl-L-methionine (SAM) can lead to cross-reactivity and interference in less specific assays.
-
Instability: SAH is susceptible to degradation, particularly during sample preparation and storage, which can lead to inaccurate quantification.[2][3] Preanalytical steps are critical for obtaining valid data.[2]
-
Matrix Effects: Components of biological samples (e.g., plasma, cell lysates) can interfere with the assay and affect the accuracy of measurements.
Q2: Which assay method is most suitable for my low-concentration SAH samples?
A2: The choice of assay depends on factors such as the required sensitivity, sample type, available equipment, and throughput needs.
-
LC-MS/MS is considered the gold standard for its high sensitivity and specificity, allowing for accurate quantification of SAH even in complex biological matrices.[1][4]
-
Fluorescence-based assays offer high sensitivity and are well-suited for high-throughput screening (HTS) applications.[5][6]
-
Enzyme-coupled assays provide a continuous or endpoint readout and can be adapted for various formats, including spectrophotometric and fluorometric detection.[7][8]
-
Immunoassays (e.g., ELISA) can be used for SAH detection but may be limited by the specificity of the antibody and potential cross-reactivity with SAM.[6]
Q3: How can I minimize the instability of SAH in my samples?
A3: Proper sample handling and storage are crucial for maintaining the integrity of SAH.
-
Rapid Processing: Process samples quickly after collection and keep them on ice to minimize enzymatic activity that could alter SAH levels.
-
Acidification: Acidifying samples, for instance with perchloric acid, can help to stabilize SAH.
-
Low-Temperature Storage: Store samples at -80°C for long-term stability.[2] Repeated freeze-thaw cycles should be avoided.[9]
-
Use of Stabilizers: For certain sample types, the addition of stabilizing agents may be necessary.
Q4: How can I mitigate interference from SAM in my SAH measurements?
A4: Interference from S-adenosyl-L-methionine (SAM) is a significant challenge due to its high abundance and structural similarity to SAH.
-
Highly Specific Assays: Employ assays with high selectivity for SAH over SAM. LC-MS/MS is particularly effective in distinguishing between the two molecules based on their mass-to-charge ratio.[1]
-
Selective Antibodies/Aptamers: In immunoassays or aptamer-based assays, use antibodies or aptamers with high specificity for SAH.[10]
-
Enzymatic Removal of SAM: In some enzyme-coupled assays, it may be possible to enzymatically remove SAM prior to SAH detection, although this can add complexity to the protocol.
Troubleshooting Guides
Issue 1: Low or No Signal in Fluorescence-Based Assays
| Possible Cause | Troubleshooting Step |
| Insufficient SAH Concentration | Concentrate the sample if possible, or consider using a more sensitive assay like LC-MS/MS. |
| Degradation of SAH | Review sample handling and storage procedures to ensure SAH stability. Prepare fresh samples and standards. |
| Inactive Enzyme (in enzyme-coupled fluorescent assays) | Verify the activity of the coupling enzymes. Use a positive control with a known amount of SAH to test the assay components. |
| Incorrect Filter/Wavelength Settings | Ensure the excitation and emission wavelengths on the fluorescence plate reader are correctly set for the specific fluorophore used in the assay.[11] |
| Quenching of Fluorescence Signal | Check for interfering substances in the sample matrix that may quench the fluorescence. Sample purification may be necessary. |
| Photobleaching | Minimize the exposure of fluorophores to light, especially during incubation and reading steps.[7] |
Issue 2: High Background Signal in Enzyme-Coupled Assays
| Possible Cause | Troubleshooting Step |
| Contaminating Enzyme Activity in the Sample | Include a "no enzyme" control (without the coupling enzymes) to assess the background signal from the sample itself. Sample purification may be required. |
| Substrate Instability | Check the stability of the substrate used for the coupling reaction. Prepare fresh substrate solutions. |
| Non-specific Reaction of Detection Reagent | Test the detection reagent with a blank sample (buffer only) to ensure it does not produce a high background signal on its own. |
| Presence of Reducing Agents | Some samples may contain reducing agents that can interfere with certain colorimetric or fluorometric detection methods. |
Issue 3: Poor Reproducibility in LC-MS/MS Measurements
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Standardize the sample preparation protocol, including extraction and derivatization steps. The use of an internal standard is highly recommended to correct for variability.[12][13] |
| Matrix Effects | Evaluate and minimize matrix effects by optimizing the sample cleanup procedure or using a stable isotope-labeled internal standard.[5] |
| Instrument Variability | Ensure the LC-MS/MS system is properly calibrated and maintained. Check for fluctuations in spray stability and detector response.[14] |
| Analyte Adsorption | SAH can adsorb to plasticware and column surfaces. Use low-binding tubes and ensure the column is properly conditioned. |
| Carryover | Inject blank samples between experimental samples to check for and mitigate carryover from previous injections.[15] |
Quantitative Data
Table 1: Comparison of Detection Methods for SAH
| Method | Reported Detection Limit | Linear Range | Advantages | Disadvantages | Reference |
| LC-MS/MS | 1 nM (plasma) | 12.5 - 5000 nmol/L | High sensitivity and specificity | Requires specialized equipment and expertise | [1][12] |
| Fluorescence (CPM-based) | 0.05 µM (in 50 µl buffer) | 0.05 - 50 µM | High sensitivity, suitable for HTS | Susceptible to fluorescence interference | [6] |
| Fluorescence (RNA-based biosensor) | 75 nM - 1.3 µM (affinity) | Not specified | "Mix and go" format, applicable in live cells | May require optimization for different sample types | |
| Enzyme-Coupled (Luminescence) | Not explicitly stated, but high signal-to-background | Not specified | High sensitivity, extended signal half-life | Indirect detection, potential for enzyme inhibition | [1] |
| Immunoassay (ELISA) | Dependent on antibody affinity | Dependent on assay design | High throughput, relatively simple | Potential for cross-reactivity with SAM | [6] |
Experimental Protocols
Protocol 1: General Workflow for Fluorescence-Based SAH Assay
-
Sample Preparation:
-
Collect biological samples (e.g., cell lysates, plasma) and immediately place on ice.
-
Perform necessary extraction or purification steps to remove interfering substances.
-
Quantify total protein concentration for normalization.
-
-
Standard Curve Preparation:
-
Prepare a series of SAH standards of known concentrations in the same buffer as the samples.
-
-
Enzymatic Reaction (for methyltransferase activity assays):
-
Set up reactions containing the methyltransferase enzyme, substrate, and SAM in a microplate.
-
Include appropriate controls (e.g., no enzyme, no substrate).
-
Incubate at the optimal temperature for the enzyme for a defined period.
-
-
SAH Detection:
-
Stop the enzymatic reaction (if applicable).
-
Add the detection reagents, which typically include coupling enzymes and a fluorogenic probe that reacts with a product of the coupled reaction (e.g., homocysteine).[6]
-
Incubate to allow the detection reaction to proceed.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.[11]
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control).
-
Generate a standard curve by plotting fluorescence intensity versus SAH concentration.
-
Determine the SAH concentration in the samples by interpolating their fluorescence values on the standard curve.
-
Protocol 2: General Workflow for LC-MS/MS Quantification of SAH in Plasma
-
Sample Preparation:
-
LC Separation:
-
Inject a small volume (e.g., 3 µL) of the filtrate onto an appropriate HPLC column (e.g., a C18 column).[12][13]
-
Use a binary gradient elution with mobile phases typically consisting of an aqueous solution with an organic modifier (e.g., methanol (B129727) or acetonitrile) and an acid (e.g., formic acid).
-
-
MS/MS Detection:
-
Data Analysis:
-
Integrate the peak areas for SAH and the internal standard.
-
Calculate the peak area ratio of SAH to the internal standard.
-
Generate a calibration curve by plotting the peak area ratio versus the concentration of the SAH standards.
-
Determine the concentration of SAH in the plasma samples from the calibration curve.
-
Visualizations
Caption: General methyltransferase reaction pathway.
Caption: General workflow for SAH detection and measurement.
References
- 1. promega.com [promega.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulating Fluorogenic Assay to Evaluate S-adenosyl-L-methionine Analogues as Protein Methyltransferase Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Why is reproducibility of mass spectrometry challenging? [alphalyse.com]
- 15. LC-MS/MS poor reproducibility of analyte peak areas - Chromatography Forum [chromforum.org]
Technical Support Center: Minimizing Variability in SAH ELISA Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize variability in S-adenosylhomocysteine (SAH) ELISA assays.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable level of variability in an SAH ELISA assay?
A1: The coefficient of variation (%CV) is a key metric for assessing assay consistency.[1][2] For most ELISA assays, an intra-assay %CV of less than 15% is considered acceptable, though a stricter goal of less than 10% is often preferred. For the lower limit of quantification (LLOQ), a %CV of up to 20% may be acceptable.[3] Inter-assay %CV, which measures reproducibility between different runs, should also ideally be below 15-20%.[3][4]
| Precision Type | Acceptable %CV | Ideal %CV |
| Intra-Assay | < 15% (up to 20% at LLOQ) | < 10% |
| Inter-Assay | < 15-20% | < 15% |
Q2: What are the most common sources of high variability in SAH ELISA assays?
A2: High variability in ELISA assays often stems from procedural inconsistencies. The most common culprits include improper pipetting technique, inadequate or inconsistent plate washing, temperature fluctuations across the plate (edge effects), and errors in reagent and sample preparation.[5][6]
Q3: How can I minimize "edge effects" in my ELISA plate?
A3: Edge effects, where the outer wells of a plate behave differently from the inner wells, are often caused by temperature and humidity variations.[1][2] To minimize these effects, ensure that all reagents and the plate are brought to room temperature before use.[1][2] Use a plate sealer during incubation steps to prevent evaporation.[1][2] Additionally, avoiding the use of plates directly from the refrigerator can help ensure a more uniform temperature across the plate.[1]
Troubleshooting Guide
This guide addresses specific issues that can lead to increased variability in your SAH ELISA assays.
High Coefficient of Variation (%CV) Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | - Use calibrated pipettes and ensure proper technique.[1][2] - Change pipette tips between each standard, sample, and reagent.[7] - For multichannel pipetting, visually inspect that all tips are drawing and dispensing equal volumes.[8] |
| Improper Plate Washing | - Ensure all wells are washed equally and thoroughly.[5] Overly aggressive washing can strip bound antibodies, while insufficient washing can lead to high background.[4] - Consider using a manual washing technique for better control.[9] - Tap the plate firmly on absorbent paper after the final wash to remove residual buffer.[10] |
| Bubbles in Wells | - Pipette solutions gently down the side of the wells to avoid bubble formation.[7] - Before reading the plate, inspect for bubbles and gently pop them with a clean pipette tip if necessary.[1][2] |
| Inconsistent Incubation Time or Temperature | - Use a plate sealer during incubations to prevent evaporation and maintain temperature uniformity.[2] - Ensure the incubator provides a stable and uniform temperature.[11] A water bath can also be used for more even heating.[11] - Adhere strictly to the recommended incubation times in the protocol.[7][8] |
| Poorly Mixed Reagents or Samples | - Thoroughly mix all reagents and samples before adding them to the plate.[5][7] Vortex or gently pipette up and down to ensure homogeneity.[5] |
Experimental Protocols
Manual ELISA Plate Washing Protocol
This protocol is designed to ensure thorough and consistent washing of ELISA plates, a critical step in minimizing assay variability.
Materials:
-
Wash buffer (as specified in the kit protocol)
-
Squirt bottle
-
Clean, low-lint absorbent paper
-
Sink or waste container
Procedure:
-
Prepare Work Area: Place absorbent paper on a clean benchtop next to a sink.[12]
-
Discard Liquid: Invert the plate over the sink and discard the contents with a firm flick of the wrist.[9][12]
-
Blot Plate: Immediately blot the inverted plate onto the clean absorbent paper. Move the plate to a dry section of the paper and tap firmly 3-4 times to remove any remaining liquid.[9]
-
Fill Wells: Using a squirt bottle, gently fill each well with wash buffer until it overflows.[12]
-
Repeat Wash Cycle: Repeat steps 2-4 for the number of washes specified in your protocol (typically 3-5 times).[10][12]
-
Final Tap: After the final wash and blotting, tap the plate firmly on the absorbent paper to remove as much residual wash buffer as possible.[10]
-
Proceed Immediately: Do not let the wells dry out before adding the next reagent.[7][13]
Visual Guides
Troubleshooting Workflow for High %CV
This diagram outlines a logical workflow for identifying and addressing the root causes of high coefficient of variation in your SAH ELISA assay.
Caption: A flowchart for troubleshooting high %CV in ELISA assays.
Key Steps to Minimize ELISA Variability
This diagram illustrates the critical stages in the ELISA workflow where attention to detail can significantly reduce variability.
Caption: Critical control points in the ELISA workflow for reducing variability.
References
- 1. What causes high coefficient variation for my ELISA results? | AAT Bioquest [aatbio.com]
- 2. How to deal with inconsistent results and high CV in ELISA | Abcam [abcam.com]
- 3. biocompare.com [biocompare.com]
- 4. cygnustechnologies.com [cygnustechnologies.com]
- 5. arp1.com [arp1.com]
- 6. What are the potential sources of error in ELISA testing? | Drlogy [drlogy.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. Top 10 Tips for ELISA [jacksonimmuno.com]
- 9. cygnustechnologies.com [cygnustechnologies.com]
- 10. Washing of ELISA Plates – ELISA Tests [elisatests.in]
- 11. Hengyuan Biotechnology | Key points of ELISA experiment - incubation [en.hnybio.com]
- 12. cygnustechnologies.com [cygnustechnologies.com]
- 13. How to Wash the ELISA Plate? [elabscience.com]
Technical Support Center: S-Adenosyl-L-homocysteine (SAH) Stability
Welcome to the technical support center for S-Adenosyl-L-homocysteine (SAH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of SAH, particularly concerning the impact of freeze-thaw cycles. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of S-Adenosyl-L-homocysteine (SAH) instability in biological samples?
A1: The primary cause of SAH degradation in biological samples is enzymatic activity. The enzyme S-Adenosyl-L-homocysteine hydrolase (SAHH) rapidly and reversibly breaks down SAH into homocysteine and adenosine.[1] If SAHH is not inactivated promptly after sample collection, SAH levels can be artificially lowered, leading to inaccurate experimental results.[1]
Q2: How do freeze-thaw cycles affect the stability of SAH?
A2: While direct quantitative studies on the specific impact of multiple freeze-thaw cycles on purified SAH solutions are not extensively detailed in readily available literature, the chemical nature of SAH and its instability in biological matrices suggest that repeated freeze-thaw cycles can be detrimental. The process can introduce variability by:
-
pH shifts: Cryoconcentration during freezing can cause localized shifts in pH, which may affect SAH stability.[2]
-
Increased degradation: For biological samples, cellular lysis during thawing can release more SAH hydrolase, accelerating enzymatic degradation.
-
Oxidation: SAH can slowly oxidize to a sulfoxide (B87167) form, and changes in the sample environment during freeze-thaw cycles might facilitate this process.[3]
Q3: What are the best practices for storing SAH solutions to minimize degradation?
A3: To ensure the stability of SAH solutions, the following storage practices are recommended:
-
Aliquoting: Aliquot SAH solutions into single-use volumes to avoid repeated freeze-thaw cycles.
-
Low Temperature Storage: For long-term storage, keep SAH solutions at -80°C. Even at this temperature, some degradation can occur over time, as evidenced by a decrease in the SAM/SAH ratio in tissue samples stored for several months.[4] For short-term storage, -20°C is acceptable.
-
Appropriate Solvents: Dissolve SAH in a suitable buffer or water. The product is soluble in water.[3] For biological samples, immediate acidification is crucial to inhibit enzymatic activity.[1][4]
-
Protection from Oxidation: In its solid form and in solution, SAH can be protected from oxidation by agents like thiodiglycol (B106055).[3]
Q4: My experimental results involving SAH are inconsistent. Could freeze-thaw cycles be the cause?
A4: Yes, inconsistent results are a potential consequence of subjecting SAH to multiple freeze-thaw cycles. Each cycle introduces a risk of degradation, which can lead to a decrease in the effective concentration of SAH in your experiments. This is particularly critical in sensitive assays where precise concentrations are required. It is crucial to minimize the number of freeze-thaw cycles.
Troubleshooting Guides
Issue: I suspect my SAH stock solution has degraded after multiple freeze-thaw cycles.
| Possible Cause | Troubleshooting Steps |
| Repeated Freeze-Thaw Cycles | 1. Discard the current stock solution. 2. Prepare a fresh stock solution of SAH. 3. Aliquot the new stock into single-use vials to avoid future freeze-thaw cycles. |
| Improper Storage Temperature | 1. Verify the storage temperature of your freezer. For long-term stability, -80°C is recommended.[4] 2. If stored at a higher temperature (e.g., -20°C), consider preparing fresh stock more frequently. |
| Oxidation | 1. If not already included, consider adding a protecting agent like thiodiglycol to your stock solution.[3] 2. Store aliquots under an inert gas (e.g., argon or nitrogen) if possible. |
Issue: I am working with biological samples and observe a significant decrease in SAH levels.
| Possible Cause | Troubleshooting Steps |
| Enzymatic Degradation | 1. Immediately after collection, acidify the sample with perchloric acid or acetic acid to a pH of 4.5-5.0 to inactivate SAH hydrolase.[1][4] 2. Keep samples on ice (4°C) during all processing steps before long-term storage.[1][4] |
| Delayed Processing | 1. Process samples as quickly as possible after collection. Delays, even at 4°C, can lead to changes in SAH levels.[4] |
| Sample Lysis during Thawing | 1. Thaw samples rapidly when needed for analysis. 2. Once thawed, keep the sample on ice and process it immediately. |
Data on Factors Affecting SAH Stability
Direct quantitative data on the percentage of SAH degradation per freeze-thaw cycle is limited. The following table summarizes key factors known to influence SAH stability.
| Factor | Effect on SAH Stability | Recommendation | Reference |
| Enzymatic Activity (SAH Hydrolase) | Rapid degradation of SAH to homocysteine and adenosine. | Immediate sample acidification (pH 4.5-5.0) and deproteinization. | [1][4] |
| Temperature | Higher temperatures accelerate both enzymatic and chemical degradation. | Process samples at 4°C and store long-term at -80°C. | [1][4] |
| pH | Acidic conditions (pH 4.5-5.0) inhibit SAH hydrolase. SAH is hydrolyzed in strong acid (0.1 M HCl at 100°C) but is stable in neutral or alkaline solutions at 25°C for short periods. | Maintain acidic pH for biological samples. Use neutral pH buffers for in vitro assays where enzymatic activity is not a concern. | [1][3] |
| Oxidation | Slow oxidation to the sulfoxide form can occur. | Use of protecting agents like thiodiglycol. | [3] |
| Freeze-Thaw Cycles | Potential for pH shifts and increased enzymatic activity upon thawing, leading to degradation. | Aliquot into single-use vials to minimize cycles. | Inferred from general principles of analyte stability. |
Experimental Protocol: Assessing SAH Stability After Freeze-Thaw Cycles
This protocol provides a general framework for evaluating the stability of your SAH solutions under your specific experimental conditions.
Objective: To quantify the degradation of SAH in a solution after multiple freeze-thaw cycles.
Materials:
-
S-Adenosyl-L-homocysteine (SAH) powder
-
Solvent (e.g., ultrapure water, appropriate buffer)
-
Microcentrifuge tubes
-
Freezers (-20°C and -80°C)
-
Analytical method for SAH quantification (e.g., LC-MS/MS, HPLC)
Methodology:
-
Preparation of SAH Stock Solution:
-
Prepare a fresh stock solution of SAH at a known concentration (e.g., 1 mg/mL) in the desired solvent.
-
Immediately after preparation, take an aliquot for initial concentration measurement (T0 - zero freeze-thaw cycles).
-
-
Aliquoting:
-
Dispense the remaining stock solution into multiple single-use microcentrifuge tubes. The number of aliquots will depend on the number of freeze-thaw cycles you plan to test.
-
-
Freeze-Thaw Cycling:
-
Store the aliquots at the desired freezing temperature (e.g., -20°C or -80°C).
-
For each cycle, remove a set of aliquots from the freezer and allow them to thaw completely at room temperature or on ice.
-
Once thawed, immediately re-freeze the samples at the storage temperature.
-
At predetermined cycle numbers (e.g., 1, 3, 5, 10 cycles), retain a set of aliquots for analysis and do not re-freeze them.
-
-
Sample Analysis:
-
Analyze the SAH concentration in the thawed aliquots from each freeze-thaw cycle, along with the T0 sample, using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of SAH remaining at each freeze-thaw cycle relative to the initial concentration (T0).
-
Plot the percentage of SAH remaining as a function of the number of freeze-thaw cycles.
-
Visualizations
Caption: Enzymatic degradation of SAH by SAH hydrolase.
Caption: Workflow for assessing SAH stability after freeze-thaw cycles.
Caption: Troubleshooting logic for SAH stability issues.
References
Technical Support Center: Improving Reproducibility of S-Adenosylhomocysteine (SAH) Measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of S-Adenosylhomocysteine (SAH) measurements. Accurate SAH quantification is critical for studying methylation processes and their role in various diseases.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the reproducibility of SAH measurements?
A1: The most critical factors include sample handling and stability, the choice of analytical method (LC-MS/MS or ELISA), and the proper execution of the experimental protocol. SAH and its precursor, S-Adenosylmethionine (SAM), are unstable molecules, making pre-analytical steps crucial for obtaining valid data.[1][2]
Q2: How should I collect and store my biological samples for SAH analysis?
A2: Proper sample collection and storage are paramount for accurate SAH measurement. For blood samples, it is recommended to collect them at 4°C.[3] To prevent the degradation of SAH and SAM, samples should be processed immediately. If immediate analysis is not possible, acidification of plasma with acetic acid to a pH of 4.5-5.0 can stabilize both compounds for at least 4 months when stored at -80°C.[1] For tissue samples, metabolite changes can occur within seconds due to ischemic conditions, so rapid processing is essential.[1] Long-term storage of tissues should be at -80°C, though some degradation may still occur over time.[1][2] Avoid repeated freeze-thaw cycles.[3]
Q3: What are the main advantages and disadvantages of using LC-MS/MS versus ELISA for SAH measurement?
A3: LC-MS/MS is considered the gold standard for SAH quantification due to its high sensitivity, specificity, and ability to simultaneously measure SAM, allowing for the determination of the SAM/SAH ratio (the "methylation index").[1][2] However, it requires expensive equipment and specialized expertise. ELISA kits are more accessible and can be a good alternative for relative quantification, but they may be more susceptible to matrix effects and cross-reactivity, potentially leading to less accurate results.
Q4: Why is the SAM/SAH ratio important to measure?
A4: The ratio of SAM to SAH is often referred to as the "methylation index" and is considered a measure of the cellular methylation capacity.[1][2] SAH is a product and a potent inhibitor of transmethylation reactions.[1][4] Therefore, the SAM/SAH ratio provides a more comprehensive picture of the methylation status within a biological system than measuring SAH alone.
Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues encountered during SAH measurements using LC-MS/MS and ELISA methods.
LC-MS/MS Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low Signal Intensity / Ion Suppression | Matrix effects from the biological sample. | Optimize sample preparation to remove interfering substances. Methods like solid-phase extraction (SPE) can be effective.[5] Diluting the sample can also help reduce matrix effects.[5] |
| Suboptimal mass spectrometer settings. | Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for the specific MRM transitions of SAH.[5] | |
| Inaccurate Quantification | Lack of an appropriate internal standard. | Use a stable isotope-labeled internal standard, such as ¹³C₅-SAH, to correct for variations in sample preparation and instrument response.[5] |
| Improper calibration curve. | Prepare calibration standards in a matrix that closely matches the biological samples to account for matrix effects.[5] | |
| Inconsistent Retention Times | Fluctuations in temperature or mobile phase composition. | Use a column oven to maintain a consistent temperature. Ensure the mobile phase is well-mixed and degassed.[5] |
| Issues with the HPLC system. | Check for leaks, pump issues, or problems with the autosampler.[5] | |
| Carryover | Adsorption of SAH to the LC system components. | Include a thorough wash step with a strong solvent in the LC gradient to clean the column and injector between samples.[5] |
ELISA Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Omission of a key reagent. | Double-check that all reagents were added in the correct order.[6] |
| Inactive reagents. | Ensure proper storage of kit components and that they have not expired. Prepare fresh substrate solutions for each experiment.[4][7] | |
| Insufficient incubation times or incorrect temperature. | Follow the manufacturer's recommendations for incubation times and temperatures. Ensure all reagents are brought to room temperature before use.[6][8] | |
| Improper washing. | Ensure all wells are filled and aspirated completely during wash steps. Use an automated plate washer if available.[6] | |
| High Background | Concentration of detection antibody is too high. | Perform a titration of the detection antibody to determine the optimal concentration.[6] |
| Cross-reactivity or non-specific binding. | Use appropriate blocking buffers.[6] For mouse or rat plasma/serum, IgG removal may be necessary.[9] | |
| Extended incubation or substrate development time. | Reduce incubation times or stop the substrate reaction sooner.[6] | |
| Poor Reproducibility | Inconsistent pipetting. | Use calibrated pipettes and ensure proper technique. Check for bubbles in the wells. |
| Inconsistent washing. | Ensure uniform washing across all wells. Obstructions in washer ports can lead to variability.[6] | |
| Temperature gradients across the plate. | Avoid stacking plates during incubation.[8] Ensure the plate is at a uniform temperature. |
Experimental Protocols
Detailed Methodology for LC-MS/MS Measurement of SAH
This protocol is a generalized procedure based on common practices and should be optimized for your specific instrumentation and sample type.
1. Sample Preparation (Protein Precipitation)
-
To 20 µL of plasma, urine, or cell lysate, add 20 µL of 0.5 M DTT and 20 µL of an internal standard solution (containing a known concentration of ¹³C₅-SAH).[10]
-
Vortex the mixture and incubate at room temperature for 10 minutes.[10]
-
Add 100 µL of an extraction solution (e.g., 0.1% formic acid in methanol) and vortex thoroughly.[10]
-
Centrifuge the samples at high speed (e.g., 9,500 x g) for 10 minutes at room temperature to pellet the precipitated proteins.[10]
-
Carefully transfer the supernatant to a new tube or HPLC vial for analysis.[10]
2. Liquid Chromatography
-
Column: A C18 or a porous graphitic carbon column is commonly used.[1][11]
-
Mobile Phase: A gradient elution with a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid) is typically employed.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common.
-
Column Temperature: Maintain a constant column temperature (e.g., 30°C) to ensure reproducible retention times.
3. Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for SAH and the internal standard should be optimized on your instrument.
-
Example Transition for SAH: m/z 385.3 → 136.3[2]
-
-
Data Analysis: The concentration of SAH in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
Detailed Methodology for ELISA Measurement of SAH
This protocol is a general guide for a competitive ELISA. Always refer to the specific instructions provided with your ELISA kit.
1. Reagent Preparation
-
Bring all reagents and samples to room temperature before use.[7]
-
Prepare the wash buffer by diluting the concentrated stock solution with distilled water.[7]
-
Prepare the standard dilutions according to the kit instructions to generate a standard curve. Do not reuse standard solutions.[7]
-
Dilute the biotinylated antibody and streptavidin-HRP to their working concentrations.[7]
2. Assay Procedure
-
Add standards and samples to the wells of the microplate pre-coated with an SAH antibody or conjugate.
-
Add the biotinylated anti-SAH antibody to each well.
-
Incubate the plate, typically for 1-2 hours at room temperature or 37°C.[3]
-
Wash the wells multiple times with the prepared wash buffer to remove unbound reagents.
-
Add the streptavidin-HRP conjugate to each well and incubate.
-
Wash the wells again to remove unbound conjugate.
-
Add the TMB substrate solution to each well and incubate in the dark. A color change will occur.[7]
-
Stop the reaction by adding the stop solution. The color will typically change from blue to yellow.[7]
3. Data Analysis
-
Measure the absorbance of each well at 450 nm using a microplate reader.[7]
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of SAH in your samples by interpolating their absorbance values on the standard curve.
Data Presentation
Table 1: Stability of SAM and SAH in Liver Tissue at Different Temperatures
| Temperature | Incubation Time | Change in SAM | Change in SAH | Change in SAM/SAH Ratio |
| 25°C | 2 minutes | -17% | +60% | -48.1% |
| 25°C | 5 minutes | Not specified | Not specified | -63.2% |
| 4°C | 5 minutes | Not specified | Not specified | -33.8% |
| 4°C | 15 minutes | Not specified | Not specified | -44.9% |
| Data adapted from a study on mouse liver tissue stability.[1] |
Visualizations
Caption: The SAM cycle illustrating the synthesis of SAM, its use in methylation reactions to produce SAH, and the subsequent hydrolysis of SAH.
Caption: A logical troubleshooting workflow for addressing inconsistent S-Adenosylhomocysteine (SAH) measurement results.
References
- 1. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eaglebio.com [eaglebio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 7. Human SAH (S-Adenosylhomocysteine) ELISA Kit – AFG Scientific [afgsci.com]
- 8. ELISA Troubleshooting Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Ion Suppression in SAH Mass Spectrometry
Welcome to the technical support center for the analysis of S-adenosyl-L-homocysteine (SAH) by mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for SAH analysis?
A1: Ion suppression is a type of matrix effect where components in the sample other than the analyte of interest (in this case, SAH) interfere with the ionization of SAH in the mass spectrometer's ion source.[1][2] This interference reduces the signal intensity of SAH, leading to decreased sensitivity, poor accuracy, and unreliable quantification.[1][2] Given that SAH is often present at low concentrations in complex biological matrices such as plasma, tissues, and cells, ion suppression is a critical challenge that can significantly impact the reliability of experimental results.[3]
Q2: What are the common causes of ion suppression in SAH LC-MS/MS analysis?
A2: Ion suppression in SAH analysis typically originates from co-eluting endogenous or exogenous substances from the biological matrix.[1] Common culprits include:
-
Phospholipids (B1166683): Abundant in plasma and tissue samples, phospholipids are notorious for causing significant ion suppression.
-
Salts and Buffers: High concentrations of non-volatile salts from buffers used in sample preparation can interfere with the electrospray ionization (ESI) process.
-
Proteins and Peptides: Incomplete removal of proteins during sample preparation can lead to ion source contamination and signal suppression.
-
Mobile Phase Additives: Certain additives, like trifluoroacetic acid (TFA), are known to suppress the ionization of analytes in positive ion mode, which is commonly used for SAH analysis.[4][5]
Q3: How can I determine if my SAH signal is being suppressed?
A3: A common method to assess ion suppression is the post-column infusion experiment.[2][6][7] This involves infusing a constant flow of a standard solution of SAH into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.[2][7] Another approach is to compare the signal intensity of SAH in a standard solution to its intensity when spiked into a prepared sample matrix from which the endogenous SAH has been removed.[1][8] A lower signal in the matrix indicates suppression.
Q4: My SAH signal is weak and inconsistent. What are the first troubleshooting steps I should take?
A4: Weak and inconsistent signals are classic signs of ion suppression. Here's a logical troubleshooting workflow:
-
Evaluate Sample Preparation: Inadequate cleanup is a primary source of matrix effects.[9] If you are using a simple protein precipitation method, consider incorporating a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[1][9]
-
Optimize Chromatography: Ensure that SAH is chromatographically separated from the regions where most matrix components elute (e.g., the solvent front). Modifying the gradient, mobile phase composition, or switching to an orthogonal separation mechanism like HILIC can be effective.[2]
-
Check for Contamination: Carryover from previous injections can cause inconsistent results. Implement rigorous wash steps for the autosampler needle and injection port.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for SAH (e.g., d4-SAH) is the most effective way to compensate for ion suppression, as it co-elutes with the analyte and is affected by the matrix in the same way.[1][10]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving ion suppression issues during SAH mass spectrometry analysis.
Diagram: Troubleshooting Workflow for Ion Suppression in SAH Analysis
Caption: A stepwise guide to troubleshooting ion suppression for SAH analysis.
Experimental Protocols
Protocol 1: Sample Preparation for SAH Analysis in Plasma
This protocol is based on a common protein precipitation method.
Materials:
-
Human plasma (EDTA)
-
Internal Standard (IS) solution (e.g., deuterated SAH in water)
-
Ice-cold acetone (B3395972)
-
Microcentrifuge tubes
-
Centrifuge capable of 13,400 x g and 4°C
Procedure:
-
Pipette 200 µL of plasma into a microcentrifuge tube.[6]
-
Add 50 µL of the internal standard solution.[6]
-
Vortex the mixture for 5 minutes and incubate at 4°C for 10 minutes.[6]
-
Add 550 µL of ice-cold acetone to precipitate the proteins.[6]
-
Vortex for 10 minutes and incubate at 4°C for an additional 10 minutes.[6]
-
Centrifuge the samples at 13,400 x g for 10 minutes at 4°C.[6]
-
Carefully transfer 500 µL of the clear supernatant to an HPLC autosampler vial for analysis.[6]
Protocol 2: Sample Preparation for SAH Analysis in Tissues
This protocol is a general guideline for tissue homogenization and extraction.
Materials:
-
Tissue sample (e.g., liver, kidney)
-
Ice-cold 0.4 M perchloric acid (PCA)
-
Internal Standard (IS) solution
-
Homogenizer
-
Centrifuge
Procedure:
-
Weigh the frozen tissue sample.
-
Add a known volume of ice-cold 0.4 M PCA containing the internal standard. A common ratio is 1:10 (w/v).
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.
-
Transfer the clear supernatant to a new tube for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for SAH Analysis
| Sample Preparation Method | Typical Recovery of SAH | Efficacy in Reducing Ion Suppression | Common Applications |
| Protein Precipitation (PPT) | 92.7% - 103.5%[6] | Moderate | High-throughput screening, plasma, urine |
| Solid-Phase Extraction (SPE) | >85% | High | Plasma, tissues, cell lysates |
| Liquid-Liquid Extraction (LLE) | Variable | High | Plasma, urine |
Table 2: Typical LC-MS/MS Parameters for SAH Analysis
| Parameter | Setting |
| LC Column | C8 or C18 reversed-phase (e.g., 4.6 x 100 mm, 3.5 µm)[3] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Flow Rate | 0.75 mL/min[3] |
| Injection Volume | 5 µL[3] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition for SAH | m/z 385.1 → 136.2[6] |
| MRM Transition for d4-SAH (IS) | m/z 389.1 → 136.1 |
Signaling Pathway Context
The accurate measurement of SAH is crucial for understanding cellular methylation potential. SAH is a key intermediate in the methionine cycle and a potent inhibitor of methyltransferase enzymes. The ratio of S-adenosylmethionine (SAM) to SAH is often referred to as the "methylation index."[3]
Diagram: The Methionine Cycle
Caption: A simplified diagram of the methionine cycle showing the roles of SAM and SAH.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. A Hydrophilic-interaction Chromatography Tandem Mass Spectrometry Method for Quantitation of Serum s-Adenosylmethionine in Patients Infected with Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SAM and SAH Analysis Service - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Sensitive Subarachnoid Hemorrhage (SAH) Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the sensitive detection of Subarachnoid Hemorrhage (SAH).
Troubleshooting Guides
This section addresses specific issues that may arise during experimental procedures for SAH detection.
Issue 1: Negative Non-Contrast CT Scan with High Clinical Suspicion of SAH
-
Question: My non-contrast computed tomography (NCCT) scan is negative, but the clinical presentation strongly suggests an SAH. What are the next steps?
-
Answer: A negative NCCT scan, especially if performed more than six hours after the onset of symptoms, does not definitively rule out SAH. The sensitivity of CT scans decreases over time as blood is cleared from the subarachnoid space.[1][2]
-
Recommended Action:
-
Lumbar Puncture (LP): Perform a lumbar puncture to analyze the cerebrospinal fluid (CSF).[3][4] The presence of xanthochromia (yellowish discoloration of the CSF) is a strong indicator of SAH.[1][5] A red blood cell (RBC) count in the final CSF tube greater than 2,000 x 106/L can also be indicative of SAH, even in the absence of visible xanthochromia.[1][5]
-
Advanced Imaging: If LP is contraindicated or inconclusive, consider advanced imaging techniques. A combination of fluid-attenuated inversion recovery (FLAIR) and susceptibility-weighted imaging (SWI) on MRI can have a high sensitivity for SAH, particularly in the subacute phase (more than 24 hours after onset).[1][6][7] CT angiography (CTA) may also be considered to identify a potential ruptured aneurysm.[1][8]
-
-
Issue 2: Differentiating a Traumatic Lumbar Puncture from a True SAH
-
Question: How can I distinguish between blood in the CSF due to a traumatic tap and an actual subarachnoid hemorrhage?
-
Answer: This is a common diagnostic challenge. Several indicators can help differentiate the two:
-
Xanthochromia: The presence of xanthochromia is the most reliable indicator of a true SAH, as it results from the breakdown of red blood cells over a few hours and is not present in a fresh traumatic tap.[1][5]
-
Red Blood Cell (RBC) Count: In a traumatic tap, the RBC count should decrease from the first to the last collection tube. A consistently high or increasing RBC count suggests SAH. However, a declining count does not definitively rule out SAH.[5]
-
Opening Pressure: The opening pressure during the LP may be elevated in SAH due to increased intracranial pressure.
-
Visual Inspection: While not definitive, the CSF from a traumatic tap may show clearing of blood as more fluid is collected.
-
Issue 3: Inconsistent Biomarker Expression Levels in SAH Samples
-
Question: We are observing high variability in the levels of our target biomarker in CSF/serum samples from SAH patients. What could be the cause?
-
Answer: High variability in biomarker levels is common in SAH due to the complex pathophysiology of the condition.[9] Several factors can contribute to this:
-
Timing of Sample Collection: Biomarker expression profiles change dynamically over time following the initial hemorrhage. For example, inflammatory markers may peak at different times than markers of neuronal injury. It is crucial to have a standardized and narrow time window for sample collection relative to the ictus.
-
Severity of Hemorrhage: The volume and location of the bleed, often graded using scales like the Fisher or modified Fisher scale, can significantly impact biomarker concentrations.[10] Higher-grade hemorrhages are generally associated with higher levels of brain injury markers.
-
Patient-Specific Factors: Age, sex, comorbidities, and genetic factors (e.g., Apolipoprotein E genotype) can influence the inflammatory and neurodegenerative responses to SAH.[11]
-
Pre-analytical Variables: Sample handling and storage are critical. Delays in processing, improper storage temperatures, and freeze-thaw cycles can degrade sensitive protein biomarkers.
-
Frequently Asked Questions (FAQs)
Diagnostic Methodologies
-
Q1: What is the "gold standard" for diagnosing an aneurysmal SAH?
-
A1: The diagnostic process typically begins with a non-contrast head CT. If the CT is positive for SAH, a subsequent vascular imaging study, such as CT angiography (CTA) or digital subtraction angiography (DSA), is performed to identify the source of the bleeding, most commonly a ruptured aneurysm.[8] DSA is often considered the gold standard for detecting intracranial aneurysms.[8] If the initial CT is negative but there is a strong clinical suspicion, a lumbar puncture is performed.[1][4]
-
-
Q2: What are the advantages and disadvantages of using MRI for SAH detection?
-
A2: MRI, particularly with FLAIR and SWI sequences, offers high sensitivity for detecting subarachnoid blood, especially in the subacute and chronic stages.[6][7][12] It is also superior for identifying associated soft-tissue injuries. However, MRI is less readily available in emergency settings, has a longer acquisition time compared to CT, and may be less sensitive in the hyperacute phase (first few hours).[1][6]
-
Biomarker Discovery and Validation
-
Q3: Which biomarkers show the most promise for the early and sensitive detection of SAH?
-
A3: Several biomarkers are under investigation. Central nervous system-specific proteins released after brain injury are of particular interest. These include S100B, glial fibrillary acidic protein (GFAP), neuron-specific enolase (NSE), and neurofilament light chain (NfL).[9][13] Inflammatory markers such as interleukin-6 (IL-6) and C-reactive protein (CRP) are also frequently elevated.[13][14] More recently, proteomics approaches have identified novel candidates like NCAM2, NPTXR, and RELN for predicting cognitive outcomes after SAH.[15]
-
-
Q4: What are the key considerations when designing a study to validate a new SAH biomarker?
-
A4: A well-designed validation study should include:
-
A large, well-characterized patient cohort with clear inclusion and exclusion criteria.
-
A control group of healthy individuals and patients with other neurological conditions to establish specificity.
-
Standardized pre-analytical procedures for sample collection, processing, and storage.
-
Blinded analysis of samples.
-
Correlation of biomarker levels with clinical severity scores (e.g., Hunt and Hess, WFNS), radiological grades (e.g., modified Fisher scale), and patient outcomes.[10]
-
-
Quantitative Data Summary
Table 1: Comparison of Diagnostic Modalities for SAH Detection
| Diagnostic Tool | Sensitivity | Specificity | Advantages | Limitations |
| Non-Contrast CT (<6 hours) | ~98.7%[1] | High | Fast, widely available, excellent for acute blood.[6] | Sensitivity decreases significantly after 6-12 hours.[1][4] |
| Lumbar Puncture (Xanthochromia) | Approaching 100%[1] | High | Gold standard after negative CT, detects small bleeds.[4] | Invasive, risk of traumatic tap, requires time for RBC breakdown.[2] |
| MRI (FLAIR + SWI) | Up to 100% (subacute)[1][7] | High | Excellent for subacute/chronic SAH, detects associated injuries.[6] | Longer acquisition time, less available, lower sensitivity in hyperacute phase.[1] |
| CT Angiography (for aneurysm) | Up to 98%[1] | Up to 100%[1] | Non-invasive vascular imaging, fast.[8] | Requires contrast dye, may miss very small aneurysms.[12] |
| Digital Subtraction Angiography | Gold Standard | Gold Standard | Highest sensitivity for aneurysm detection.[8] | Invasive, risk of complications. |
Table 2: Selected Biomarkers in SAH Research
| Biomarker | Sample Type | Pathophysiological Relevance | Typical Findings in SAH |
| S100B | CSF, Serum | Astrocyte damage, BBB dysfunction[9] | Increased levels correlate with severity and poor outcome.[13] |
| GFAP | CSF, Serum | Astrocyte injury[13] | Elevated levels associated with brain injury. |
| NfL | CSF, Serum | Axonal damage[9] | Increased levels indicate neuronal injury and may predict delayed complications.[9] |
| IL-6 | CSF, Serum | Inflammation[14] | Elevated levels are associated with vasospasm and delayed cerebral ischemia.[11][16] |
| Copeptin | Plasma | Endogenous stress response | Levels increase with SAH severity and predict prognosis.[14] |
| UCHL1 | CSF, Serum | Neuronal injury[13] | Increased levels following SAH. |
Experimental Protocols
Protocol 1: Lumbar Puncture and CSF Analysis for SAH
-
Patient Preparation: Position the patient in the lateral decubitus or sitting position. Ensure sterile conditions.
-
Procedure:
-
Insert a spinal needle into the L3-L4 or L4-L5 interspace.
-
Measure the opening pressure.
-
Collect 1-2 mL of CSF into four separate, sterile tubes.
-
-
Immediate Analysis:
-
Send the first and fourth tubes for RBC counting. A significant decrease in RBCs from tube 1 to tube 4 suggests a traumatic tap.
-
-
Xanthochromia Analysis:
-
Centrifuge the supernatant of a CSF tube (preferably the last one collected) at high speed to pellet the red blood cells.
-
Visually inspect the supernatant against a white background next to a tube of water. A yellowish or pinkish tint indicates xanthochromia.
-
For quantitative analysis, perform spectrophotometry on the supernatant, looking for a bilirubin (B190676) peak at 450-460 nm.
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for S100B in Serum
-
Sample Preparation: Collect blood in a serum separator tube. Allow to clot for 30 minutes, then centrifuge at 1000 x g for 15 minutes. Aliquot the serum and store at -80°C until use. Avoid repeated freeze-thaw cycles.
-
ELISA Procedure (General Steps):
-
Use a commercially available S100B ELISA kit and follow the manufacturer's instructions.
-
Prepare standards and samples in duplicate or triplicate.
-
Coat a 96-well plate with the capture antibody.
-
Block non-specific binding sites.
-
Add standards and samples to the wells and incubate.
-
Wash the plate to remove unbound substances.
-
Add the detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate again.
-
Add the substrate and incubate to allow for color development.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Calculate the concentration of S100B in the samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: Diagnostic algorithm for suspected Subarachnoid Hemorrhage (SAH).
Caption: Simplified inflammatory signaling pathway following SAH.
References
- 1. Approach to the Diagnosis and Management of Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rebelem.com [rebelem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. emergencymedicinecases.com [emergencymedicinecases.com]
- 6. Emerging Imaging Techniques and Clinical Insights in Traumatic Subarachnoid Hemorrhage and Brain Injury [mdpi.com]
- 7. Detection of subarachnoid haemorrhage with magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in diagnostic approaches for sub-arachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biomarkers in Aneurysmatic and Spontaneous Subarachnoid Haemorrhage: A Clinical Prospective Multicentre Biomarker Panel Study of S100B, Claudin-5, Interleukin-10, TREM-1, TREM-2 and Neurofilament Light Chain As Well As Immunoglobulin G and M - PMC [pmc.ncbi.nlm.nih.gov]
- 10. radiopaedia.org [radiopaedia.org]
- 11. Advances in biomarkers for vasospasm – Towards a future blood-based diagnostic test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Subarachnoid Hemorrhage (SAH) - EMCrit Project [emcrit.org]
- 13. Biomarkers as outcome predictors in subarachnoid hemorrhage – a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biomarkers in aneurysmal subarachnoid hemorrhage: A short review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Identification of Novel Cerebrospinal Fluid Biomarkers for Cognitive Decline in Aneurysmal Subarachnoid Hemorrhage: A Proteomic Approach [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of LC-MS/MS Assays for S-Adenosylhomocysteine (SAH)
This guide provides a comprehensive comparison of validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays for the quantification of S-Adenosylhomocysteine (SAH), a key intermediate in methylation pathways. The performance of various methods is objectively compared, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most suitable assay for their needs.
Overview of LC-MS/MS Methods for SAH Analysis
LC-MS/MS has become the gold standard for the quantification of SAH in various biological matrices due to its high sensitivity, selectivity, and speed.[1][2] Several validated methods have been published, each with its own set of performance characteristics. This guide will compare key parameters from a selection of these assays.
S-Adenosylmethionine (SAM) is a crucial methyl group donor in numerous biological reactions, and its product, S-Adenosylhomocysteine (SAH), is a potent inhibitor of methyltransferases.[1][3] The ratio of SAM to SAH is often considered an indicator of the cellular methylation capacity, also known as the "methylation index".[3][4] Accurate measurement of SAH is therefore critical in various research fields, including the study of inborn errors of metabolism and the assessment of methyl group homeostasis.[2][5]
Comparative Performance of Validated LC-MS/MS Assays
The following tables summarize the quantitative performance data from different validated LC-MS/MS methods for SAH quantification in human plasma and other biological samples.
Table 1: Assay Performance Characteristics in Human Plasma
| Parameter | Method 1 (Kirsch et al., 2009)[1] | Method 2 (Gellekink et al., 2013)[6][7] | Method 3 (Arning et al., 2022)[8] | Method 4 (Spirek et al., 2009)[3] |
| Linearity Range | Not Specified | 16 - 1024 nmol/L | 12.5 - 5000 nmol/L | Not Specified |
| Lower Limit of Quantification (LLOQ) | 0.7 nmol/L | 16 nmol/L | Not Specified | Not Specified |
| Limit of Detection (LOD) | Not Specified | 8 nmol/L | Not Specified | Not Specified |
| Intra-assay Precision (%CV) | 3.9% | Not Specified | Not Specified | < 9% |
| Inter-assay Precision (%CV) | 8.3% | 8.4 - 9.8% | Not Specified | < 13% |
| Accuracy (%) | 101.7% (mean recovery) | 97.9 - 99.3% | Not Specified | 98 - 105% |
| Run Time | 3 min | 5 min | 10 min | Not Specified |
Table 2: Assay Performance in Various Biological Matrices
| Parameter | Method 5 (Krijt et al., 2009)[9] | Method 6 (Foufelle et al., 2010)[4] |
| Matrix | Mice Tissues | Prostatic Adenocarcinoma Cell Lines |
| Linearity Range | Not Specified | 0.04 - 25 µM |
| Intra-assay Precision (%CV) | < 9% | Not Specified |
| Inter-assay Precision (%CV) | < 13% | Not Specified |
| Accuracy (%) | 98 - 105% | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing assays. Below are protocols from key publications.
Method 1: UPLC-MS/MS with Solid-Phase Extraction (Kirsch et al., 2009)[1]
This method utilizes an ultra-performance liquid chromatography system coupled with tandem mass spectrometry and incorporates a solid-phase extraction (SPE) step for sample clean-up.
-
Sample Preparation:
-
Chromatography:
-
Mass Spectrometry:
-
Detection: UPLC-MS/MS system.[1]
-
Ionization: Not specified.
-
Method 2: LC-MS/MS with Protein Precipitation (Gellekink et al., 2013)[6][7]
This assay employs a simple protein precipitation step for sample preparation.
-
Sample Preparation:
-
Take 200 µL of plasma sample.
-
Add 50 µL of internal standard solution (d5-SAH).
-
Vortex for 5 minutes and incubate at 4°C for 10 minutes.
-
Add 550 µL of acetone (B3395972) (stored at -20°C).
-
Vortex for 10 minutes and incubate at 4°C for another 10 minutes.
-
Centrifuge at 13,400 x g for 10 minutes at 4°C.
-
Transfer 500 µL of the supernatant to an HPLC autosampler vial.[6]
-
-
Chromatography:
-
Gradient: 5% to 95% acetonitrile (B52724) within 2.5 minutes.
-
Flow Rate: 0.8 mL/min.
-
Run Time: 5 minutes.[6]
-
-
Mass Spectrometry:
Method 3: LC-MS/MS with Ultracentrifugation (Arning et al., 2022)[8]
This method uses ultracentrifugation for sample clean-up.
-
Sample Preparation:
-
Combine 20 µL of plasma sample with 180 µL of internal standard solution.
-
Filter by ultracentrifugation through a 10 kd MW cutoff membrane.[8]
-
-
Chromatography:
-
Column: 250 mm × 2.0 mm EZ-faast column.
-
Flow Rate: 0.20 mL/min.
-
Gradient: Binary gradient with a total run time of 10 minutes.[8]
-
-
Mass Spectrometry:
-
Ionization: Positive ion mode with an ion spray voltage of +5000 V.
-
Ion Transition for SAH: m/z 385 → 136.[8]
-
Workflow Visualizations
The following diagrams illustrate the experimental workflows for the described LC-MS/MS assays.
Caption: Workflow for SAH analysis using protein precipitation.
Caption: Workflow for SAH analysis using solid-phase extraction.
Alternative Methods for SAH Quantification
While LC-MS/MS is the predominant technique, other methods have been employed for the determination of SAH.
-
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/Fluorescence): Earlier methods for SAH analysis relied on HPLC with either UV or fluorescence detection. These methods are generally less sensitive and selective than LC-MS/MS and often require more extensive sample cleanup and derivatization steps.
-
Capillary Electrophoresis (CE): CE offers advantages such as low sample volume requirements and fast analysis times.[10] However, achieving the sensitivity required for detecting endogenous levels of SAH in biological fluids can be challenging without sensitive detection methods like mass spectrometry.
-
Immunoassays: Although not as common for small molecules like SAH, immunoassays could theoretically be developed. These would offer high throughput but may be susceptible to cross-reactivity and matrix effects.
The choice of method will depend on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation. For most applications requiring high accuracy and sensitivity for SAH quantification in complex biological matrices, LC-MS/MS remains the method of choice.
References
- 1. Simultaneous quantification of S-adenosyl methionine and S-adenosyl homocysteine in human plasma by stable-isotope dilution ultra performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC-MS/MS and evaluation of their stability in mice tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mendelnet.cz [mendelnet.cz]
- 5. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention [mdpi.com]
- 6. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Search results | TRACE [trace.utk.edu]
A Comparative Guide to HPLC and Mass Spectrometry for Subarachnoid Hemorrhage Biomarker Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate and timely detection of subarachnoid hemorrhage (SAH) is critical for improving patient outcomes. Biomarker analysis from biological fluids such as cerebrospinal fluid (CSF) and serum plays a pivotal role in diagnosing and monitoring SAH. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of their performance for SAH biomarker detection, supported by experimental data and detailed methodologies.
At a Glance: HPLC vs. Mass Spectrometry for SAH Biomarker Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Principle | Separation based on analyte's physicochemical interaction with a stationary and mobile phase. | Separation and detection based on the mass-to-charge ratio of ionized analytes. |
| Specificity | Moderate to high, dependent on the detector and chromatographic separation. | Very high, provides molecular weight and structural information. |
| Sensitivity | Generally in the micromolar (µM) to nanomolar (nM) range. | High, often reaching picomolar (pM) to femtomolar (fM) levels, especially with tandem MS (MS/MS). |
| Multiplexing | Limited, typically analyzes one or a few analytes per run. | High, capable of analyzing hundreds to thousands of analytes in a single run (proteomics/metabolomics). |
| Quantification | Robust and reproducible, often using UV or fluorescence detectors. | Highly accurate and precise, especially when coupled with liquid chromatography (LC-MS/MS) and using internal standards. |
| Instrumentation Cost | Relatively lower. | Higher, particularly for high-resolution mass spectrometers. |
| Expertise Required | Moderate. | High, requires specialized training for operation and data analysis. |
Quantitative Performance Comparison
The following table summarizes the quantitative performance characteristics of HPLC and LC-MS/MS for the detection of key SAH biomarkers. It is important to note that these values are derived from separate studies and direct head-to-head comparative studies for all SAH biomarkers are limited.
| Biomarker | Analyte | Matrix | Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Glutamate (B1630785) | Amino Acid | CSF | HPLC with pre-column derivatization | Not explicitly stated | - | - | [1] |
| Glutamate | Amino Acid | CSF | LC-MS/MS | - | - | 7.8 ng/mL | [2] |
| S-100B | Protein | Serum | Immunoassay (IRMA) | 0.2-60 µg/L | - | - | |
| Infliximab (example protein) | Protein | Serum | LC-MS/MS | 0.39-100 µg/mL | 0.0975 µg/mL | 0.39 µg/mL | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison of results. Below are representative protocols for the analysis of glutamate, a key excitatory amino acid and biomarker for SAH, using both HPLC and LC-MS/MS.
HPLC Method for Glutamate in Cerebrospinal Fluid (CSF)
This protocol is based on the principle of pre-column derivatization with o-phthalaldehyde (B127526) (OPA) to form fluorescent isoindole derivatives, which are then separated and detected by reverse-phase HPLC.[1]
1. Sample Preparation:
-
CSF samples (5 µL) can be used directly without deproteinization.[1] Caution is advised as deproteinization with strong acid can lead to artificially high glutamate measurements.[1]
2. Automated Pre-column Derivatization:
-
The amino acids in the CSF sample are reacted with an OPA solution in an automated pre-column procedure to form fluorescent derivatives.[1]
3. Chromatographic Conditions:
-
Column: A reverse-phase column suitable for separating amino acid derivatives.
-
Mobile Phase: A gradient elution is typically used, involving a buffer solution and an organic modifier like methanol (B129727) or acetonitrile (B52724).
-
Flow Rate: Optimized for the specific column dimensions.
-
Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the OPA derivatives.
4. Quantification:
-
A calibration curve is generated using standard solutions of glutamate of known concentrations.
-
The peak area of the glutamate derivative in the sample chromatogram is used to determine its concentration by interpolating from the calibration curve.
LC-MS/MS Method for Glutamate in Cerebrospinal Fluid (CSF)
This method utilizes ion pairing chromatography coupled with tandem mass spectrometry for sensitive and specific quantification.[4][2]
1. Sample Preparation:
-
CSF samples are thawed on ice.
-
To 100 µL of CSF, add an internal standard (e.g., a heavy-isotope labeled glutamate).
-
Proteins are precipitated by adding a solvent like acetonitrile.
-
The sample is vortexed and centrifuged to pellet the precipitated proteins.
-
The supernatant containing the analytes is transferred to a new tube and dried under a stream of nitrogen.
-
The dried residue is reconstituted in a suitable solvent for injection into the LC-MS/MS system.
2. Liquid Chromatography Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: An ion-pairing agent like heptafluorobutyric acid (HFBA) is added to the mobile phase to improve the retention of polar analytes like glutamate.[4] A typical gradient would involve water with HFBA and an organic solvent like acetonitrile with HFBA.
-
Flow Rate: Adjusted based on the column dimensions (e.g., for nano-LC systems).[1]
-
Run Time: A rapid throughput can be achieved with a run time of around 5 minutes.[4][2]
3. Mass Spectrometry Conditions:
-
Ionization: Positive electrospray ionization (ESI) is used to generate ions.[4]
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion for glutamate and its specific product ions, as well as those for the internal standard. This highly selective detection method minimizes interferences from the complex CSF matrix.
4. Quantification:
-
A calibration curve is constructed by analyzing standards of known glutamate concentrations with the internal standard.
-
The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration to generate the calibration curve.
-
The concentration of glutamate in the unknown samples is determined from this curve.
Visualizing the Workflow and Underlying Biology
Diagrams are essential for understanding complex experimental workflows and biological pathways. The following diagrams were created using the Graphviz DOT language.
Experimental Workflows
References
S-Adenosylmethionine (SAM) vs. S-Adenosylhomocysteine (SAH): A Researcher's Guide to Methylation Studies
In the intricate world of cellular regulation, methylation stands out as a critical biochemical process governing everything from gene expression to protein function. At the heart of these reactions are two key molecules: S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH). For researchers in drug development and the broader scientific community, a nuanced understanding of the interplay between SAM and SAH is paramount for designing and interpreting methylation studies. This guide provides an objective comparison of SAM and SAH, supported by experimental data and detailed protocols, to empower researchers in their scientific endeavors.
The Donor and The Inhibitor: A Tale of Two Molecules
S-Adenosylmethionine (SAM), often referred to as the universal methyl donor, is a cornerstone of cellular metabolism.[1][2] Synthesized from methionine and ATP, SAM provides the activated methyl group for the vast majority of biological methylation reactions.[1][3] This includes the methylation of DNA, RNA, histones, proteins, and other small molecules, processes fundamental to epigenetic regulation, signal transduction, and cellular growth and repair.[1][4]
Following the donation of its methyl group in a reaction catalyzed by a methyltransferase, SAM is converted into S-Adenosylhomocysteine (SAH).[3][4] Unlike its precursor, SAH acts as a potent product inhibitor of most methyltransferases.[4][5] This inhibitory role is a crucial feedback mechanism, preventing unchecked methylation and maintaining cellular homeostasis. The accumulation of SAH can significantly impede methylation processes, and its cellular concentration is tightly regulated.[4][5]
The delicate balance between these two molecules is often quantified by the SAM/SAH ratio , also known as the methylation index .[4][5] A high SAM/SAH ratio indicates a robust cellular methylation capacity, while a low ratio suggests an environment where methylation is inhibited.[4] This ratio is a sensitive biomarker for the overall methylation status of a cell or organism and is influenced by factors such as diet and metabolic health.[4]
Quantitative Comparison of SAM and SAH
To provide a clearer picture of their distinct roles and properties, the following tables summarize key quantitative data for SAM and SAH.
| Parameter | S-Adenosylmethionine (SAM) | S-Adenosylhomocysteine (SAH) | Reference |
| Primary Function | Methyl Group Donor | Methyltransferase Inhibitor | [1][4] |
| Typical Plasma Concentration (Human) | 56.2 - 120.6 nM | 21.5 nM | [2][6][7][8] |
| Typical Liver Tissue Concentration (Mouse) | ~0.052 µmole/g protein | ~0.023 µmole/g protein | [6] |
Table 1: General Properties and Concentrations of SAM and SAH. These values can vary depending on the species, tissue type, and physiological state.
| Methyltransferase | Substrate | Ki for SAH (µM) | Reference |
| DNA Methyltransferase (HhaI) | DNA | Not explicitly stated, but SAH is a potent inhibitor | [4] |
| DNA Methyltransferase (HaeIII) | DNA | Not explicitly stated, but SAH is a potent inhibitor | [4] |
| Protein Arginine N-Methyltransferase (Rat Liver) | Protein A1 | 8.4 | [1] |
| Glycine N-methyltransferase | Glycine | Weakly inhibited | [5] |
Table 2: Inhibitory Constant (Ki) of SAH for Various Methyltransferases. The inhibitory potency of SAH can vary significantly between different methyltransferases.
Experimental Protocols for SAM and SAH Analysis
Accurate quantification of SAM and SAH is crucial for methylation studies. The gold standard method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Below is a detailed protocol for the analysis of SAM and SAH in cultured cells.
Protocol: Quantification of SAM and SAH in Cultured Cells by LC-MS/MS
1. Sample Preparation:
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis and Extraction: Add 500 µL of ice-cold extraction solution (80% methanol: 20% water with 1M acetic acid) to the cell pellet.
-
Freeze-Thaw Cycles: Subject the samples to three cycles of shock-freezing in liquid nitrogen followed by thawing on ice to ensure complete cell lysis. Vortex between each cycle.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microfuge tube. This contains the extracted SAM and SAH.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute SAM and SAH.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
SAM: Precursor ion (m/z) 399.1 -> Product ion (m/z) 250.1
-
SAH: Precursor ion (m/z) 385.1 -> Product ion (m/z) 136.1
-
-
Internal Standards: Stable isotope-labeled SAM (d3-SAM) and SAH (d4-SAH) should be used for accurate quantification.
-
3. Data Analysis:
-
Generate standard curves for both SAM and SAH using known concentrations.
-
Quantify the amount of SAM and SAH in the samples by comparing their peak areas to the standard curves, normalized to the internal standards.
-
Calculate the SAM/SAH ratio.
Visualizing the Dynamics of Methylation
To better understand the intricate relationships and processes involved in methylation, the following diagrams have been generated using Graphviz.
Figure 1: The Methionine Cycle
Figure 2: Experimental Workflow for SAM/SAH Ratio Analysis
Figure 3: Relationship between SAM, SAH, and Methyltransferase Activity
Conclusion
The dynamic interplay between S-Adenosylmethionine as the essential methyl donor and S-Adenosylhomocysteine as the critical feedback inhibitor is a central tenet of methylation biology. For researchers in methylation-dependent fields, a thorough understanding and accurate measurement of these two molecules are indispensable. By leveraging the quantitative data, detailed protocols, and conceptual diagrams provided in this guide, scientists and drug development professionals can enhance the rigor and clarity of their methylation studies, ultimately accelerating the pace of discovery.
References
- 1. Purification and characterization of S-adenosylmethionine-protein-arginine N-methyltransferase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determinants of cofactor binding to DNA methyltransferases: insights from a systematic series of structural variants of S-adenosylhomocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid analysis of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) isotopologues in stable isotope-resolved metabolomics (SIRM) using direct infusion nanoelectrospray ultra-high-resolution Fourier transform mass spectrometry (DI-nESI-UHR-FTMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SAM and SAH Analysis Service - Creative Proteomics [creative-proteomics.com]
Navigating S-Adenosylhomocysteine (SAH) Quantification: A Comparative Guide to ELISA Antibody Cross-Reactivity
For researchers in drug development and life sciences, accurate quantification of S-Adenosylhomocysteine (SAH) is critical for understanding the methylation potential within biological systems. As a key intermediate in the methionine cycle and a potent inhibitor of methyltransferases, fluctuations in SAH levels can have profound implications for cellular function and disease pathogenesis. Enzyme-Linked Immunosorbent Assay (ELISA) has emerged as a widely adopted method for SAH detection due to its high throughput and sensitivity. However, the specificity of the antibodies employed in these assays is a crucial determinant of data reliability. This guide provides a comparative analysis of the cross-reactivity of SAH antibodies in ELISA, offering valuable insights for selecting the most appropriate tools for your research needs.
Performance Comparison of SAH ELISA Kits
The specificity of an anti-SAH antibody is paramount to avoid the overestimation of SAH levels due to the presence of structurally similar molecules. While many commercial ELISA kits claim high specificity, obtaining detailed cross-reactivity data can be challenging. This guide summarizes the available information for a well-characterized research antibody and highlights the features of several commercially available ELISA kits.
Cross-Reactivity Profile of Anti-SAH Monoclonal Antibody (Clone: 301-1)
A study characterizing a specific anti-SAH monoclonal antibody (clone 301-1) provides valuable quantitative data on its cross-reactivity with various endogenous molecules. This information is crucial for interpreting results when using assays that may employ this or similar antibodies.
| Compound | Cross-Reactivity (%) |
| S-Adenosylhomocysteine (SAH) | 100 |
| S-Adenosylmethionine (SAM) | ~1.5 |
| 5'-Deoxy-5'-(methylthio)adenosine (MTA) | ~5 |
| Homocysteine (Hcy) | <1 |
| L-Cysteine (L-Cys) | <1 |
| Adenosine (Ade) | <1 |
| Glutathione (GST) | <1 |
| L-Cystathionine (L-CTT) | <1 |
| Adenosine diphosphate (B83284) (ADP) | <1 |
| Adenosine triphosphate (ATP) | <1 |
Commercial SAH ELISA Kit Comparison
While specific cross-reactivity percentages are not consistently provided in the product literature for many commercial kits, the following table summarizes their key features based on available information. Researchers are strongly encouraged to contact the manufacturers for detailed cross-reactivity data before purchase.
| Manufacturer | Kit Name/Catalog No. | Assay Type | Sample Types | Stated Specificity/Cross-Reactivity |
| MyBioSource | Mouse S-adenosylhomocysteine (SAH) ELISA Kit (MBS2603026) | Sandwich | Body fluids, tissue homogenates, secretions | "No cross-reaction with other factors" |
| Eagle Biosciences | S-Adenosyl-L-Homocysteine (SAH) ELISA Assay Kit (SAH31-K01) | Competitive | Serum, Plasma | Information not publicly available |
| ELK Biotechnology | Human SAH(S-Adenosylhomocysteine) ELISA Kit (ELK9410) | Competitive Inhibition | Serum, plasma, cell lysates, cell culture supernates, other biological fluids | "No significant cross-reactivity or interference between Human SAH and analogues was observed." |
| Creative Diagnostics | S-Adenosylhomocysteine (SAH) ELISA Kit (DEIA-FN1319) | Competitive | Plasma, serum, lysates, or other biological fluid samples | Information not publicly available |
| Cell Biolabs, Inc. | S-Adenosylhomocysteine (SAH) ELISA Kit (MET-5151) | Competitive | Plasma, serum, lysates, or biological fluid samples | Information not publicly available |
Experimental Protocols
The majority of commercially available SAH ELISA kits employ a competitive ELISA format. Below is a generalized protocol for a competitive SAH ELISA. Note: This is a representative protocol and should be adapted based on the specific instructions provided with your chosen kit.
Principle of Competitive ELISA for SAH
In a competitive ELISA, a known amount of SAH is pre-coated onto the microplate wells. The sample or standard containing unknown amounts of SAH is added to the wells along with a specific anti-SAH antibody. The SAH in the sample competes with the coated SAH for binding to the limited amount of antibody. After an incubation period, the unbound reagents are washed away. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is then added, which binds to the primary antibody that is bound to the well. Following another wash step, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of SAH in the sample.
Generalized Competitive ELISA Protocol for SAH Detection
-
Plate Preparation: Wells of a 96-well microplate are coated with an SAH-protein conjugate.
-
Standard and Sample Preparation: Prepare a serial dilution of the SAH standard to generate a standard curve. Prepare samples by diluting them with the provided assay buffer.
-
Competitive Reaction: Add standards and samples to the appropriate wells. Immediately add the anti-SAH primary antibody to all wells. Incubate the plate to allow for competition between the SAH in the sample/standard and the coated SAH for antibody binding.
-
Washing: Aspirate the contents of the wells and wash them multiple times with the provided wash buffer to remove any unbound antibodies and antigens.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate.
-
Washing: Repeat the washing step to remove any unbound secondary antibody.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark for the color to develop.
-
Stopping the Reaction: Add a stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the SAH standards. Use the standard curve to determine the concentration of SAH in the samples.
Visualizing the Methionine Cycle and Experimental Workflow
To provide a clearer understanding of the biological context of SAH and the experimental procedure, the following diagrams have been generated.
Establishing a Reference Range for Plasma S-Adenosylhomocysteine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview for establishing a reference range for plasma S-Adenosylhomocysteine (SAH), a critical indicator of methylation capacity. Elevated SAH levels are associated with an increased risk for various conditions, including cardiovascular disease, neurodegenerative disorders, and renal dysfunction.[1] Accurate measurement and interpretation of plasma SAH concentrations are therefore crucial for both clinical diagnostics and research. This document compares different methodologies, summarizes existing reference ranges, and provides a detailed protocol for establishing a robust reference interval.
Comparative Analysis of Measurement Methodologies
The accurate quantification of plasma SAH is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard due to its high sensitivity and specificity.[2][3][4] Other methods, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and immunoassays, have also been developed, but they may have limitations in terms of sensitivity and potential for interference.
| Methodology | Principle | Advantages | Disadvantages | Typical Sample Volume |
| LC-MS/MS | Chromatographic separation followed by mass-to-charge ratio detection of SAH and its fragments. | High sensitivity and specificity, allows for simultaneous measurement of S-Adenosylmethionine (SAM). | Requires specialized equipment and expertise. | 20-200 µL |
| HPLC-UV/Fluorescence | Chromatographic separation with detection based on UV absorbance or fluorescence after derivatization. | More widely available than LC-MS/MS. | Lower sensitivity than LC-MS/MS, may require derivatization which can add complexity.[5] | 50-200 µL |
| Immunoassays | Utilizes antibodies specific to SAH for quantification (e.g., ELISA). | High throughput, suitable for large sample numbers. | Potential for cross-reactivity and lower specificity compared to LC-MS/MS. | 50-100 µL |
Existing Reference Ranges for Plasma S-Adenosylhomocysteine
Reference intervals for plasma SAH can vary between laboratories and populations due to differences in analytical methods, demographics, and dietary habits of the study cohorts.[6] The following table summarizes SAH reference ranges reported in studies with healthy adult populations. It is important to note that direct comparison between studies should be made with caution.
| Study/Author | Methodology | Population | Sample Size (n) | Reference Range (nmol/L) | SAM/SAH Ratio |
| Obeid et al. (2022)[7] | LC-MS/MS | Healthy Adults (19-60 years) | 33 | 21.5 ± 6.5 (mean ± 2 SD) | Not Reported |
| Melnyk et al. (2000)[6] | HPLC-ECD | Healthy Adults | 66 | Not explicitly stated, but data presented | Not explicitly stated, but data presented |
| Loehrer et al. (1998)[8] | HPLC-FD | Healthy Adults | 14 | Baseline: 29.9 ± 3.7 (mean ± SE) | Not Reported |
| Fukuda et al. (2014)[9] | Not specified | Control Mice | Not Applicable | ~45 | ~1.2 |
| Liu et al. (2020)[10] | LC-MS/MS | Patients with CAD | 3,984 | Quartiles presented, not a reference range | Median: 6.7 |
Note: The SAM/SAH ratio is often considered a more robust indicator of methylation capacity than SAH alone.[11][12]
Experimental Protocol for Establishing a Plasma SAH Reference Range
Establishing a reliable de novo reference range is a rigorous process that involves careful planning, sample collection, and statistical analysis.[13][14][15] The following protocol outlines the key steps based on established guidelines.
1. Reference Population Selection:
-
Inclusion Criteria: Define a "healthy" population. This typically involves recruiting a minimum of 120 individuals.[13][14] Criteria should include age and gender stratification.
-
Exclusion Criteria: Exclude individuals with known diseases (e.g., cardiovascular, renal, liver), those taking medications known to interfere with one-carbon metabolism, and individuals with nutritional deficiencies (e.g., B vitamins).[1] A health questionnaire is often used for screening.[15]
2. Sample Collection and Handling:
-
Blood Collection: Collect whole blood in EDTA-containing tubes.
-
Plasma Separation: Centrifuge the blood at 4°C as soon as possible to separate the plasma.
-
Stabilization: Immediately acidify the plasma (e.g., with acetic acid) to stabilize SAH.[4]
-
Storage: Store plasma samples at -80°C until analysis.[11] Sample stability under these conditions should be validated.
3. Analytical Measurement (LC-MS/MS):
-
Sample Preparation: A common method involves protein precipitation with a solvent like acetone, followed by centrifugation.[2] An alternative is ultracentrifugation through a molecular weight cutoff filter.[3][16]
-
Internal Standards: Use stable isotope-labeled internal standards for both SAM and SAH (e.g., ²H₃-SAM and ²H₄-SAH) to ensure accurate quantification.[3][16]
-
Chromatography: Employ a suitable HPLC column for separation. Gradient elution is typically used.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor and product ions for SAH and its internal standard.[2]
-
Calibration: Prepare a calibration curve using standards of known concentrations to quantify the SAH in the plasma samples.[16]
4. Statistical Analysis:
-
Data Distribution: Determine if the data follows a normal (Gaussian) distribution.
-
Reference Interval Calculation:
-
Parametric Method: If the data is normally distributed (or can be transformed to a normal distribution), the reference interval is typically calculated as the mean ± 1.96 standard deviations (SD), which represents the central 95% of the values.[14]
-
Non-parametric Method: If the data is not normally distributed, the reference interval is determined by identifying the 2.5th and 97.5th percentiles of the data.[14]
-
-
Partitioning: If there are statistically significant differences in SAH levels between subpopulations (e.g., males vs. females), separate reference ranges should be established.[15]
Visualizations
References
- 1. S-adenosylhomocysteine (SAH) - Methylation Panel - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Blood determinations of S-adenosylmethionine, S-adenosylhomocysteine, and homocysteine: correlations with diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of oral S-adenosylmethionine on plasma 5-methyltetrahydrofolate, S-adenosylhomocysteine, homocysteine and methionine in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. High Plasma Levels of S-adenosylhomocysteine is Related with the Risk of All-cause and Cardiovascular Mortality in Patients with Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methionine Adenosyltransferase 1A and S-Adenosylmethionine in Alcohol-Associated Liver Disease | MDPI [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Defining laboratory reference values and decision limits: populations, intervals, and interpretations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. whitehatcom.com [whitehatcom.com]
- 16. researchgate.net [researchgate.net]
Elevated S-adenosyl-L-homocysteine Levels: A Comparative Analysis in Disease States
For Immediate Release
[City, State] – [Date] – A comprehensive review of scientific literature reveals a significant association between elevated levels of S-adenosyl-L-homocysteine (SAH) and the pathogenesis of several major diseases, including cardiovascular disease, Alzheimer's disease, and liver cancer. This guide provides a comparative analysis of SAH concentrations in healthy versus diseased states, supported by experimental data, to inform researchers, scientists, and drug development professionals on the potential of SAH as a biomarker and therapeutic target.
S-adenosyl-L-homocysteine is a critical intermediate in the methionine cycle and a potent inhibitor of methyltransferase enzymes. The accumulation of SAH can lead to widespread disruption of cellular methylation processes, a key epigenetic mechanism that regulates gene expression. This guide summarizes quantitative data from multiple studies, details the experimental protocols for SAH measurement, and visualizes the key signaling pathways impacted by elevated SAH levels.
Quantitative Comparison of SAH Levels
The following tables summarize the plasma/serum concentrations of SAH in healthy individuals compared to patients with cardiovascular disease, Alzheimer's disease, and hepatocellular carcinoma.
Table 1: Plasma SAH Levels in Cardiovascular Disease (CAD)
| Group | N | Plasma SAH (nmol/L) | Reference |
| Coronary Artery Disease | 1553 | 17.78 (median; interquartile range: 10.74, 27.49) | [1][2][3] |
| Atherosclerosis | - | 19.2 ± 1.5 | [4] |
| Healthy Controls | - | - |
Note: A direct healthy control comparison was not provided in the cited study for the CAD group; the atherosclerosis (AS) group represents a less severe disease state.
Table 2: Plasma SAH Levels in Alzheimer's Disease
| Group | N | Plasma SAH (nmol/L) | p-value | Reference |
| Alzheimer's Disease | 26 | Increased | <0.001 | [5] |
| Healthy Controls | 29 | Baseline | [5] |
Note: The study indicated a significant increase in plasma SAH in Alzheimer's patients but did not provide specific mean or median values with standard deviations or interquartile ranges.
Table 3: Serum/Plasma SAH Levels in Liver Disease (Hepatocellular Carcinoma)
| Group | N | Plasma/Serum SAH (nmol/L) | p-value | Reference |
| MASLD-HCC Cases | 69 | 63 (mean) | 0.11 | [6][7] |
| MASLD Controls | 136 | 65 (mean) | [6][7] | |
| HCC (Highest Quartile) | - | Higher | - | [8][9] |
| HCC (Lowest Quartile) | - | Lower | [8][9] |
Note: One study found no significant difference in mean SAH levels between MASLD-HCC cases and MASLD controls.[6][7] However, another study on HCC survival found that patients in the highest quartile of serum SAH concentrations had significantly worse survival, suggesting a prognostic role for elevated SAH.[8][9]
Experimental Protocols
The primary method for quantifying SAH in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity.
Protocol: Quantification of SAH in Plasma/Serum by LC-MS/MS
1. Sample Preparation:
-
Combine 20 µL of plasma or serum with 180 µL of an internal standard solution. The internal standard solution typically contains heavy isotope-labeled SAH (e.g., ²H₄-SAH) in a mobile phase A (e.g., aqueous formic acid).[10][11]
-
Vortex the mixture.
-
Filter the sample by ultracentrifugation through a 10 kDa molecular weight cutoff membrane to remove proteins.[10][11]
2. Chromatographic Separation:
-
Inject 3-5 µL of the filtrate into an LC-MS/MS system.[10]
-
Employ a C8 or similar reversed-phase column for separation.
-
Use a binary gradient elution with a mobile phase consisting of an aqueous solution with an organic modifier (e.g., methanol (B129727) or acetonitrile) and an acid (e.g., formic acid). The total run time is typically 5-10 minutes.[10]
3. Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).[10]
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for SAH and its internal standard. For SAH, a common transition is m/z 385 → 136.[10]
4. Quantification:
-
Construct a calibration curve using known concentrations of SAH standards.
-
Calculate the concentration of SAH in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling Pathways Affected by Elevated SAH
Elevated SAH levels lead to the inhibition of methyltransferases, resulting in global hypomethylation of DNA, RNA, and proteins. This epigenetic dysregulation is a common underlying mechanism in the diseases discussed.
Methionine Cycle and SAH Formation
The methionine cycle is central to the production of S-adenosylmethionine (SAM), the universal methyl donor, and its subsequent conversion to SAH.
SAH-Induced Hypomethylation and Downstream Effects in Disease
The accumulation of SAH competitively inhibits methyltransferases, leading to reduced methylation of various substrates. This hypomethylation can alter gene expression and signaling pathways, contributing to disease pathology.
In cardiovascular disease, SAH-induced hypomethylation is linked to the upregulation of genes involved in inflammation and atherosclerosis.[2][7] In Alzheimer's disease, it can lead to the overexpression of genes such as presenilin 1 (PSEN1) and beta-secretase 1 (BACE1), which are involved in the production of amyloid-beta peptides. In the context of liver cancer, hypomethylation can result in the dysregulation of critical signaling pathways like the Wnt/β-catenin pathway, promoting tumor growth and proliferation.[10][11]
Conclusion
The accumulation of S-adenosyl-L-homocysteine and the subsequent inhibition of methylation reactions represent a significant pathological mechanism across multiple diseases. The data presented in this guide underscore the importance of monitoring SAH levels as a potential biomarker for disease risk and progression. Furthermore, targeting the methionine cycle to reduce SAH levels may offer a novel therapeutic avenue for these complex disorders. Further research is warranted to fully elucidate the specific downstream targets of SAH-mediated hypomethylation in different disease contexts and to develop targeted interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of DNA Methylation in Cardiovascular Risk and Disease: Methodological Aspects, Study Design, and Data Analysis for Epidemiological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of the Crucial Genes and Molecular Mechanisms Mediating Atherosclerosis and Abnormal Endothelial Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigenetics Mechanisms in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MSH2 Dysregulation Is Triggered by Proinflammatory Cytokine Stimulation and Is Associated with Liver Cancer Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LINE-1 Hypomethylation is Associated with the Risk of Coronary Heart Disease in Chinese Population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and validation of oncogenes in liver cancer using an integrative oncogenomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wnt Signaling in Hepatocellular Carcinoma: Biological Mechanisms and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Wnt/β-Catenin signaling pathway in hepatocellular carcinoma: pathogenic role and therapeutic target [frontiersin.org]
- 10. Wnt signaling in liver regeneration, disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
Plasma S-Adenosylhomocysteine as a Surrogate Marker for Tissue Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of S-adenosylhomocysteine (SAH), a potent inhibitor of methyltransferases, is crucial for understanding the cellular methylation status in various physiological and pathological conditions. While tissue biopsies provide the most direct assessment of intracellular SAH, their invasive nature limits their application in clinical and longitudinal studies. Consequently, there is significant interest in establishing plasma SAH as a reliable, minimally invasive surrogate marker for tissue SAH levels. This guide provides a comprehensive comparison of plasma and tissue SAH levels, supported by experimental data and detailed methodologies, to aid researchers in designing and interpreting studies focused on methylation dynamics.
Correlation Between Plasma and Tissue SAH Levels
A growing body of evidence from both human and animal studies supports a strong positive correlation between circulating plasma SAH concentrations and intracellular SAH levels in various tissues. This relationship is fundamental to the utility of plasma SAH as a biomarker.
In a study involving healthy young women, a significant positive correlation was observed between plasma SAH and intracellular SAH levels in lymphocytes (r = 0.81, p < 0.001)[1]. This finding suggests that plasma SAH concentrations can effectively reflect the SAH status within circulating immune cells.
Preclinical studies in rodent models further substantiate this correlation across a broader range of tissues. Research in rats has shown that an increase in plasma homocysteine, the metabolic precursor of SAH, leads to a corresponding rise in SAH levels in various tissues[2]. Another study in vitamin B6-deficient rats, a model for elevated homocysteine, demonstrated a significant increase in both plasma homocysteine and liver tissue SAH levels[3]. These findings indicate that systemic changes in one-carbon metabolism are reflected in both the circulatory and tissue compartments.
A study on patients with Systemic Lupus Erythematosus (SLE) also found that plasma SAH levels were significantly higher compared to healthy controls, and these levels correlated with higher intracellular SAH concentrations in peripheral blood mononuclear cells (PBMCs)[4].
Quantitative Data Comparison
The following tables summarize quantitative data from studies comparing SAH levels in plasma and various tissues.
Table 1: Correlation of Plasma SAH with Lymphocyte SAH in Humans
| Parameter | Correlation Coefficient (r) | p-value | Reference |
| Plasma SAH vs. Lymphocyte SAH | 0.81 | < 0.001 | [1] |
Table 2: Plasma Homocysteine and Liver SAH in Vitamin B6-Deficient Rats
| Group | Plasma Homocysteine (µmol/L) | Liver Tissue SAH (nmol/g) | Reference |
| Control | 9.6 ± 2.8 | Data not explicitly provided, but stated to be significantly lower than the deficient group. | [3][5] |
| Vitamin B6-Deficient | 18.6 ± 6.9 | Data not explicitly provided, but stated to be significantly increased compared to the control group. | [3][5] |
Table 3: Plasma and PBMC SAH Levels in SLE Patients and Controls
| Group | Plasma SAH (nmol/L) | PBMC SAH (pmol/10^6 cells) | Reference |
| Healthy Controls | ~20 | ~0.5 | [4] |
| SLE Patients | ~25 (p<0.05 vs. Controls) | ~0.7 (p<0.05 vs. Controls) | [4] |
Note: Absolute values are approximated from graphical representations in the source publication.
Experimental Protocols
Accurate and reproducible measurement of SAH is critical. Below are detailed methodologies for the analysis of SAH in both plasma and tissue samples, primarily based on High-Performance Liquid Chromatography (HPLC) with electrochemical or mass spectrometric detection.
Method 1: HPLC with Coulometric Electrochemical Detection
This method is highly sensitive and suitable for the low nanomolar concentrations of SAH found in biological samples.
1. Sample Collection and Preparation:
-
Plasma:
-
Collect whole blood in EDTA-containing tubes.
-
Immediately place on ice and centrifuge at 2,500 x g for 15 minutes at 4°C.
-
Collect the plasma supernatant and store at -80°C until analysis.
-
For analysis, deproteinize the plasma by adding an equal volume of 0.4 M perchloric acid, vortex, and centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.
-
-
Tissue (e.g., Liver, Brain):
-
Excise tissue immediately and flash-freeze in liquid nitrogen to halt metabolic activity. Store at -80°C.
-
Weigh the frozen tissue and homogenize in 10 volumes of 0.4 M perchloric acid on ice.
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter prior to HPLC analysis.
-
2. Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, and coulometric electrochemical detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A typical mobile phase consists of a buffer such as sodium phosphate (B84403) with an ion-pairing agent like octane (B31449) sulfonate, mixed with an organic solvent like methanol (B129727) or acetonitrile (B52724). The pH is typically acidic (e.g., pH 2.7).
-
Flow Rate: 1.0 mL/min.
-
Detection: Coulometric electrochemical detector with a dual-electrode setup. The first electrode is set at a lower potential to oxidize interfering compounds, and the second electrode is set at a higher potential to oxidize and detect SAH.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity for the quantification of SAH.
1. Sample Preparation:
-
Sample collection and initial processing for plasma and tissue are similar to the HPLC method.
-
Protein precipitation is typically performed with acetonitrile or a mixture of acetonitrile and methanol, often containing internal standards (e.g., stable isotope-labeled SAH).
-
After centrifugation to remove precipitated proteins, the supernatant is collected, and may be evaporated and reconstituted in the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 or a specialized column like a porous graphitic carbon column can be used for separation.
-
Mobile Phase: A gradient elution using a combination of aqueous and organic mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific precursor-to-product ion transitions for SAH and its internal standard.
Mandatory Visualizations
Signaling Pathway: The Methionine Cycle
The methionine cycle is the central metabolic pathway involving the synthesis and metabolism of S-adenosylmethionine (SAM) and SAH.
References
- 1. Increase in plasma homocysteine associated with parallel increases in plasma S-adenosylhomocysteine and lymphocyte DNA hypomethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interrelations between plasma homocysteine and intracellular S-adenosylhomocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma homocysteine and liver tissue S-adenosylmethionine, S-adenosylhomocysteine status in vitamin B6-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular homocysteine metabolites in SLE: plasma S-adenosylhomocysteine correlates with coronary plaque burden - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Methylation Landscape: A Guide to Validating the SAM/SAH Ratio as a Methylation Index
For researchers, scientists, and drug development professionals, understanding the intricacies of cellular methylation is paramount. The S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH) ratio has emerged as a critical indicator of cellular methylation potential, often termed the "methylation index." This guide provides an objective comparison of the SAM/SAH ratio with other common methylation analysis techniques, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate assessment tool for your research needs.
The SAM/SAH Ratio: A Dynamic Indicator of Methylation Capacity
Cellular methylation is a fundamental epigenetic mechanism regulating gene expression and other vital cellular processes. This process relies on the availability of the universal methyl donor, S-adenosylmethionine (SAM). As SAM donates its methyl group, it is converted to S-adenosylhomocysteine (SAH), a potent inhibitor of methyltransferase enzymes.[1][2] The ratio of SAM to SAH, therefore, reflects the cell's immediate capacity to perform methylation reactions.[1][3]
A high SAM/SAH ratio indicates a robust methylation potential, with ample methyl donors and low levels of inhibitory SAH.[1] Conversely, a low ratio suggests a compromised methylation capacity, which can be a consequence of insufficient SAM or an accumulation of SAH.[1][2] This imbalance has been associated with various pathological conditions, including cardiovascular diseases, cancer, and neurodegenerative disorders.[1][4]
While the SAM/SAH ratio does not directly measure the methylation status of DNA or other molecules, it has been shown to correlate with global DNA methylation levels.[5][6] An increase in SAH, in particular, is consistently associated with global DNA hypomethylation.[7][8] This makes the SAM/SAH ratio a valuable functional biomarker for assessing the cellular environment's influence on epigenetic regulation.
Comparative Analysis of Methylation Indices
The SAM/SAH ratio provides a dynamic view of the cellular methylation environment. However, other methods offer a more direct assessment of DNA methylation. Below is a comparison of the SAM/SAH ratio with two widely used techniques: Global DNA Methylation ELISA and Pyrosequencing.
| Feature | SAM/SAH Ratio Analysis | Global DNA Methylation (ELISA) | Pyrosequencing |
| Principle | Measures the relative abundance of the primary methyl donor (SAM) and its inhibitory by-product (SAH).[1] | Quantifies the overall percentage of 5-methylcytosine (B146107) (5-mC) in a DNA sample using an anti-5-mC antibody. | Quantitative, real-time sequencing of bisulfite-converted DNA to determine the methylation percentage of specific CpG sites.[9] |
| Information Provided | Indirect, functional measure of cellular methylation potential.[2] | Direct, quantitative measure of global DNA methylation levels. | Direct, quantitative, and site-specific measure of DNA methylation.[9] |
| Sample Type | Plasma, urine, cells, tissues.[3] | Purified DNA. | Purified, bisulfite-converted DNA.[9] |
| Throughput | High | High | Moderate to High |
| Advantages | - Reflects the real-time methylation capacity.[1]- Sensitive to nutritional and metabolic changes.[4]- Can be measured in easily accessible biofluids.[3] | - Simple and rapid assay.- High-throughput capabilities.- Relatively inexpensive. | - High accuracy and reproducibility.- Provides quantitative methylation data at single-nucleotide resolution.- Can analyze multiple CpG sites in a single run.[9] |
| Disadvantages | - Indirect measure of DNA methylation.- SAM is unstable under certain conditions.[3]- Can be influenced by factors other than DNA methylation. | - Does not provide information on specific gene methylation.- Can have higher variability compared to other methods. | - Requires bisulfite conversion, which can degrade DNA.- Assay design can be complex.[9]- More expensive than ELISA-based methods. |
| Typical Application | - Assessing the impact of diet, drugs, or disease on cellular methylation capacity.- Screening for global methylation dysregulation.- Functional studies of one-carbon metabolism. | - Initial screening for global changes in DNA methylation.- Large-scale epidemiological studies.- Assessing the effects of environmental exposures on the epigenome. | - Validation of genome-wide methylation studies.- Analysis of candidate gene methylation.- Biomarker discovery and validation. |
Experimental Protocols
Measurement of SAM and SAH by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of SAM and SAH.
Methodology:
-
Sample Preparation: Plasma (20 µL), urine (20 µL), or cell lysates (from 500,000 cells) are subjected to protein precipitation with an acidic solution (e.g., perchloric acid) containing isotopically labeled internal standards ([²H₃]-SAM and [¹³C₅]-SAH).[3]
-
Chromatographic Separation: The supernatant is injected into a liquid chromatography system. Separation is typically achieved on a reverse-phase or porous graphitic carbon column using an isocratic or gradient elution.[3]
-
Mass Spectrometric Detection: The eluent is directed to a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. The precursor and product ions for SAM, SAH, and their respective internal standards are monitored using selected reaction monitoring (SRM).[3]
-
Quantification: The concentration of SAM and SAH in the samples is determined by comparing the peak area ratios of the endogenous analytes to their corresponding internal standards against a calibration curve.[3]
Global DNA Methylation Analysis by ELISA
This method provides a rapid and high-throughput assessment of the total 5-methylcytosine content in a DNA sample.
Methodology:
-
DNA Binding: 100 ng of denatured genomic DNA is added to the wells of a microplate, which are coated to have a high affinity for DNA.
-
Antibody Incubation: The methylated DNA is detected using a primary antibody specific for 5-methylcytosine (5-mC). A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is then added.
-
Colorimetric Detection: A colorimetric substrate is added, and the absorbance is measured using a microplate reader.
-
Quantification: The percentage of 5-mC is calculated based on a standard curve generated using DNA standards with known methylation percentages.
Gene-Specific Methylation Analysis by Pyrosequencing
Pyrosequencing is a sequence-by-synthesis method that allows for the highly accurate quantification of methylation at specific CpG sites.
Methodology:
-
Bisulfite Conversion: Genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: The region of interest is amplified by PCR using a biotinylated primer.
-
Template Preparation: The biotinylated PCR product is captured on streptavidin-coated beads, and the non-biotinylated strand is removed to generate a single-stranded DNA template.
-
Pyrosequencing Reaction: The sequencing primer is annealed to the single-stranded template. The pyrosequencing reaction is performed by sequentially adding dNTPs. The incorporation of a nucleotide generates a light signal that is proportional to the number of nucleotides incorporated.
-
Data Analysis: The methylation percentage at each CpG site is calculated from the ratio of cytosine to thymine (B56734) signals in the pyrogram.
Visualizing the Methylation Cycle
The interplay between SAM, SAH, and the broader one-carbon metabolism pathway is crucial for maintaining methylation homeostasis. The following diagram illustrates this intricate signaling network.
Caption: The Methionine Cycle and its role in providing methyl groups for methylation reactions.
Experimental Workflow for Validating the SAM/SAH Ratio
To validate the use of the SAM/SAH ratio as a methylation index in a specific experimental context, a correlative study design is recommended.
Caption: Workflow for correlating the SAM/SAH ratio with direct DNA methylation measurements.
Conclusion
The SAM/SAH ratio serves as a powerful and sensitive functional biomarker of cellular methylation potential. While it does not provide a direct measure of DNA methylation, its correlation with global methylation levels and its responsiveness to metabolic and nutritional changes make it an invaluable tool for researchers. For a comprehensive understanding of epigenetic regulation, a multi-faceted approach is often optimal. The SAM/SAH ratio can be effectively used as an initial screening tool to identify global methylation dysregulation, with subsequent, more targeted analyses like pyrosequencing employed to investigate changes at specific genomic loci. By carefully considering the strengths and limitations of each method, researchers can design robust experimental strategies to unravel the complexities of the methylation landscape.
References
- 1. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 2. Methylation Index, SAM/SAH - DetoxScan® - Oxidative Stress Tests | Diagnostiki Athinon [athenslab.gr]
- 3. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stratech.co.uk [stratech.co.uk]
- 5. Methylation Index (SAM/SAH Ratio) - Methylation Panel - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. blog.healthmatters.io [blog.healthmatters.io]
- 7. researchgate.net [researchgate.net]
- 8. Intracellular S-adenosylhomocysteine concentrations predict global DNA hypomethylation in tissues of methyl-deficient cystathionine beta-synthase heterozygous mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of S-Adenosylhomocysteine (SAH) in Diverse Biological Matrices: A Guide for Researchers
S-adenosylhomocysteine (SAH) is a critical intermediate in cellular metabolism, primarily formed from the demethylation of S-adenosylmethionine (SAM).[1][2] As a potent inhibitor of methyltransferase enzymes, the cellular concentration of SAH plays a crucial role in regulating numerous biological methylation processes, including the epigenetic modification of DNA and histones.[3][4] The ratio of SAM to SAH is frequently termed the "methylation index," serving as a key indicator of the cell's capacity for methylation.[4][5][6] Given its significance, the accurate quantification of SAH in various biological matrices is essential for diagnosing certain inborn errors of metabolism and for advancing research in areas like oncology, neuroscience, and cardiovascular disease.[2]
This guide provides a comparative analysis of methods for SAH quantification across different biological samples, focusing on the prevalent liquid chromatography-tandem mass spectrometry (LC-MS/MS) technique. It offers a summary of performance data, detailed experimental protocols, and visualizations of key pathways and workflows to aid researchers, scientists, and drug development professionals.
Quantitative Performance of SAH Analysis Across Matrices
The determination of SAH is challenging due to its low physiological concentrations (often in the nanomolar range) and the inherent instability of the related compound, SAM.[1][2] LC-MS/MS has become the gold standard for analysis, offering high sensitivity and specificity.[3] The tables below summarize key performance metrics from various studies using LC-MS/MS to quantify SAH in plasma, urine, and tissue/cell samples.
Table 1: Performance of LC-MS/MS Methods for SAH Analysis in Human Plasma
| Sample Volume | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Typical Concentration Range (nM) | Reference |
| 20 µL | 1 nM | 3 nM | ~50% | 21.5 ± 6.5 | [2] |
| Not Specified | Not Specified | 16 nmol/L | Not Specified | Elevated in renal transplant patients | [7] |
| Not Specified | 4.5 x 10⁻¹⁰ mol/L | Not Specified | Not Specified | Not Specified | [8] |
| 20 µL | Not Specified | Not Specified | Not Specified | 41 nM (example) | [9] |
Table 2: Performance of LC-MS/MS Methods for SAH Analysis in Human Urine
| Sample Volume | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Typical Concentration Range (µM) | Reference |
| 20 µL (diluted 1:25) | 1 nM | 3 nM | 2.2 ± 1.0 | [1][2] |
| Not Specified | Not Specified | Not Specified | 0.08–3.1 | [2] |
Table 3: Performance of LC-MS/MS Methods for SAH Analysis in Tissues and Cells
| Matrix Type | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Typical Concentration Range | Reference |
| Mouse Embryos | 2.5 nmol/L | 0.01 µM | 92% | 0.031 - 0.057 nmol/mg protein | [3] |
| Mouse Liver | Not Specified | Not Specified | 89% | 0.117 µM | [4] |
| A549 Cells | Not Specified | Not Specified | Not Specified | 0.35 - 0.5 µmol/g protein | [4] |
| Prostatic Adenocarcinoma Cells | Not Specified | Not Specified | Not Specified | 1.5x higher in LNCaP vs. PC-3 cells | [10] |
Experimental Protocols
Accurate SAH measurement is highly dependent on standardized pre-analytical and analytical procedures.[5] The following sections outline a generalized, robust protocol for SAH quantification using LC-MS/MS, adaptable to various biological matrices.
The primary goal of sample preparation is to extract SAH from the complex biological matrix while removing interfering substances like proteins and lipids.[11][12]
-
For Plasma/Serum:
-
To a 1.5 mL microcentrifuge tube, add 20-50 µL of plasma or serum.
-
Add an equal volume of a solution containing a stable isotope-labeled internal standard (e.g., ¹³C₅-SAH or d₄-SAH) for accurate quantification.[9]
-
Add 100-200 µL of an acidic extraction solution (e.g., 0.4 M perchloric acid or 10% trichloroacetic acid) to precipitate proteins.[5]
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the clear supernatant to an HPLC vial for analysis.[1][13]
-
-
For Urine:
-
Urine samples typically require dilution due to higher analyte concentrations and matrix effects. Dilute the sample 1:25 with ultrapure water.[1]
-
Proceed with the addition of the internal standard and acidic extraction solution as described for plasma.
-
-
For Tissues/Cells:
-
Homogenize the tissue sample or cell pellet in a cold acidic extraction buffer on ice.
-
The stability of metabolites is critical; rapid processing at low temperatures is essential to prevent degradation.[5][6]
-
Centrifuge the homogenate at high speed to remove cellular debris and precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
It is common practice to normalize SAH levels to the protein concentration of the initial homogenate.[3]
-
Chromatographic separation is necessary to resolve SAH from other matrix components before it enters the mass spectrometer.
-
Column: A C18 reversed-phase column is commonly used. Other options include porous graphitic carbon columns, which offer good retention for polar compounds like SAH.[5]
-
Mobile Phase A: Typically an aqueous solution with a small amount of acid (e.g., 0.1% formic acid in water) to improve peak shape and ionization efficiency.
-
Mobile Phase B: An organic solvent such as acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid.
-
Gradient: A gradient elution is employed, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute SAH and other compounds.
-
Flow Rate: Typical flow rates range from 0.2 to 0.5 mL/min.
-
Run Time: Modern methods are rapid, with total assay run times often as short as 5 minutes.[2][7]
MS/MS provides the high selectivity and sensitivity required for quantifying low-abundance metabolites.
-
Ionization: Electrospray ionization (ESI) in positive mode is standard for SAH analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for SAH and then monitoring a specific product ion after fragmentation.
-
MRM Transitions:
-
Quantification: The concentration of SAH in the sample is determined by comparing the peak area ratio of the analyte to its stable isotope-labeled internal standard against a calibration curve prepared in a similar matrix.[5]
Visualizations: Pathways and Workflows
To better illustrate the context and processes involved in SAH analysis, the following diagrams were generated using Graphviz.
References
- 1. mdpi.com [mdpi.com]
- 2. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid analysis of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) isotopologues in stable isotope-resolved metabolomics (SIRM) using direct infusion nanoelectrospray ultra-high-resolution Fourier transform mass spectrometry (DI-nESI-UHR-FTMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mendelnet.cz [mendelnet.cz]
- 11. Sample Preparation Process - Step by step | RETSCH [retsch.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to S-Adenosyl-L-homocysteine (SAH) Quantification: Inter-Assay Precision and Accuracy
For researchers, scientists, and drug development professionals, the accurate quantification of S-adenosyl-L-homocysteine (SAH) is critical for understanding cellular methylation potential and its implications in various disease states. The choice of quantification method significantly impacts the reliability and reproducibility of experimental results. This guide provides a comparative overview of the inter-assay precision and accuracy of three common methods for SAH quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and fluorescence-based assays.
Data Presentation: Inter-Assay Performance Comparison
The following table summarizes the inter-assay precision (expressed as coefficient of variation, CV%) and accuracy (expressed as recovery %) for SAH quantification using different analytical platforms. Lower CV% values indicate higher precision, while recovery percentages closer to 100% indicate higher accuracy.
| Method | Inter-Assay Precision (CV%) | Inter-Assay Accuracy (% Recovery) | Sample Type(s) |
| LC-MS/MS | |||
| UPLC-MS/MS[1][2] | 8.3% | 101.7% | Human Plasma |
| LC-MS/MS[3] | 8.4–9.8% | 97.9–99.3% | Human Plasma |
| LC-MS/MS[4] | < 13% | 98–105% | Mice Tissues |
| ELISA | |||
| Commercial Kit 1 | Typically <15%[5] | Typically 80-120% | Serum, Plasma |
| Commercial Kit 2 | Typically <10%[6] | Not explicitly stated | Serum, Plasma, Lysates |
| Fluorescence-Based Assay | |||
| RNA-based Biosensor | Data not available | Data not available | In vitro / Bacterial Lysates |
Note: Data for ELISA and fluorescence-based assays are often presented as typical performance specifications by manufacturers rather than in peer-reviewed comparative studies.[5][6] Researchers should consult the specific documentation for the kit being used. The fluorescence-based assays are an emerging technology, and standardized validation data is less commonly available.[7]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for each of the discussed SAH quantification methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely considered the gold standard for small molecule quantification due to its high sensitivity and specificity.
1. Sample Preparation (Human Plasma):
-
To 200 μL of plasma, add 50 μL of an internal standard solution containing a stable isotope-labeled SAH (e.g., d5-SAH).
-
Vortex the sample for 5 minutes and incubate at 4°C for 10 minutes.
-
Precipitate proteins by adding 550 μL of ice-cold acetone, vortex for 10 minutes, and incubate at 4°C for another 10 minutes.[8]
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.[8]
2. Chromatographic Separation:
-
Column: A C18 reverse-phase column is commonly used.[1]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mmol/L ammonium (B1175870) formate, pH 3.4) and an organic solvent (e.g., acetonitrile) is typically employed.[8]
-
Flow Rate: A flow rate in the range of 0.6-0.8 mL/min is common.[8]
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed to specifically detect the transition of the parent ion to a specific daughter ion for both SAH (e.g., m/z 385.1 → 136.2) and the internal standard.[8]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA kits offer a higher-throughput and more accessible method for SAH quantification, although they may have different specificity and sensitivity compared to LC-MS/MS. The following is a general protocol for a competitive ELISA.
1. Sample and Standard Preparation:
-
Dilute plasma or serum samples as recommended by the kit manufacturer (e.g., 2- to 10-fold with a provided assay diluent).[9]
-
Prepare a standard curve by serially diluting the provided SAH standard.[9]
2. Assay Procedure:
-
Add samples and standards to the wells of a microplate pre-coated with an SAH conjugate.
-
Add an anti-SAH antibody to each well. During incubation, free SAH in the sample competes with the coated SAH for antibody binding.
-
Wash the plate to remove unbound reagents.
-
Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).
-
Wash the plate again and add a substrate solution (e.g., TMB). The enzyme converts the substrate to a colored product.
-
Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of SAH in the sample.[10]
Fluorescence-Based Assays
Fluorescence-based methods, particularly those using RNA biosensors, are a novel approach for SAH detection. These assays are often homogeneous ("mix-and-go") and suitable for high-throughput screening.
1. Reagent Preparation:
-
Prepare the RNA-based biosensor and the fluorescent dye as per the specific assay protocol.
2. Assay Procedure:
-
In a microplate, combine the sample containing SAH with the RNA biosensor and the fluorescent dye.
-
The binding of SAH to the RNA biosensor induces a conformational change that leads to an increase in fluorescence upon binding of the dye.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. The fluorescence signal is proportional to the SAH concentration.
Mandatory Visualization
Signaling Pathway: The Methionine Cycle
The diagram below illustrates the central role of SAH in the methionine cycle, where it is formed from S-adenosylmethionine (SAM) after the donation of a methyl group. The ratio of SAM to SAH is a critical indicator of the cell's methylation capacity.
Experimental Workflow: SAH Quantification by LC-MS/MS
This workflow outlines the key steps involved in the quantification of SAH from a biological sample using LC-MS/MS.
Logical Relationship: Precision and Accuracy
This diagram illustrates the conceptual difference and relationship between precision and accuracy in analytical measurements.
References
- 1. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a generic fluorescent methyltransferase activity assay based on the Transcreener® AMP/GMP Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cygnustechnologies.com [cygnustechnologies.com]
- 6. ELISA Kit Validation and Quality Testing | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. In vitro and in vivo enzyme activity screening via RNA-based fluorescent biosensors for S-adenosyl-L-homocysteine (SAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. eaglebio.com [eaglebio.com]
A Comparative Guide to Synthetic Epigenetic Modifiers and S-Adenosylhomocysteine
For Researchers, Scientists, and Drug Development Professionals
Epigenetic regulation, critical for normal cellular function and implicated in numerous diseases, is largely governed by methylation events on DNA and histone proteins. These reactions are catalyzed by methyltransferase enzymes, which utilize S-adenosylmethionine (SAM) as the universal methyl donor. The by-product of these reactions, S-Adenosylhomocysteine (SAH), serves as an endogenous feedback inhibitor of most SAM-dependent methyltransferases.[1][2][3] In contrast, synthetic epigenetic modifiers are exogenous molecules designed to target specific components of the epigenetic machinery. This guide provides a detailed, objective comparison of the performance of the natural regulator, SAH, with that of synthetic epigenetic modifiers, supported by experimental data and detailed methodologies.
Executive Summary
This guide offers a head-to-head comparison of S-Adenosylhomocysteine (SAH) and synthetic epigenetic modifiers, focusing on their mechanism of action, specificity, and cellular effects. SAH acts as a broad-spectrum inhibitor of methyltransferases, with its intracellular concentration dictating the overall methylation potential of a cell.[1][4] Synthetic modifiers, on the other hand, are often designed for high target specificity, allowing for the interrogation and modulation of individual epigenetic pathways.[5][6] Understanding the distinct characteristics of these molecules is paramount for their effective application in research and therapeutic development.
Data Presentation: Comparative Efficacy of Methyltransferase Inhibitors
The inhibitory potential of SAH and various synthetic epigenetic modifiers against a range of methyltransferases is summarized below. The data, presented as half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki), highlight the broad-spectrum activity of SAH versus the target-specific nature of synthetic inhibitors. Lower values indicate greater potency.
| Inhibitor | Target Enzyme | IC50 (nM) | Ki (nM) | Reference(s) |
| S-Adenosylhomocysteine (SAH) | DNMT1 | 260 | - | [7] |
| PRMT1 | - | 400 - 4900 | [8] | |
| CARM1 (PRMT4) | - | 400 - 4900 | [8] | |
| G9a | - | 400 - 4900 | [8] | |
| SUV39H1 | - | 400 - 4900 | [8] | |
| EPZ004777 (Synthetic) | DOT1L | 0.4 | - | [9] |
| EPZ-5676 (Tazemetostat) (Synthetic) | DOT1L | - | - | [10] |
| GSK126 (Synthetic) | EZH2 (Wild-type) | - | 0.5 - 3 | [11] |
| EZH2 (Mutant) | - | 0.5 - 3 | [11] | |
| CPI-1205 (Synthetic) | EZH2 | 2.0 | - | [12] |
| EPZ005687 (Synthetic) | EZH2 | 54 | 24 | [12] |
| EI1 (Synthetic) | EZH2 (Wild-type) | - | - | [11] |
| BIX-01294 (Synthetic) | G9a | 1,900 | - | [12] |
| GLP | 700 | - | [12] |
Mechanism of Action and Specificity
S-Adenosylhomocysteine (SAH): The Endogenous Pan-Inhibitor
SAH is a natural product of all SAM-dependent methylation reactions and acts as a potent feedback inhibitor for the majority of these enzymes.[2][3] The intracellular ratio of SAM to SAH is a critical determinant of the cell's "methylation potential".[4] An accumulation of SAH leads to a global inhibition of methyltransferase activity, which can result in widespread hypomethylation of DNA and proteins, thereby altering gene expression and cellular functions.[13] SAH is eventually hydrolyzed by SAH hydrolase (SAHH) into adenosine (B11128) and homocysteine.[14]
Synthetic Epigenetic Modifiers: Precision Tools for Targeted Intervention
In contrast to the broad activity of SAH, synthetic epigenetic modifiers are a diverse class of small molecules designed to inhibit specific epigenetic enzymes with high selectivity.[5][6] These inhibitors can be broadly categorized based on their mechanism of action:
-
SAM-competitive inhibitors: These molecules, often designed as SAM analogs, compete with the natural cofactor for binding to the methyltransferase's active site.[5] Examples include the EZH2 inhibitor Tazemetostat and the DOT1L inhibitor EPZ004777.[9][11]
-
Substrate-competitive inhibitors: These compounds compete with the substrate (e.g., histone protein) for binding to the enzyme.
-
Allosteric inhibitors: These molecules bind to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its activity.
The high specificity of synthetic modifiers allows for the precise dissection of individual epigenetic pathways and offers the potential for targeted therapeutic interventions with fewer off-target effects compared to global methylation inhibition.
Cellular Effects: A Comparative Overview
| Feature | S-Adenosylhomocysteine (SAH) Accumulation | Synthetic DOT1L Inhibitors (e.g., EPZ004777) | Synthetic EZH2 Inhibitors (e.g., Tazemetostat) |
| Primary Cellular Effect | Global inhibition of methylation, leading to DNA hypomethylation and altered gene expression.[13] | Selective inhibition of H3K79 methylation, leading to cell cycle arrest, differentiation, and apoptosis in sensitive cancer cells.[9] | Selective inhibition of H3K27 trimethylation, leading to reactivation of silenced tumor suppressor genes, cell cycle arrest, and apoptosis.[15][16] |
| Gene Expression | Widespread and non-specific changes in gene expression.[13] | Downregulation of specific oncogenes like HOXA cluster genes and Meis1 in MLL-rearranged leukemia.[9] | Reactivation of tumor suppressor genes.[15] |
| Cell Cycle | Can lead to cell cycle arrest. | Induces G1 or S phase arrest.[9][10] | Induces cell cycle arrest.[11] |
| Cell Fate | Can impair cellular development and differentiation.[17] | Promotes differentiation of leukemia cells.[9] | Can induce cellular differentiation.[15] |
| Therapeutic Applications | Not a direct therapeutic; elevated levels are associated with pathology.[13] | Investigated for the treatment of MLL-rearranged leukemias and some solid tumors.[1][9] | Approved for the treatment of certain lymphomas and sarcomas.[15][16] |
Visualizing the Pathways
The Methylation Cycle and SAH Feedback Inhibition
Caption: The SAM cycle illustrating the generation of SAH and its feedback inhibition on methyltransferases.
Experimental Workflow for Comparing Methyltransferase Inhibitors
Caption: A generalized workflow for the in vitro comparison of methyltransferase inhibitors.
Experimental Protocols
Radiometric Methyltransferase Assay (HotSpot™ Assay)
This method measures the transfer of a radioactive methyl group from [³H]-SAM to a substrate.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the methyltransferase enzyme, the specific substrate (e.g., histone peptide or DNA), and the test inhibitor (SAH or synthetic modifier) at various concentrations in an appropriate assay buffer.
-
Initiation: Start the reaction by adding [³H]-labeled S-adenosyl-L-methionine ([³H]-SAM) as the methyl donor.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a defined period to allow for the enzymatic reaction to proceed.
-
Termination and Separation: Spot the reaction mixtures onto filter papers. Wash the filter papers to remove unreacted [³H]-SAM, leaving the radiolabeled methylated substrate bound to the filter.[18]
-
Detection: Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Fluorescence-Based Methyltransferase Assay
This high-throughput screening-compatible assay measures methyltransferase activity by detecting the production of SAH through a coupled enzyme system that generates a fluorescent signal.
Methodology:
-
Reaction Setup: In a microtiter plate, add the methyltransferase, the substrate, and the test inhibitor (SAH or synthetic modifier) at various concentrations in assay buffer.
-
Initiation: Add SAM to initiate the methylation reaction.
-
Incubation: Incubate the plate at room temperature to allow for the accumulation of SAH.
-
Detection: Add a detection solution containing coupling enzymes that convert SAH to a detectable fluorescent product.[19][20] For instance, a system can be used where SAH is hydrolyzed to homocysteine, which then participates in a reaction that generates a fluorescent molecule.
-
Measurement: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: A decrease in fluorescence signal corresponds to the inhibition of the methyltransferase. Calculate the percentage of inhibition and determine the IC50 values as described for the radiometric assay.
Conclusion
Both S-Adenosylhomocysteine and synthetic epigenetic modifiers are invaluable tools for studying and manipulating the epigenome. SAH, as the endogenous pan-inhibitor, provides a physiological mechanism for the global regulation of cellular methylation. Its broad-spectrum activity makes it a key indicator of the cell's methylation state but limits its utility as a specific therapeutic agent. In contrast, synthetic epigenetic modifiers offer unparalleled specificity, enabling the targeted inhibition of individual methyltransferases. This precision has paved the way for the development of novel therapeutics for a range of diseases, including cancer. The choice between utilizing the broad inhibitory effects of modulating SAH levels and the targeted approach of synthetic modifiers depends on the specific research question or therapeutic goal. A thorough understanding of their distinct properties, as outlined in this guide, is essential for advancing the field of epigenetics and developing next-generation therapies.
References
- 1. Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel and selective DNA methyltransferase inhibitors: Docking-based virtual screening and experimental evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expanding the Structural Diversity of DNA Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Inhibitors of Histone Methyltransferase DOT1L: Design, Synthesis and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DOT1L inhibition exerts the anti-tumor effect by activating interferon signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Inhibitors of Protein Methyltransferases and Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Relationship of impairment induced by intracellular S-adenosylhomocysteine accumulation with DNA methylation in human umbilical vein endothelial cells treated with 3-deazaadenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of S-Adenosylhomocysteine Hydrolase Downregulation on Wnt Signaling Pathway in SW480 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are EZH2 inhibitors and how do they work? [synapse.patsnap.com]
- 16. How Do EZH2 Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 17. researchgate.net [researchgate.net]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Continuous Fluorescence-Based Endonuclease-Coupled DNA Methylation Assay to Screen for DNA Methyltransferase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. digitalcommons.bucknell.edu [digitalcommons.bucknell.edu]
The Role of S-Adenosyl-L-Homocysteine (SAH) as a Therapeutic Target: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of targeting S-Adenosyl-L-homocysteine (SAH) pathways in disease models against alternative therapeutic strategies. This document synthesizes preclinical data to evaluate the potential of SAH-centric therapies.
S-Adenosyl-L-homocysteine (SAH) is a critical intermediate in cellular methylation, a fundamental process regulating gene expression, protein function, and metabolism. Produced from S-adenosylmethionine (SAM) following the donation of a methyl group, SAH is a potent inhibitor of methyltransferases. Its accumulation can disrupt essential methylation reactions, a phenomenon implicated in a variety of diseases. The primary strategy for targeting this pathway is through the inhibition of SAH hydrolase (SAHH), the enzyme responsible for hydrolyzing SAH into adenosine (B11128) and homocysteine. By inhibiting SAHH, intracellular SAH levels rise, leading to the suppression of pathological methylation events. This guide explores the validation of SAHH as a therapeutic target in key disease areas and compares its efficacy with established and emerging alternative therapies.
The SAH Metabolic and Signaling Pathway
The cellular concentration of SAH is tightly regulated and plays a pivotal role in maintaining methylation homeostasis. The ratio of SAM to SAH is often considered an indicator of the cell's methylation capacity. A disruption in this ratio, particularly an increase in SAH, can have profound effects on cellular function by inhibiting a wide range of methyltransferases.
Validation in Cancer Models
Aberrant DNA and histone methylation are hallmarks of many cancers. The inhibition of SAHH presents a therapeutic opportunity to reprogram the cancer epigenome.
Comparison with EZH2 Inhibitors in Lymphoma
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase often mutated or overexpressed in lymphomas.[1] Direct inhibitors of EZH2, such as tazemetostat (B611178) and GSK126, are a clinically validated alternative to SAHH inhibition.
Table 1: Comparison of SAHH Inhibitors and EZH2 Inhibitors in Lymphoma Models
| Therapeutic Agent | Target | Model System | Key Findings | Reference |
| 3-Deazaneplanocin A (DZNep) | SAHH Inhibitor | Human Leukemic Cells (in vitro) | More potent antineoplastic activity in growth inhibition and colony formation assays compared to specific EZH2 inhibitors.[2] | [2] |
| GSK126 | EZH2 Inhibitor | EZH2-mutant DLBCL Xenograft | Markedly inhibits tumor growth. | [3] |
| Tazemetostat (EPZ-6438) | EZH2 Inhibitor | EZH2-mutant Lymphoma Cell Lines | Induces apoptosis and inhibits proliferation. | [4] |
| CPI-1205 | EZH2 Inhibitor | EZH2-mutant DLBCL Xenograft | Significant inhibition of tumor growth. | [5] |
Note: Data presented is a cross-study comparison and not from a head-to-head trial.
Comparison with Doxorubicin in Breast Cancer
Doxorubicin is a standard-of-care chemotherapeutic agent for breast cancer that acts through DNA intercalation and topoisomerase II inhibition.[6]
Table 2: Comparison of a SAHH Inhibitor and Doxorubicin in Breast Cancer Cell Lines
| Therapeutic Agent | Target | Cell Line | IC50 Value | Reference |
| AdOx | SAHH Inhibitor | MCF-7 (Breast Cancer) | Not explicitly provided in the abstract, but showed a dose-dependent decrease in proliferation. | [7] |
| Doxorubicin | Topoisomerase II | MCF-7 (Breast Cancer) | 8306 nM | [7] |
| Doxorubicin | Topoisomerase II | MDA-MB-231 (Breast Cancer) | 6602 nM | [7] |
Note: The provided reference for AdOx did not specify an IC50 value, limiting a direct quantitative comparison.
Validation in Cardiovascular Disease Models
Elevated homocysteine, a precursor of which is SAH, is an independent risk factor for cardiovascular disease. SAH itself has been shown to be a more sensitive biomarker for cardiovascular risk than homocysteine.
Comparison with Statins in Atherosclerosis
Statins, such as atorvastatin (B1662188), are the cornerstone of lipid-lowering therapy to prevent and treat atherosclerosis. They primarily act by inhibiting HMG-CoA reductase.
Table 3: Comparison of SAHH Inhibition and Statins in Atherosclerosis Mouse Models
| Therapeutic Strategy | Target | Model System | Key Findings | Reference |
| SAHH Inhibition (Adenosine dialdehyde) | SAHH | ApoE-/- Mice | Did not significantly reduce atherosclerotic lesion size but decreased macrophage content and increased smooth muscle α-actin content, suggesting plaque stabilization. | [8] |
| Atorvastatin | HMG-CoA Reductase | ApoE-/- Mice | Did not lower plasma total cholesterol levels or affect plaque progression at 10 mg/kg/day, but significantly reduced vulnerable plaque numbers.[9] | [9][10] |
| Atorvastatin | HMG-CoA Reductase | ApoE*3-Leiden Mice | Significantly lowered plasma cholesterol and triglyceride levels and prevented the formation of large, complex atherosclerotic lesions. | [11] |
Note: Data presented is a cross-study comparison and not from a head-to-head trial. The effects of statins can be model-dependent.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., SAHH inhibitor or comparator drug) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Atherosclerosis Mouse Model (ApoE-/-)
This protocol describes the induction of atherosclerosis in ApoE-deficient mice.
-
Animal Model: Use male ApoE-deficient (ApoE-/-) mice, typically 6-8 weeks of age.
-
Atherosclerosis Induction: Feed the mice a high-fat "Western-type" diet for 12-16 weeks to induce the formation of atherosclerotic plaques.
-
Treatment Groups: Randomize mice into treatment groups: vehicle control, SAHH inhibitor (e.g., adenosine dialdehyde (B1249045) in the diet), and/or a comparator drug (e.g., atorvastatin in the diet).
-
Treatment Administration: Administer the respective diets for a period of 4 to 9 weeks.
-
Monitoring: Monitor animal health and body weight throughout the study.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse the vascular system. Harvest the aorta for analysis.
-
Plaque Quantification: Stain the aortic root or en face preparations of the aorta with Oil Red O to visualize lipid-laden plaques. Quantify the lesion area using image analysis software.
In Vivo Cancer Xenograft Model (Lymphoma)
This protocol outlines the establishment and treatment of a subcutaneous lymphoma xenograft model.
-
Cell Preparation: Culture human lymphoma cells (e.g., EZH2-mutant DLBCL cell lines) to the exponential growth phase.
-
Xenograft Implantation: Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) and inject subcutaneously into the flank of immunodeficient mice (e.g., NSG or nude mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize mice into treatment groups: vehicle control, SAHH inhibitor, and/or a comparator drug (e.g., EZH2 inhibitor).
-
Drug Administration: Administer the treatments according to the desired schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Endpoint: Continue treatment for a specified period or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Conclusion
Targeting the SAH metabolic pathway through the inhibition of SAHH is a promising therapeutic strategy in various disease models, particularly in cancer and cardiovascular disease. Preclinical data suggests that SAHH inhibitors can exert potent anti-proliferative effects in cancer cells and may contribute to plaque stabilization in atherosclerosis. However, direct comparative studies with established therapies are limited. The data presented in this guide, compiled from multiple studies, indicates that while SAHH inhibition shows efficacy, its relative performance against targeted therapies like EZH2 inhibitors or standard-of-care drugs like statins requires further investigation in head-to-head preclinical and clinical trials. The provided experimental protocols offer a framework for conducting such comparative studies to further validate the therapeutic potential of targeting SAH in disease.
References
- 1. benchchem.com [benchchem.com]
- 2. oatext.com [oatext.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity | MDPI [mdpi.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Diminazene Aceturate Stabilizes Atherosclerotic Plaque and Attenuates Hepatic Steatosis in apoE-Knockout Mice by Influencing Macrophages Polarization and Taurine Biosynthesis [mdpi.com]
- 9. Atorvastatin improves plaque stability in ApoE-knockout mice by regulating chemokines and chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atorvastatin Improves Plaque Stability in ApoE-Knockout Mice by Regulating Chemokines and Chemokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Researcher's Guide to Selecting Anti-S-Adenosyl-L-Homocysteine (SAH) Monoclonal Antibodies
For researchers, scientists, and drug development professionals, the precise detection and quantification of S-adenosyl-L-homocysteine (SAH), a critical regulator of cellular methylation, is paramount. The specificity of the monoclonal antibody used is a key determinant of experimental success. This guide provides a comparative analysis of commercially available anti-SAH monoclonal antibodies, supported by experimental data, to aid in the selection of the most suitable reagent for your research needs.
Comparative Analysis of Anti-SAH Monoclonal Antibodies
Below is a summary of the performance characteristics of several commercially available anti-SAH monoclonal antibodies based on publicly available data.
| Antibody Clone | Isotype | Affinity (Ka, L/mol) | Cross-Reactivity with SAM | Cross-Reactivity with Other Analogs | Validated Applications |
| 301-1 | Mouse IgG3 | 2.78 x 10⁸[1] | ~1.5%[1][2][3] | MTA: <5%; Adenosine (B11128), Homocysteine, L-Cysteine, Glutathione, L-Cystathionine, ADP, ATP: <1%[1][3] | cELISA, FC, IHC[1][3] |
| 839-12 | Mouse IgG2a | Not specified | ~1.33%[4] | MTA: <5%; Adenosine, Homocysteine, L-Cysteine, Glutathione, L-Cystathionine, ADP, ATP: <1%[4] | cELISA, FC, IHC[4] |
| SAH | Mouse IgG | Not specified | Not specified | Not specified | Not specified |
| 3B3 | Mouse IgG | Not specified | Not specified | Not specified | ELISA, IHC, LF[5] |
Key Observations:
-
Specificity is Paramount: The data clearly indicates that while some antibodies exhibit high specificity for SAH, a low level of cross-reactivity with SAM is observed. For instance, clones 301-1 and 839-12 show approximately 1.5% and 1.33% cross-reactivity with SAM, respectively.[1][3][4] This level of cross-reactivity may be acceptable for certain applications, but researchers requiring high precision, especially when SAH concentrations are significantly lower than SAM, should carefully consider this factor.
-
Application-Specific Validation is Crucial: While vendors provide a list of validated applications, it is imperative that researchers validate the antibody's performance within their specific experimental setup.
Experimental Protocols for Assessing Specificity
To ensure the reliability of experimental results, the specificity of an anti-SAH monoclonal antibody should be rigorously assessed. The following are detailed protocols for key experiments used in antibody validation.
Competitive Enzyme-Linked Immunosorbent Assay (cELISA) for Cross-Reactivity Assessment
This assay is fundamental for determining the cross-reactivity of an anti-SAH antibody with related molecules.
Experimental Workflow:
Competitive ELISA workflow for antibody specificity.
Methodology:
-
Plate Coating: Coat the wells of a 96-well microplate with a SAH-protein conjugate (e.g., SAH-BSA) and incubate overnight at 4°C.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Competitive Reaction: Add serial dilutions of the SAH standard or potential cross-reactants (e.g., SAM, adenosine, homocysteine) to the wells, followed by the addition of the anti-SAH monoclonal antibody at a pre-determined optimal dilution. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's isotype and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a chromogenic substrate for HRP (e.g., TMB) and incubate until sufficient color development.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of free SAH or cross-reacting molecules in the sample. Calculate the percentage of cross-reactivity using the concentrations of SAH and the analog that produce 50% inhibition of the maximal signal.
Surface Plasmon Resonance (SPR) for Affinity and Kinetic Analysis
SPR is a powerful, label-free technique to determine the binding affinity (K D) and the association (k a) and dissociation (k d) rate constants of an antibody to its antigen.
Experimental Workflow:
SPR workflow for affinity and kinetic analysis.
Methodology:
-
Sensor Chip Preparation: An anti-mouse IgG antibody is typically immobilized on the sensor chip surface to create a capture surface for the anti-SAH monoclonal antibody.
-
Antibody Capture: The anti-SAH monoclonal antibody is injected over the sensor surface and captured by the immobilized anti-mouse IgG.
-
Analyte Injection (Association): A series of concentrations of SAH are sequentially injected over the sensor surface, and the binding (association) is monitored in real-time.
-
Buffer Injection (Dissociation): Following the association phase, a running buffer is injected to monitor the dissociation of the SAH from the antibody.
-
Regeneration: The sensor surface is regenerated by injecting a low pH buffer to remove the captured antibody and bound analyte, preparing the surface for the next cycle.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k a), dissociation rate constant (k d), and the equilibrium dissociation constant (K D).
Western Blotting for Specificity Confirmation
Western blotting can be used to confirm that the anti-SAH antibody does not recognize other proteins in a complex biological sample.
Experimental Workflow:
Western Blot workflow for specificity validation.
Methodology:
-
Sample Preparation: Prepare protein lysates from cells or tissues of interest.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-SAH monoclonal antibody at an optimized dilution overnight at 4°C.
-
Washing: Wash the membrane extensively with a wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the extensive washing steps.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A specific antibody should ideally detect a single band corresponding to the protein it was raised against (if applicable for protein-conjugated SAH) and show no off-target bands. For a small molecule like SAH, this method is more relevant for confirming the absence of cross-reactivity with cellular proteins.
The Methylation Cycle and the Importance of SAH Detection
The methylation cycle is a fundamental biochemical pathway that provides methyl groups for the modification of a wide range of biomolecules, including DNA, RNA, proteins, and lipids.
The cellular methylation cycle.
In this cycle, methionine is converted to SAM by methionine adenosyltransferase (MAT). SAM then donates its methyl group to a substrate in a reaction catalyzed by a methyltransferase, resulting in a methylated substrate and SAH. SAH is subsequently hydrolyzed to homocysteine and adenosine by SAH hydrolase (SAHH). Homocysteine can then be remethylated to regenerate methionine. SAH is a potent inhibitor of most methyltransferases, and therefore, the intracellular ratio of SAM to SAH is a critical determinant of the cell's methylation capacity. Accurate measurement of SAH is thus essential for studying the regulation of methylation in health and disease.
Conclusion
The selection of a highly specific anti-SAH monoclonal antibody is a critical step for any research involving the study of methylation. This guide provides a framework for comparing available antibodies and emphasizes the importance of in-house validation using standardized protocols. By carefully considering the specificity, affinity, and validated applications of different antibody clones, researchers can enhance the accuracy and reliability of their findings in the dynamic field of epigenetics and cellular regulation.
References
- 1. orlaproteins.com [orlaproteins.com]
- 2. Immunoassay of S-adenosylmethionine and S-adenosylhomocysteine: the methylation index as a biomarker for disease and health status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-SAH Antibody [301-1] (A51747) | Antibodies.com [antibodies.com]
- 4. Anti-SAH Antibody [839-12] (A51754) | Antibodies.com [antibodies.com]
- 5. S-Adenosyl-Homocysteine Monoclonal Antibody (3B3) (MA5-49612) [thermofisher.com]
A Researcher's Guide to S-Adenosyl-L-homocysteine (SAH) Detection: Benchmarking New Methods Against Established Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of S-adenosyl-L-homocysteine (SAH) is crucial for understanding cellular methylation potential and its implications in a wide range of biological processes and diseases. As a key intermediate in the methionine cycle, SAH is a product of all S-adenosylmethionine (SAM)-dependent methylation reactions and a potent inhibitor of methyltransferases. The SAM/SAH ratio is therefore a critical indicator of a cell's capacity for methylation, and its dysregulation has been linked to various pathologies, including cardiovascular disease, neurological disorders, and cancer.
This guide provides an objective comparison of new and established methods for SAH detection, supported by experimental data, to assist in selecting the most suitable technique for your research endeavors.
Comparison of S-Adenosyl-L-homocysteine Detection Methods
A variety of analytical methods are available for the quantification of SAH, each with distinct advantages and limitations. The choice of method often depends on the specific requirements of the study, such as sensitivity, throughput, sample type, and available instrumentation.
Table 1: Performance Comparison of SAH Detection Methods
| Method | Principle | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linear Range | Throughput | Key Advantages | Key Limitations |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection.[1][2][3][4][5] | LOD: ~1-10 nmol/L; LOQ: ~3-10 nmol/L[2][3] | Wide, typically 8-1024 nmol/L or higher[1] | Moderate to High | High sensitivity and specificity; considered the gold standard.[3] | Requires expensive instrumentation and specialized expertise. |
| ELISA | Competitive immunoassay using SAH-specific antibodies.[6][7][8] | LOD: ~0.2 µM (200 nmol/L)[6][7] | Typically in the µM range. | High | Simple, cost-effective, and suitable for high-throughput screening.[9] | Lower sensitivity and potential for cross-reactivity compared to LC-MS/MS.[10][11] |
| Fluorescence-Based Assays | Enzymatic conversion of SAH to a fluorescent product.[12][13] | LOD: ~0.05 µM (50 nmol/L)[12] | Typically in the low µM range. | High | High sensitivity and suitable for high-throughput screening.[12] | Can be prone to interference from other sample components. |
| Capillary Electrophoresis (CE) | Separation of molecules based on their electrophoretic mobility.[7][14][15] | LOD: ~0.1 µM (100 nmol/L)[7] | Varies depending on the specific method. | Moderate | Rapid analysis time (can be less than 1 minute).[15] | Lower sensitivity compared to LC-MS/MS and some fluorescence assays. |
Signaling Pathway: The Methionine Cycle
SAH is a central molecule in the methionine cycle, a fundamental metabolic pathway that regulates cellular methylation and sulfur-containing amino acid metabolism. Understanding this pathway is essential for interpreting SAH level fluctuations.
Experimental Protocols and Workflows
Detailed methodologies are critical for reproducible and reliable SAH quantification. Below are overviews of the experimental workflows for the primary detection methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for SAH quantification, offering high sensitivity and specificity.
Detailed Protocol Outline:
-
Sample Preparation:
-
For plasma or serum, protein precipitation is commonly performed using agents like perchloric acid or acetonitrile (B52724).[4]
-
For tissue samples, homogenization is followed by protein precipitation.[4]
-
Solid-phase extraction (SPE) can be used for sample cleanup and concentration.
-
-
LC Separation:
-
MS/MS Detection:
-
Electrospray ionization (ESI) in positive mode is commonly employed.
-
Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for SAH and an internal standard.
-
-
Quantification:
-
A standard curve is generated using known concentrations of SAH.
-
The concentration of SAH in the sample is determined by comparing its peak area to the standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for screening large numbers of samples.
Detailed Protocol Outline:
-
Plate Preparation: A 96-well plate is pre-coated with an SAH-conjugate.
-
Competitive Binding: Samples and SAH standards are added to the wells, followed by the addition of a primary antibody specific to SAH. The free SAH in the sample competes with the coated SAH for antibody binding.[8]
-
Washing: The plate is washed to remove any unbound antibody.[8]
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated) is added, which binds to the primary antibody.[8]
-
Washing: The plate is washed again to remove any unbound secondary antibody.[8]
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by the enzyme to produce a colored product.[8]
-
Stopping the Reaction: A stop solution is added to terminate the enzymatic reaction.[8]
-
Data Acquisition: The absorbance is measured using a plate reader at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of SAH in the sample.[8]
-
Quantification: A standard curve is generated, and the SAH concentration in the samples is determined.
Conclusion
The selection of an appropriate SAH detection method is a critical decision in experimental design. LC-MS/MS remains the gold standard for its unparalleled sensitivity and specificity, making it ideal for studies requiring precise quantification. However, its cost and technical demands may not be suitable for all laboratories. ELISA offers a user-friendly and high-throughput alternative, well-suited for screening large sample sets, albeit with lower sensitivity. Newer fluorescence-based assays and capillary electrophoresis methods provide promising alternatives with their own unique advantages in terms of sensitivity and speed. By carefully considering the specific needs of your research, you can select the most appropriate method to reliably and accurately measure SAH, thereby gaining valuable insights into the crucial role of methylation in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Profiling of Methyltransferases and Other S-adenosyl-L-homocysteine-binding Proteins by Capture Compound Mass Spectrometry (CCMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. S-Adenosylhomocysteine Assay in the Urine by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eaglebio.com [eaglebio.com]
- 9. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 10. Comparing ELISA and LC-MS-MS: A Simple, Targeted Postmortem Blood Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Attribution of the discrepancy between ELISA and LC-MS/MS assay results of a PEGylated scaffold protein in post-dose monkey plasma samples due to the presence of anti-drug antibodies [pubmed.ncbi.nlm.nih.gov]
- 12. Formulating Fluorogenic Assay to Evaluate S-adenosyl-L-methionine Analogues as Protein Methyltransferase Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Hydrogen Peroxide-Based Fluorometric Assay for Real-Time Monitoring of SAM-Dependent Methyltransferases [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. S-Adenosyl methionine/S-adenosyl-L-homocysteine ratio determination by capillary electrophoresis employed as a monitoring tool for the antiviral effectiveness of adenosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Adenosylhomocysteine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Adenosylhomocysteine. It offers procedural, step-by-step guidance on personal protective equipment, operational plans, and disposal to ensure safe handling in a laboratory setting.
This compound is a chemical that requires careful handling due to its potential hazards. It may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1] Adherence to proper safety protocols is essential to minimize risk.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or glasses with side shields are mandatory to protect against splashes.[2][3]
-
Skin Protection:
-
Gloves: Chemically resistant gloves are required. While specific compatibility data for this compound is limited, nitrile or neoprene gloves are generally recommended for handling laboratory chemicals.[4][5][6][7][8] Gloves should be inspected for integrity before each use and changed immediately if contaminated.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing and skin from contamination.
-
-
Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[1][2] The specific type of respirator should be determined by a workplace risk assessment.
Quantitative Safety Data
While specific occupational exposure limits for this compound have not been established by major regulatory agencies, the following table summarizes its known hazard classifications.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1] |
| Skin Irritation | Causes skin irritation.[1] |
| Eye Irritation | Causes serious eye irritation.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
References
- 1. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. thomassci.com [thomassci.com]
- 5. pksafety.com [pksafety.com]
- 6. Chemical-Resistant Gloves | Saf-T-Gard International, Inc. [saftgard.com]
- 7. SHIELDskin CHEM™ NEO NITRILE™ 300 Chemical Laboratory Glove – SHIELD Scientific [shieldscientific.com]
- 8. Chemical Resistant Gloves - Safety Work Gloves | Zoro [zoro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
